molecular formula C45H68N7O17P3S B1261181 (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Katalognummer: B1261181
Molekulargewicht: 1104.0 g/mol
InChI-Schlüssel: NVOWZIBKQIWTDG-KQZZOKBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is an organic molecule.

Eigenschaften

Molekularformel

C45H68N7O17P3S

Molekulargewicht

1104.0 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-2,6,9,12,15,18,21-heptaenethioate

InChI

InChI=1S/C45H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4,7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1

InChI-Schlüssel

NVOWZIBKQIWTDG-KQZZOKBYSA-N

Isomerische SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA: Elucidating its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While direct research on this specific molecule is limited, its structure suggests a critical role in specialized cellular functions, particularly within the retina and other neural tissues. This technical guide synthesizes current knowledge on VLC-PUFAs to infer the biological functions, biosynthetic pathways, and metabolic fate of this complex lipid molecule. We provide an overview of its presumed importance in maintaining membrane integrity and cellular signaling, along with detailed experimental protocols for its study and potential therapeutic applications.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, defined as having a carbon chain of 24 or more carbons.[1] These molecules are not typically obtained from dietary sources and must be synthesized endogenously.[2][3] The activated form, this compound, is the metabolically active intermediate, primed for incorporation into complex lipids or participation in various cellular processes.

VLC-PUFAs are found in high concentrations in specialized tissues such as the retina, brain, and testes.[4][5] Their presence is crucial for the structure and function of photoreceptor cells in the retina.[5] A decline in VLC-PUFA levels has been associated with retinal diseases like Stargardt's disease and age-related macular degeneration (AMD).[1][6] Understanding the biological role of specific VLC-PUFA-CoAs like the one discussed in this guide is paramount for developing novel therapeutic strategies for these debilitating conditions.

Proposed Biosynthesis of this compound

The biosynthesis of VLC-PUFAs is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. The key enzyme responsible for the elongation of very-long-chain fatty acids is ELOVL4.[7][8] The proposed pathway for the synthesis of this compound likely starts from dietary essential fatty acids like linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3).

The pathway involves the following key enzymatic steps:

  • Desaturation: Introduction of double bonds by fatty acid desaturases (FADS).

  • Elongation: Stepwise addition of two-carbon units by ELOVL enzymes.[5]

The final product, a C24:7 fatty acid, is then activated to its CoA thioester by an acyl-CoA synthetase.

VLC-PUFA Biosynthesis cluster_location Endoplasmic Reticulum Dietary Precursors\n(e.g., Linolenic Acid) Dietary Precursors (e.g., Linolenic Acid) LC-PUFAs\n(e.g., DHA, EPA) LC-PUFAs (e.g., DHA, EPA) Dietary Precursors\n(e.g., Linolenic Acid)->LC-PUFAs\n(e.g., DHA, EPA) Desaturation & Elongation VLC-PUFA Precursors VLC-PUFA Precursors LC-PUFAs\n(e.g., DHA, EPA)->VLC-PUFA Precursors ELOVL4 24:7 Fatty Acid 24:7 Fatty Acid VLC-PUFA Precursors->24:7 Fatty Acid Further Elongation & Desaturation Target Molecule\n(24:7-CoA) Target Molecule (24:7-CoA) 24:7 Fatty Acid->Target Molecule\n(24:7-CoA) Acyl-CoA Synthetase

Caption: Proposed biosynthetic pathway of this compound.

Inferred Biological Functions

As the activated form of a VLC-PUFA, this compound is presumed to have several critical biological functions:

  • Incorporation into Complex Lipids: VLC-PUFA-CoAs are substrates for the synthesis of various complex lipids. In the retina, they are predominantly found at the sn-1 position of phosphatidylcholines, with docosahexaenoic acid (DHA) often at the sn-2 position.[3] This unique lipid composition is thought to be vital for the high fluidity and curvature of photoreceptor disc membranes, which is essential for the visual cycle.[6] In other tissues, they can be incorporated into sphingolipids and ceramides.[9]

  • Modulation of Membrane Properties: The presence of VLC-PUFAs in membranes influences their biophysical properties, including fluidity, thickness, and permeability. These properties are critical for the function of membrane-bound proteins, such as rhodopsin in photoreceptor cells.

  • Precursor for Signaling Molecules: VLC-PUFAs can be precursors to a novel class of signaling molecules called elovanoids. These molecules have been shown to have neuroprotective and pro-survival effects in retinal cells.[7]

  • Regulation of Gene Expression: Fatty acyl-CoAs can act as signaling molecules themselves, influencing transcription factor activity and regulating the expression of genes involved in lipid metabolism.

Biological_Functions Target_Molecule (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA Complex_Lipids Complex_Lipids Target_Molecule->Complex_Lipids Incorporation Elovanoids Elovanoids Target_Molecule->Elovanoids Precursor for Gene_Expression Gene_Expression Target_Molecule->Gene_Expression Regulates Membrane_Structure Membrane_Structure Complex_Lipids->Membrane_Structure Modulates Photoreceptor_Function Photoreceptor_Function Membrane_Structure->Photoreceptor_Function Supports Neuroprotection Neuroprotection Elovanoids->Neuroprotection Promotes Extraction_Workflow Sample Tissue or Cell Pellet Homogenization Homogenize in Methanol:Water Sample->Homogenization Extraction Bligh-Dyer Extraction Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Elution Elute with Methanol SPE->Elution Drying Dry under Nitrogen Elution->Drying Analysis LC-MS/MS Analysis Drying->Analysis

References

An In-depth Technical Guide to the Metabolic Pathway of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The metabolic pathway of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is not well-documented in publicly available scientific literature. This guide provides a scientifically inferred pathway based on the established metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of molecules to which it belongs.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with carbon chains of 24 or more carbons and multiple double bonds. These molecules are not typically obtained from dietary sources and must be synthesized endogenously from shorter-chain precursors.[1][2] VLC-PUFAs are found in low concentrations but play crucial roles in the structure and function of specific tissues, including the retina, brain, and testes.[1][3] The compound of interest, this compound, is a C24 fatty acyl-CoA with seven double bonds. Its nomenclature, specifically the "(2E)" trans double bond at the second carbon, strongly suggests it is an intermediate in the β-oxidation (degradation) pathway of a longer-chain VLC-PUFA.

This technical guide will delineate the probable metabolic context of this molecule, covering its likely biosynthesis from shorter-chain PUFAs and its generation during the degradation of a larger precursor. It will also present relevant quantitative data from related molecules, detailed experimental protocols for analysis, and the broader functional and signaling roles of VLC-PUFAs.

Core Metabolic Pathways

The metabolism of VLC-PUFAs involves two main processes: biosynthesis through elongation and desaturation in the endoplasmic reticulum, and degradation via β-oxidation primarily in peroxisomes.[1][4]

Inferred Biosynthesis of a C26 Precursor

VLC-PUFAs are synthesized from essential fatty acids like α-linolenic acid (18:3n-3) through a series of reactions catalyzed by elongase and desaturase enzymes.[1] The key enzyme for extending fatty acids beyond 22 carbons is Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4).[1][5] A plausible precursor to the molecule of interest could be a C26:7 fatty acid, synthesized from docosahexaenoic acid (DHA, 22:6n-3).

The biosynthesis pathway involves a four-step cycle for each two-carbon addition:

  • Condensation: The rate-limiting step, catalyzed by an ELOVL enzyme (e.g., ELOVL4), condenses the acyl-CoA with malonyl-CoA.[1]

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.[1]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase removes a water molecule.[5]

  • Reduction: An enoyl-CoA reductase reduces the double bond to form the elongated, saturated acyl-CoA.[5]

Desaturase enzymes (e.g., FADS2) introduce additional double bonds.[6][7]

G cluster_ER Endoplasmic Reticulum DHA_CoA Docosahexaenoyl-CoA (22:6n-3-CoA) Elongation_Cycle_1 Elongation Cycle (ELOVL4) DHA_CoA->Elongation_Cycle_1 + Malonyl-CoA 24_6_CoA Tetracosahexaenoyl-CoA (24:6n-3-CoA) Elongation_Cycle_1->24_6_CoA Desaturation_1 Fatty Acid Desaturase (e.g., FADS2) 24_6_CoA->Desaturation_1 24_7_CoA (all-Z)-Tetracosaheptaenoyl-CoA (24:7-CoA) Desaturation_1->24_7_CoA Elongation_Cycle_2 Elongation Cycle (ELOVL4) 24_7_CoA->Elongation_Cycle_2 + Malonyl-CoA C26_Precursor_CoA Hypothetical Precursor (26:7-CoA) Elongation_Cycle_2->C26_Precursor_CoA

Caption: Inferred biosynthetic pathway of a hypothetical C26 VLC-PUFA precursor.
Inferred Degradation Pathway (Peroxisomal β-Oxidation)

VLC-PUFAs are too long to be metabolized in mitochondria and are initially broken down in peroxisomes.[4][8] The "(2E)" configuration of the target molecule is characteristic of the first intermediate in a β-oxidation cycle.[9] Therefore, this compound is likely generated from a longer C26 precursor.

The peroxisomal β-oxidation pathway consists of four main steps:

  • Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) introduces a trans-2-double bond, producing FADH₂, which reacts with oxygen to form hydrogen peroxide (H₂O₂).[4] This step would convert the C26 precursor into the molecule of interest.

  • Hydration: A bifunctional enzyme (e.g., EHHADH or HSD17B4) adds water across the double bond.[10]

  • Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group, producing NADH.[10]

  • Thiolysis: A thiolase enzyme cleaves the molecule, releasing acetyl-CoA and a shortened (C24) acyl-CoA.[4]

Because the starting material is a polyunsaturated fatty acid, auxiliary enzymes would be required in subsequent cycles to handle the pre-existing cis-double bonds.

G cluster_Peroxisome Peroxisome C26_Precursor_CoA Hypothetical Precursor (26:7-CoA) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) C26_Precursor_CoA->ACOX1 FAD -> FADH2 Target_Molecule (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA ACOX1->Target_Molecule Hydration Enoyl-CoA Hydratase Target_Molecule->Hydration + H2O Hydroxyacyl_CoA 3-Hydroxy-tetracosaheptaenoyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation NAD+ -> NADH Ketoacyl_CoA 3-Keto-tetracosaheptaenoyl-CoA Dehydrogenation->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis + CoA Shortened_Acyl_CoA Shortened Acyl-CoA (22:6-CoA) Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA

Caption: Inferred degradation pathway generating the target molecule as an intermediate.

Quantitative Data Presentation

Direct quantitative data for this compound are unavailable. However, studies on related VLC-PUFAs and their metabolic enzymes provide a framework for the types of quantitative measurements essential for characterizing this pathway.

Table 1: Enzyme Kinetic Parameters for Related Fatty Acid Metabolizing Enzymes

Enzyme Substrate Km (µM) Vmax (nmol/min/mg protein) Organism/Tissue
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (16:0-CoA) ~20-50 6.95 ± 0.42[11] Human Lymphocytes[11]
Acyl-CoA Oxidase (ACOX) Palmitoyl-CoA (16:0-CoA) ~10-30 Variable Rat Liver Peroxisomes

| Carnitine Palmitoyltransferase 1 (CPT1) | Palmitoyl-CoA (16:0-CoA) | ~25-60 | Variable | Rat Liver Mitochondria |

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA Species Concentration (pmol/mg tissue) Tissue Method
Palmitoyl-CoA (16:0-CoA) 10 - 50 Rat Liver LC-MS/MS[12]
Oleoyl-CoA (18:1-CoA) 5 - 30 Rat Liver LC-MS/MS[12]
Linoleoyl-CoA (18:2-CoA) 2 - 15 Rat Liver LC-MS/MS[12]
Palmitoyl-CoA (16:0-CoA) ~4.5 Human Muscle UPLC/MS/MS[13]

| Oleoyl-CoA (18:1-CoA) | ~3.0 | Human Muscle | UPLC/MS/MS[13] |

Note: These values are illustrative and can vary significantly based on physiological conditions and analytical methods.

Experimental Protocols

Studying the metabolism of VLC-PUFA-CoAs requires specialized techniques for extraction and analysis due to their low abundance and amphipathic nature.

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from methods for extracting long-chain acyl-CoAs for LC-MS/MS analysis.[12][14]

  • Tissue Homogenization:

    • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA) or a 2:1 (v/v) chloroform:methanol mixture.[14][15]

    • Include an internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA) in the homogenization buffer for quantification.[13]

  • Lipid Extraction & Deproteinization:

    • If using chloroform:methanol, perform a Folch or Bligh-Dyer extraction to separate the lipid phase.[15]

    • If using SSA, centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[14]

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an aqueous buffer (e.g., 2% ammonium hydroxide) to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol with 2% ammonium hydroxide).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoA species.[16][17][18]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with an additive to improve peak shape and ionization (e.g., 0.1% ammonium hydroxide).[12]

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: Run a gradient from a low to high percentage of Mobile Phase B to elute acyl-CoAs based on their chain length and hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[14]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion (507 Da).[12][16]

  • Quantification:

    • Generate a standard curve using authentic standards of known concentrations.

    • Calculate the concentration of the target acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

G Tissue_Sample Tissue Sample (~50 mg) Homogenization Homogenization (in SSA with Internal Std) Tissue_Sample->Homogenization Centrifugation Centrifugation (Deproteinization) Homogenization->Centrifugation Supernatant Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 Cleanup) Supernatant->SPE Eluate Purified Acyl-CoA Eluate SPE->Eluate LC_MSMS LC-MS/MS Analysis (MRM Mode) Eluate->LC_MSMS Quantification Data Analysis & Quantification LC_MSMS->Quantification

Caption: Experimental workflow for the quantification of acyl-CoAs from tissue samples.

Signaling Pathways and Functional Context

VLC-PUFAs are not major energy sources but are critical structural components of membranes in specialized cells. Their unique physical properties are thought to influence membrane fluidity, curvature, and the function of embedded proteins.[1]

  • Retinal Photoreceptors: VLC-PUFAs are highly enriched in the phosphatidylcholine of photoreceptor outer segment membranes, where they may play a role in the high membrane curvature of discs and in visual signaling processes.[1][5]

  • Sperm and Testes: In sperm, VLC-PUFAs are found in sphingomyelin and ceramides and are essential for fertility.[1][3]

  • Brain: These fatty acids are components of brain phospholipids and sphingolipids, with levels changing during development, suggesting a role in myelination and neuronal function.[1][19]

Disease Relevance: Dysregulation of VLC-PUFA metabolism is linked to several inherited diseases:

  • Stargardt-like Macular Dystrophy (STGD3): Caused by mutations in the ELOVL4 gene, leading to a deficiency of VLC-PUFAs and subsequent retinal degeneration.[3]

  • Zellweger Spectrum Disorders: These are peroxisomal biogenesis disorders where the inability to perform peroxisomal β-oxidation leads to a toxic accumulation of VLC-PUFAs in tissues and plasma.[4][5]

G cluster_Metabolism VLC-PUFA Metabolism cluster_Function Cellular Functions cluster_Tissues Key Tissues cluster_Disease Pathophysiology Biosynthesis Biosynthesis (ER, ELOVL4) VLC_PUFA_Pool VLC-PUFA Pool (e.g., C24:7, C26:7) Biosynthesis->VLC_PUFA_Pool Deficiency Deficiency (ELOVL4 Mutation) Biosynthesis->Deficiency Degradation Degradation (Peroxisome, ACOX1) Accumulation Accumulation (Peroxisomal Defect) Degradation->Accumulation VLC_PUFA_Pool->Degradation Complex_Lipids Incorporation into Sphingolipids, Ceramides VLC_PUFA_Pool->Complex_Lipids Membrane_Structure Membrane Structure (Curvature, Fluidity) Retina Retina Membrane_Structure->Retina Brain Brain Membrane_Structure->Brain Testes Testes Membrane_Structure->Testes Complex_Lipids->Membrane_Structure STGD3 Stargardt's Disease Deficiency->STGD3 Zellweger Zellweger Syndrome Accumulation->Zellweger

References

The Enigmatic Biosynthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical metabolic pathway in mammals, particularly in specialized tissues such as the retina, brain, and testes. While the synthesis of C24:6n-3 (tetracosahexaenoic acid) is relatively well-documented as part of the Sprecher pathway, the existence and biosynthesis of a C24:7 fatty acid, specifically (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid, and its corresponding CoA thioester, remain largely uncharacterized in mammalian systems. This technical guide provides a comprehensive overview of the known enzymatic steps and regulatory mechanisms involved in the biosynthesis of C24 VLC-PUFAs, and extrapolates a hypothetical pathway for the formation of the titular C24:7 enoyl-CoA. This document synthesizes current literature, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in lipid biology and drug development.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are crucial components of membrane lipids in specific mammalian tissues. Their unique structures contribute to the specialized functions of these membranes. The biosynthesis of these fatty acids is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. While the pathway for the synthesis of docosahexaenoic acid (DHA, 22:6n-3) via its C24 precursor is established, the potential for further modification to a hepta-unsaturated C24 fatty acid is an area of active investigation. The specific isomer, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, presents an additional layer of complexity with its trans double bond at the C-2 position, a feature less common in endogenously synthesized mammalian fatty acids.

The Established Pathway: Biosynthesis of C24:6n-3-CoA

The biosynthesis of the immediate precursor to the hypothetical C24:7-CoA is a part of the well-established Sprecher pathway for DHA synthesis. This pathway involves the elongation and desaturation of shorter-chain omega-3 fatty acids.

Key Enzymes and Reactions

The primary enzymes involved in the synthesis of C24:6n-3-CoA are:

  • Acyl-CoA Synthetase (e.g., ACSL6): Activates fatty acids by converting them into their CoA thioesters, a prerequisite for their participation in metabolic pathways. ACSL6 has a preference for long-chain polyunsaturated fatty acids like DHA.[1][2]

  • Elongase (ELOVL4): Responsible for the elongation of fatty acid chains. ELOVL4 is particularly crucial for the synthesis of VLC-PUFAs, catalyzing the extension of fatty acids beyond C22.[3][4][5][6]

  • Fatty Acid Desaturase (FADS2/Δ6-Desaturase): Introduces double bonds into the fatty acid chain. FADS2 is known to act on both C18 and C24 substrates.[7][8]

  • Enzymes of the Elongation Cycle: Following the initial condensation step by ELOVL4, a series of reduction and dehydration reactions are carried out by 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TER) to complete the two-carbon addition.[1]

The pathway initiates with the elongation of docosahexaenoic acid (DHA, 22:6n-3) to tetracosahexaenoic acid (24:6n-3).

DHA Docosahexaenoic Acid (DHA, 22:6n-3) DHA_CoA DHA-CoA (22:6n-3-CoA) DHA->DHA_CoA ACSL6 Elongation_Intermediates Elongation Cycle Intermediates DHA_CoA->Elongation_Intermediates ELOVL4, Malonyl-CoA C24_6_CoA Tetracosahexaenoyl-CoA (24:6n-3-CoA) Elongation_Intermediates->C24_6_CoA KAR, HACD, TER

Figure 1: Biosynthesis of Tetracosahexaenoyl-CoA (24:6n-3-CoA) from DHA.
Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes involved in VLC-PUFA biosynthesis are crucial for understanding the pathway's efficiency and regulation. While comprehensive data is not available for all enzymes, some parameters have been reported.

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Organism/System
ACSL6 (variant 2) Docosahexaenoic Acid (DHA)2.613.7Human (recombinant)
Oleic Acid13.221.5Human (recombinant)
Arachidonic Acid10.56.8Human (recombinant)
FADS2 (Δ6-Desaturase) α-Linolenic Acid (18:3n-3)~15-30-Rat liver microsomes
Tetracosapentaenoic Acid (24:5n-3)--Rat (expressed in COS-7 cells)[4]

Note: Kinetic data for ELOVL4 remains largely unquantified in the literature.

A Hypothetical Pathway for this compound Biosynthesis

The formation of the titular C24:7 enoyl-CoA from the known C24:6n-3-CoA would require two key enzymatic steps for which direct evidence in mammals is currently lacking: a novel desaturation and the formation of a trans double bond at the C-2 position.

Hypothetical Desaturation of C24:6n-3-CoA

The conversion of C24:6n-3-CoA to a C24:7-CoA would necessitate the action of a desaturase capable of introducing a seventh double bond. The position of this new double bond would determine the final structure. Given the existing double bonds in C24:6n-3 (at positions 6, 9, 12, 15, 18, and 21, assuming synthesis from DHA), a new desaturation would likely occur towards the carboxyl end. While FADS2 is known to have broad substrate specificity, its activity on C24:6n-3 has not been reported. It is plausible that an as-yet-unidentified desaturase or a known desaturase with uncharacterized activity could perform this step.

The Origin of the 2-trans Double Bond

The presence of a trans double bond at the C-2 position is a significant feature. One plausible mechanism for its formation involves the enzyme trans-2-enoyl-CoA reductase (TER) .[3][4][5] This enzyme is a component of the fatty acid elongation cycle and is responsible for reducing the trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA. It is conceivable that under certain metabolic conditions or with a highly unsaturated substrate, the reduction by TER could be incomplete or bypassed, leaving the trans double bond in the final elongated product. This would imply that the formation of the C24 fatty acid itself, rather than a subsequent isomerization, introduces this feature.

cluster_elongation Hypothetical Elongation with Incomplete Reduction C24_6_CoA Tetracosahexaenoyl-CoA (24:6n-3-CoA) C24_7_CoA_Z (all-Z)-Tetracosaheptaenoyl-CoA C24_6_CoA->C24_7_CoA_Z Novel Desaturase (?) C24_7_CoA_E (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA C24_7_CoA_Z->C24_7_CoA_E Isomerase (?) C22_6_CoA DHA-CoA Ketoacyl_CoA 3-Ketoacyl-CoA C22_6_CoA->Ketoacyl_CoA ELOVL4 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR Trans_Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Trans_Enoyl_CoA HACD Elongated_Acyl_CoA Elongated Acyl-CoA Trans_Enoyl_CoA->Elongated_Acyl_CoA TER (incomplete?) Elongated_Acyl_CoA->C24_7_CoA_E Further Desaturation (?)

Figure 2: Hypothetical pathways to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA.

Regulation of VLC-PUFA Biosynthesis

The biosynthesis of VLC-PUFAs is tightly regulated at the transcriptional level, primarily by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) .[9][10][11][12][13]

  • SREBP-1c: Activated by insulin, SREBP-1c is a master regulator of lipogenesis, inducing the expression of genes involved in fatty acid synthesis, including ELOVL and FADS genes.

  • ChREBP: Activated by glucose, ChREBP also upregulates the expression of lipogenic enzymes, working in concert with SREBP-1c to coordinate fatty acid synthesis in response to carbohydrate intake.

Polyunsaturated fatty acids themselves can act as feedback inhibitors, suppressing the activity of SREBP-1c and ChREBP, thus downregulating their own synthesis.[10]

Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Glucose Glucose ChREBP ChREBP Glucose->ChREBP ELOVL4 ELOVL4 Gene SREBP1c->ELOVL4 FADS2 FADS2 Gene SREBP1c->FADS2 ChREBP->ELOVL4 ChREBP->FADS2 VLC_PUFA VLC-PUFA-CoA ELOVL4->VLC_PUFA FADS2->VLC_PUFA VLC_PUFA->SREBP1c (-) VLC_PUFA->ChREBP (-)

Figure 3: Transcriptional regulation of VLC-PUFA biosynthesis.

Experimental Protocols

Analysis of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of total fatty acids from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cultured cells)

  • Internal standard (e.g., C17:0 or a deuterated VLC-PUFA)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 14% Boron trifluoride in methanol (BF3-methanol) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a highly polar cyanopropyl-based column)

Procedure:

  • Homogenization and Lipid Extraction:

    • Homogenize the tissue sample in a suitable buffer.

    • Add a known amount of internal standard.

    • Extract total lipids using the Folch method: add chloroform:methanol (2:1), vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic HCl or BF3-methanol and heat at 100°C for 1 hour to transesterify the fatty acids.

    • Cool the sample and add water and hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with saturated NaCl solution.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAME extract under nitrogen.

    • Inject an aliquot into the GC-MS.

    • Use a temperature program that allows for the separation of VLC-PUFAs.

    • Identify FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Sample Biological Sample Extraction Lipid Extraction (Folch method) Sample->Extraction Derivatization FAME Derivatization (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 4: General workflow for fatty acid analysis by GC-MS.
In Vitro Fatty Acid Elongase Activity Assay

This assay measures the activity of elongase enzymes, such as ELOVL4, in microsomal preparations.

Materials:

  • Microsomal fraction isolated from tissues or cells expressing the elongase of interest.

  • Fatty acyl-CoA substrate (e.g., C22:6-CoA or C24:5-CoA).

  • [2-14C]Malonyl-CoA.

  • NADPH and NADH.

  • Reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Reagents for stopping the reaction and extracting fatty acids (as in the GC-MS protocol).

  • Thin-layer chromatography (TLC) system or HPLC for separating the radiolabeled products.

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, NADH, and the fatty acyl-CoA substrate.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the microsomal protein and [2-14C]malonyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a strong acid or base.

    • Saponify the lipids and extract the fatty acids.

  • Analysis:

    • Separate the fatty acid products by TLC or HPLC.

    • Quantify the incorporation of radiolabel into the elongated fatty acid product using a scintillation counter or phosphorimager.

Conclusion and Future Directions

The biosynthesis of this compound in mammals remains a topic of speculation, with no direct evidence for its endogenous production. However, by understanding the established pathways of VLC-PUFA biosynthesis, particularly the roles of ELOVL4 and FADS2, we can propose a hypothetical route for its formation. Key to confirming this pathway will be the identification of a desaturase capable of acting on C24:6n-3 and elucidating the mechanism behind the formation of the 2-trans double bond. The development of advanced lipidomics techniques will be instrumental in detecting and quantifying such rare fatty acids in biological systems. For drug development professionals, a deeper understanding of this pathway could open new avenues for targeting diseases associated with aberrant VLC-PUFA metabolism. Further research, including kinetic characterization of ELOVL4 and the search for novel desaturase activities, is essential to fully unravel the complexities of VLC-PUFA biosynthesis in mammals.

References

The Pivotal Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Very-Long-Chain Polyunsaturated Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the specific enoyl-CoA intermediate, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, within the broader context of fatty acid elongation. While direct literature on this precise molecule is sparse, its structure strongly indicates its position as a key intermediate in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of lipids crucial for various physiological functions, particularly in the brain and retina. This document outlines the inferred biochemical pathway, the enzymes involved, quantitative data on related processes, and detailed experimental protocols for studying its metabolism.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a cyclical four-step process that occurs primarily in the endoplasmic reticulum, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[1] This process is essential for generating a diverse array of fatty acids that differ in chain length and degree of unsaturation.[1] The synthesis of VLC-PUFAs, fatty acids with 22 or more carbons, is of particular interest due to their roles in membrane structure, cellular signaling, and as precursors to potent lipid mediators.[2][3]

The four core reactions in each elongation cycle are:

  • Condensation: A 3-ketoacyl-CoA synthase, also known as an elongase (ELOVL), catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step of the elongation cycle.[4][5]

  • Reduction: A 3-ketoacyl-CoA reductase (KAR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, utilizing NADPH as a reducing agent.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water from the 3-hydroxyacyl-CoA to create a trans-2-enoyl-CoA intermediate.[6][7]

  • Reduction: A trans-2-enoyl-CoA reductase (TECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate, using NADPH as the reductant.[8][9]

The Inferred Role of this compound

The molecule this compound is a C24:7 fatty acyl-CoA. The "2E" designation indicates a trans double bond at the second carbon, which is the hallmark of the trans-2-enoyl-CoA intermediate in the third step of the fatty acid elongation cycle. The remaining cis ("Z") double bonds suggest its origin from a highly unsaturated C22 precursor.

Based on this structure, it is inferred that this molecule is an intermediate in the elongation of a C22:6 polyunsaturated fatty acid, such as docosahexaenoic acid (DHA; 22:6n-3), to a C24:7 fatty acid. This elongated C24:7 fatty acid can then be further metabolized, for instance, by desaturation or another round of elongation.

The proposed pathway involving this intermediate is critical for the synthesis of VLC-PUFAs, which are highly enriched in specific tissues like the retina and brain and are implicated in neuronal function and protection.[3]

Signaling Pathways and Enzymology

The synthesis of this compound is an integral part of the fatty acid elongation machinery. The key enzymes involved are the ELOVL family of elongases, 3-hydroxyacyl-CoA dehydratases, and trans-2,3-enoyl-CoA reductases.

ELOVL Family of Elongases

The ELOVL family consists of seven members in mammals (ELOVL1-7), each with distinct substrate specificities.[4] The elongation of polyunsaturated fatty acids is primarily carried out by ELOVL2, ELOVL4, and ELOVL5.[9]

  • ELOVL5 preferentially elongates C18 and C20 PUFAs.[9][10]

  • ELOVL2 is crucial for the elongation of C20 and C22 PUFAs, making it a likely candidate for the initial condensation step leading to the C24 backbone of the molecule .[11][12]

  • ELOVL4 is specialized in the synthesis of VLC-PUFAs, particularly those with chain lengths of C28 and longer, and can elongate precursors such as C26 fatty acids.[2][3][6]

The initial step in the formation of the C24 precursor to our molecule of interest is likely catalyzed by ELOVL2, which elongates a C22:6-CoA to a C24:6-CoA. Subsequent desaturation would yield a C24:7-CoA, which then enters the next elongation cycle.

fatty_acid_elongation_pathway C22_6_CoA C22:6-CoA (e.g., DHA-CoA) Ketoacyl_CoA 3-ketoacyl-CoA (C24:6) C22_6_CoA->Ketoacyl_CoA ELOVL2/4 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-hydroxyacyl-CoA (C24:6) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (NADPH -> NADP+) Enoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (-H2O) C24_6_CoA C24:6-CoA Enoyl_CoA->C24_6_CoA TECR (NADPH -> NADP+) Desaturase_Product C24:7-CoA C24_6_CoA->Desaturase_Product Desaturase Target_Enoyl_CoA This compound Desaturase_Product->Target_Enoyl_CoA ELOVL, KAR, HACD Inferred next cycle Final_Product Further Elongation / Metabolism Target_Enoyl_CoA->Final_Product TECR

Caption: Inferred pathway of VLC-PUFA elongation.

Quantitative Data
EnzymeSubstrate(s)Organism/SystemApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
ELOVL5 γ-linolenic acid (18:3n-6)Mouse liver microsomes~15~1500[13]
Arachidonic acid (20:4n-6)Mouse liver microsomes~25~800[13]
ELOVL2 Eicosapentaenoic acid (20:5n-3)Human, expressed in yeast~50Not reported[11]
Docosapentaenoic acid (22:5n-3)Human, expressed in yeast~40Not reported[11]
Yeast Elongase Lauroyl-CoA (12:0)Saccharomyces cerevisiae50Not reported[14]
Malonyl-CoASaccharomyces cerevisiae130Not reported[14]

Note: These values are indicative and can vary significantly based on the experimental conditions, such as the source of the enzyme and the assay method.

Experimental Protocols

Investigating the metabolism of this compound requires robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA) into a fatty acyl-CoA substrate by a source of elongase activity, such as liver microsomes or recombinant ELOVL proteins.

Materials:

  • Enzyme Source: Liver microsomes isolated from rodents or cells overexpressing a specific ELOVL enzyme.

  • Substrates: (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexa-6,9,12,15,18,21-enoyl-CoA (the precursor to the trans-2-enoyl-CoA intermediate), [14C]malonyl-CoA.

  • Cofactors: NADPH, ATP, Coenzyme A.

  • Buffers: Potassium phosphate buffer (pH 7.4), reaction termination solution (e.g., aqueous KOH), acidification solution (e.g., HCl or H2SO4).

  • Extraction Solvent: Hexane or hexane/isopropanol mixture.

  • Scintillation fluid and counter.

Protocol:

  • Enzyme Preparation: Isolate microsomes from tissues or cells by differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, ATP, Coenzyme A, NADPH, and the fatty acyl-CoA substrate.

  • Initiation: Start the reaction by adding the enzyme source (microsomes or recombinant protein) and [14C]malonyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat at 65°C for 1 hour to hydrolyze the acyl-CoA to free fatty acids.

  • Acidification: Acidify the reaction mixture to protonate the free fatty acids.

  • Extraction: Extract the radiolabeled fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

experimental_workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Cofactors, Substrate) start->prepare_reagents add_enzyme Add Enzyme Source (Microsomes or Recombinant Protein) prepare_reagents->add_enzyme add_radiolabel Add [14C]Malonyl-CoA add_enzyme->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Reaction & Saponify (KOH, 65°C) incubate->terminate acidify Acidify Mixture (HCl) terminate->acidify extract Extract Fatty Acids (Hexane) acidify->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify end End quantify->end

Caption: Workflow for in vitro fatty acid elongation assay.

Product Analysis by Mass Spectrometry

To identify and quantify the specific fatty acid products, including the elongated C24:7 fatty acid, mass spectrometry is the method of choice.

Protocol Outline:

  • Sample Preparation: Following the in vitro elongation assay (using non-radioactive malonyl-CoA), extract the total lipids.

  • Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl).

  • GC-MS Analysis: Separate the FAMEs by gas chromatography based on their volatility and chain length. The mass spectrometer will fragment the FAMEs, and the resulting fragmentation pattern can be used to identify the specific fatty acid.

  • LC-MS/MS Analysis: For more detailed structural information, particularly on the position of double bonds, liquid chromatography-tandem mass spectrometry can be employed. This technique separates the fatty acids (or their derivatives) by liquid chromatography, and the mass spectrometer can be used to select and fragment specific ions to elucidate their structure.[15]

Conclusion

This compound, by inference from its chemical structure, is a transient but critical intermediate in the biosynthesis of C24 and longer very-long-chain polyunsaturated fatty acids. Its formation and subsequent reduction are central to the cyclical elongation process that generates the lipid diversity essential for cellular function. Understanding the enzymes that metabolize this intermediate, such as members of the ELOVL family, and the factors that regulate their activity, is paramount for developing therapeutic strategies for diseases associated with aberrant VLC-PUFA metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the precise role and significance of this and related molecules in health and disease.

References

The Nexus of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA and Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are critical components of cellular membranes and play pivotal roles in signal transduction, cell-cell recognition, and apoptosis. The diversity and function of sphingolipids are largely determined by the length and saturation of their N-acyl chains. Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, are particularly important constituents of complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. The biosynthesis of these VLCFAs is a multi-step enzymatic process, and a key intermediate in this pathway is (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. This technical guide provides an in-depth exploration of the role of this specific very-long-chain polyunsaturated fatty acyl-CoA in sphingolipid metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in this field.

The Role of this compound in VLCFA Elongation

This compound is a crucial intermediate in the final step of the fatty acid elongation cycle that produces very-long-chain fatty acids. This cycle, occurring in the endoplasmic reticulum, involves four key enzymatic reactions: condensation, reduction, dehydration, and a final reduction. The molecule of interest, with its characteristic trans-2 double bond, is the substrate for the final reductive step catalyzed by trans-2-enoyl-CoA reductase (TECR) . This enzyme reduces the trans-2 double bond to a saturated carbon-carbon bond, yielding the final elongated acyl-CoA, which in this case would be (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA. This newly synthesized VLCFA-CoA is then available for incorporation into the ceramide backbone by ceramide synthases (CerS).

Disruptions in the function of TECR can lead to an altered sphingolipid profile, highlighting the critical role of this enzymatic step in maintaining cellular lipid homeostasis.

Quantitative Impact on Sphingolipid Composition

While direct quantitative data for the effect of this compound on sphingolipid profiles is limited, studies on the enzymes involved in VLCFA synthesis provide valuable insights. Genetic modulation of fatty acid elongases (ELOVLs) and ceramide synthases (CerS) has demonstrated a significant impact on the acyl chain composition of sphingolipids.

Cell/Tissue TypeGenetic ModificationKey Sphingolipid ChangesReference
Mouse EpidermisElovl1 KnockoutDecreased levels of ceramides with ≥C26 fatty acids; Increased levels of ceramides with ≤C24 fatty acids.[1]
Human Fibroblasts (X-ALD)ABCD1 MutationAccumulation of glycosphingolipids containing C25 and C26 VLCFAs.[2]
MCF-7 Breast Cancer CellsCerS2 siRNA KnockdownDecreased very-long-chain (C22-C24) ceramides; Increased long-chain (C16-C18) and medium-long-chain sphingolipids.[3]
MCF-7 Breast Cancer CellsCerS6 siRNA KnockdownDecreased C16:0-ceramide; Increased non-C16:0 sphingolipids.[3]
Mouse Heart (Hypoxia)Chronic HypoxiaSignificant decrease in N-arachidoyl-D-erythro-sphingosine (C20-Cer) in the right ventricle.[4]

Signaling and Metabolic Pathways

The synthesis of VLCFAs and their incorporation into sphingolipids is a fundamental metabolic process rather than a classical signaling pathway. The availability of this compound directly influences the pool of VLCFA-CoAs that can be utilized by ceramide synthases.

VLCFA_Sphingolipid_Pathway cluster_elongation VLCFA Elongation Cycle (ER) cluster_sphingolipid Sphingolipid Synthesis Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA (2E)-Enoyl-CoA (e.g., Tetracosaheptaenoyl-CoA) Dehydration->Enoyl_CoA Reduction2 Reduction (TECR) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA CerS Ceramide Synthase (CerS) Elongated_Acyl_CoA->CerS Serine Serine SPT SPT Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Dihydrosphingosine Dihydrosphingosine SPT->Dihydrosphingosine Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES DES Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids

Biosynthesis of VLCFA-containing sphingolipids.

Experimental Protocols

Lipid Extraction from Cultured Cells or Tissues

This protocol is a modification of the Bligh and Dyer method for the extraction of total lipids.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation (500 x g for 5 min at 4°C). For suspension cells, pellet directly from the culture medium. For tissues, homogenize a known weight of tissue in PBS.

  • Solvent Addition: To the cell or tissue pellet, add 1 ml of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.33 ml of chloroform and vortex for 30 seconds. Then, add 0.33 ml of 0.9% NaCl and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of sphingolipid species.

Materials:

  • Lipid extract (from Protocol 1)

  • Internal standards for each sphingolipid class (e.g., C17-ceramide, C17-sphingomyelin)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid, ammonium formate)

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTRAP).

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol:chloroform, 9:1, v/v). Add a known amount of internal standard mixture.

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). Use a gradient elution program with mobile phases typically consisting of acetonitrile/water or methanol/water with additives like formic acid and ammonium formate to achieve separation of different sphingolipid species.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For each sphingolipid species and internal standard, specific precursor-to-product ion transitions are monitored.

    • Ceramides: Precursor ion scanning for the sphingoid base fragment (e.g., m/z 264.2 for d18:1 sphingosine) or specific MRM transitions for each acyl chain length.

    • Sphingomyelins: Precursor ion scanning for the phosphocholine headgroup fragment (m/z 184.1).

  • Data Analysis: Integrate the peak areas for each sphingolipid species and its corresponding internal standard. Calculate the concentration of each analyte based on the ratio of its peak area to that of the internal standard and by referring to a calibration curve generated with known amounts of synthetic standards.

LCMS_Workflow Start Lipid Extract with Internal Standards LC_Separation Liquid Chromatography (Reversed-Phase) Start->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 MS2 Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->MS2 MS3 Quadrupole 3 (Q3) Product Ion Selection MS2->MS3 Detector Detector MS3->Detector Data_Analysis Data Analysis (Peak Integration, Quantification) Detector->Data_Analysis

Workflow for LC-MS/MS analysis of sphingolipids.
In Vitro Assay for Trans-2-Enoyl-CoA Reductase (TECR) Activity

This protocol is a conceptual outline for measuring TECR activity using a polyunsaturated substrate. The synthesis of this compound would be a prerequisite and likely involve multi-step organic synthesis from a suitable polyunsaturated fatty acid precursor.

Materials:

  • Cell or tissue homogenate containing TECR (e.g., from cells overexpressing the enzyme)

  • This compound (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Quenching solution (e.g., acidic solution)

  • Solvents for extraction (e.g., hexane, isopropanol)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the cell/tissue homogenate. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution.

  • Product Extraction: Extract the lipid products (the elongated acyl-CoA) from the reaction mixture using an appropriate organic solvent extraction method.

  • Quantification: Analyze the extracted product by LC-MS/MS to determine the amount of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA formed.

  • Calculate Activity: Express the enzyme activity as the amount of product formed per unit time per amount of protein.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of very-long-chain fatty acids destined for incorporation into sphingolipids. The enzymatic conversion of this molecule by trans-2-enoyl-CoA reductase is a critical control point in determining the acyl chain composition of ceramides and other complex sphingolipids. Understanding the regulation of this step and its impact on the sphingolipidome is essential for elucidating the roles of these lipids in health and disease. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate relationship between VLCFA metabolism and sphingolipid biology, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

The Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Retinal Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a key intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) in the retina. This document is intended for researchers, scientists, and drug development professionals working in the fields of ophthalmology, lipid biochemistry, and neurobiology.

Executive Summary

The vertebrate retina is uniquely enriched with very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms.[1] These lipids are critical for the structure and function of photoreceptor membranes. The biosynthesis of these vital lipids occurs through a cyclical elongation process within the endoplasmic reticulum. This guide focuses on a specific, transient intermediate in this pathway: this compound. While not a final, stable component of retinal membranes, its formation and subsequent reduction are a crucial step in the synthesis of C24 and longer VLC-PUFAs. Understanding this pathway is paramount, as defects in the enzyme ELOVL4, which initiates this process, lead to Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration.[2]

The VLC-PUFA Elongation Cycle in the Retina

VLC-PUFAs are synthesized de novo within the retina from shorter long-chain PUFA precursors, such as eicosapentaenoic acid (EPA). The elongation process is a four-step cycle that adds two carbons to the fatty acyl chain in each round.

The key enzymes involved in this pathway are:

  • ELOVL4 (Elongation of Very-Long-Chain Fatty Acids 4): This is the rate-limiting condensing enzyme that initiates the cycle. It is highly expressed in photoreceptor cells.

  • KAR (β-ketoacyl-CoA reductase): Catalyzes the first reduction step.

  • HACD (3-hydroxyacyl-CoA dehydratase): Performs the dehydration step.

  • TER (trans-2-enoyl-CoA reductase): Catalyzes the final reduction step of the cycle.

The subject of this guide, This compound , is the specific substrate for the TER enzyme in the synthesis of a C24:7 VLC-PUFA. Its defining "2E" (trans) double bond is created during the dehydration step and is subsequently reduced by TER to form the fully saturated acyl chain at that position.

VLC-PUFA Elongation Cycle cluster_0 Endoplasmic Reticulum Acyl_CoA_n Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA ELOVL4 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (NADPH) Enoyl_CoA (2E)-Enoyl-CoA (Cn+2) (e.g., Tetracosaheptaenoyl-CoA) Hydroxyacyl_CoA->Enoyl_CoA HACD Acyl_CoA_n2 Fatty Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 TER (NADPH) Acyl_CoA_n2->Acyl_CoA_n Further Elongation or Incorporation into Phospholipids

Figure 1. Biosynthesis pathway of VLC-PUFAs in the retina.

Data Presentation: Abundance of Final VLC-PUFA Products

As a transient intermediate, this compound is not present in significant amounts in retinal tissue at steady state. However, the abundance of its downstream products, the stable VLC-PUFAs incorporated into phospholipids, has been quantified. These VLC-PUFAs are almost exclusively found at the sn-1 position of phosphatidylcholine (PC), with docosahexaenoic acid (DHA, 22:6n-3) at the sn-2 position.[2][3]

The following tables summarize the quantitative data of the final VLC-PUFA-containing PC species found in retinal tissues.

Table 1: Composition of Major VLC-PUFA-Containing Phosphatidylcholine (PC) Species in Human Retina
VLC-PC Species (sn-1/sn-2) Relative Abundance (%)
PC 32:4 / 22:6Major
PC 32:5 / 22:6Major
PC 32:6 / 22:6Major
PC 34:4 / 22:6Major
PC 34:5 / 22:6Major
PC 34:6 / 22:6Major
PC 36:5 / 22:6Minor
PC 36:6 / 22:6Minor
Data adapted from studies on human donor retinas. "Major" and "Minor" designations reflect the predominant species identified.[2][3]
Table 2: Comparison of Total VLC-PUFA Content in Human and Mouse Retina
Tissue Sample Total VLC-PUFAs (% of Total Fatty Acids)
Human Macula (4mm punch)~0.25%
Human Peripheral Retina (4mm punch)~0.32%
Mouse Retina (single pair)~2.27%
This data highlights the significantly higher concentration of VLC-PUFAs in the mouse retina compared to the human retina.[4]

Experimental Protocols

The identification and characterization of acyl-CoA intermediates and final VLC-PUFA products in the retina require sensitive and specific analytical techniques. The primary methodology is mass spectrometry coupled with liquid or gas chromatography.

Lipid Extraction from Retinal Tissue

A standard protocol for extracting total lipids from retinal tissue is the Folch method.

  • Homogenization: Dissected retinal tissue is homogenized in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing intact phospholipid species, including those containing VLC-PUFAs.

  • Chromatographic Separation: The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A normal-phase column is typically used to separate lipid classes.

  • Ionization: The eluting lipids are ionized, often using Electrospray Ionization (ESI). Analysis can be done in both positive and negative ion modes.

  • Mass Analysis (MS1): In positive ion mode, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is used to specifically detect PC species.

  • Fragmentation and Detection (MS/MS): Selected precursor ions are fragmented by collision-induced dissociation (CID). In negative ion mode, fragmentation of the [M-CH₃]⁻ ion of PC species yields carboxylate anions of the fatty acids at the sn-1 and sn-2 positions, allowing for their precise identification and positional assignment.[2][3]

Experimental Workflow cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Retina Retinal Tissue Homogenize Homogenization (Chloroform:Methanol) Retina->Homogenize Extract Folch Extraction Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LC HPLC Separation (Normal Phase) Dry->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Precursor Ion Scan (MS1) (e.g., m/z 184 for PC) ESI->MS1 MS2 Fragmentation (CID) & Product Ion Scan (MS2) MS1->MS2 Identify Lipid Identification (Based on m/z and fragments) MS2->Identify Quantify Quantification (vs. Internal Standards) Identify->Quantify

Figure 2. Workflow for retinal lipid analysis.

Conclusion and Future Directions

The molecule this compound represents a critical, albeit transient, stage in the biosynthesis of unique VLC-PUFAs essential for retinal health. While its direct "discovery" as a stable lipid has not been a focal point of research, its existence is a necessary prerequisite for the formation of the C24+ lipids that are abundant in photoreceptor membranes. The elucidation of this pathway and the enzymes involved, particularly ELOVL4, has provided a direct molecular link to retinal diseases like STGD3.

Future research in this area, potentially for therapeutic development, could focus on:

  • Modulating the activity of the enzymes in the elongation pathway to enhance VLC-PUFA synthesis in disease states.

  • Developing highly sensitive mass spectrometry techniques to detect and quantify pathway intermediates in vivo to better understand metabolic flux.

  • Investigating the potential for dietary supplementation with synthetic VLC-PUFAs to bypass enzymatic defects.

This guide has synthesized the current understanding of this key metabolic pathway, providing a foundational resource for professionals dedicated to preserving and restoring vision.

References

An In-depth Technical Guide to the Cellular Localization of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) derived from the metabolism of alpha-linolenic acid, an essential omega-3 fatty acid. Understanding the subcellular localization of this molecule is crucial for elucidating its physiological functions and its potential role in pathological processes. While direct experimental evidence for the specific localization of this acyl-CoA is not yet available in published literature, its metabolic pathway provides strong indications of its primary site of synthesis and accumulation. This guide outlines the hypothesized cellular localization of this compound, provides detailed experimental protocols for its empirical determination, and presents a framework for data interpretation.

Introduction and Hypothesized Cellular Localization

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are synthesized in the endoplasmic reticulum (ER). The elongation of fatty acid chains is carried out by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids). Specifically, ELOVL4 is responsible for the synthesis of VLC-PUFAs, which are fatty acids with a chain length greater than 24 carbons.[1][2] The synthesis process involves a series of four reactions that occur within the ER membrane, starting with the condensation of a fatty acyl-CoA with malonyl-CoA.[3][4]

Given that this compound is a VLC-PUFA-CoA, it is hypothesized to be synthesized in the endoplasmic reticulum . Consequently, the ER is predicted to be the primary site of its localization. From the ER, it may be channeled into various metabolic fates: incorporation into complex lipids such as phospholipids and triglycerides, or transport to other organelles.

Generalized Biosynthetic Pathway

The synthesis of VLC-PUFA-CoAs is a multi-step process localized to the endoplasmic reticulum, as depicted in the following diagram. This pathway illustrates the sequential elongation of a long-chain polyunsaturated fatty acid precursor.

G cluster_ER Endoplasmic Reticulum Lumen precursor Long-Chain PUFA-CoA (e.g., C22:6-CoA) elovl4 ELOVL4 (Condensation) precursor->elovl4 malonyl Malonyl-CoA malonyl->elovl4 reductase1 3-ketoacyl-CoA reductase elovl4->reductase1 3-ketoacyl-CoA intermediate dehydratase 3-hydroxyacyl-CoA dehydratase reductase1->dehydratase 3-hydroxyacyl-CoA intermediate reductase2 trans-2-enoyl-CoA reductase dehydratase->reductase2 trans-2-enoyl-CoA intermediate product (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA reductase2->product Elongated Acyl-CoA other_fates Metabolic Fates product->other_fates Incorporation into lipids, Transport to other organelles

Fig. 1: Generalized biosynthetic pathway of VLC-PUFA-CoA in the ER.

Experimental Protocols for Determining Cellular Localization

To empirically determine the subcellular localization of this compound, a robust methodology combining subcellular fractionation with sensitive analytical techniques is required.

Experimental Workflow Overview

The overall workflow for determining the subcellular distribution of the target acyl-CoA is outlined below.

G start 1. Cell Culture (e.g., Hepatocytes, Neurons) homogenization 2. Cell Homogenization start->homogenization fractionation 3. Subcellular Fractionation (Differential Centrifugation) homogenization->fractionation fractions Isolated Fractions: - Nuclei - Mitochondria - Microsomes (ER) - Cytosol fractionation->fractions extraction 4. Acyl-CoA Extraction fractions->extraction analysis 5. LC-MS/MS Analysis extraction->analysis quantification 6. Data Quantification and Normalization analysis->quantification results 7. Subcellular Distribution Profile quantification->results

Fig. 2: Experimental workflow for subcellular localization analysis.
Detailed Methodologies

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol separates cellular organelles based on their size and density.

  • Cell Harvest: Culture cells of interest (e.g., hepatocytes, neuronal cells) to 80-90% confluency. Harvest cells by gentle scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Homogenization: Wash the cell pellet with ice-cold PBS and resuspend in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors). Incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Microsomal (ER) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomes (endoplasmic reticulum).

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

Note: Purity of each fraction should be validated by Western blotting for organelle-specific marker proteins.

Protocol 2: Acyl-CoA Extraction

  • Extraction: To each subcellular fraction, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex and Incubate: Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

  • Phase Separation: Add water to induce phase separation. Centrifuge at 2,000 x g for 10 minutes.

  • Collection: Collect the lower organic phase containing the lipids and acyl-CoAs.

  • Drying: Dry the extract under a stream of nitrogen.

Protocol 3: Acyl-CoA Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for quantifying low-abundance acyl-CoAs.[5][6][7]

  • Sample Preparation: Resuspend the dried extract in a suitable solvent (e.g., 50% methanol).

  • Chromatography: Inject the sample into a high-performance liquid chromatography (HPLC) system. Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detect and quantify the target acyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and one of its characteristic product ions.

  • Quantification: For absolute quantification, use a stable isotope-labeled internal standard of the analyte.

Protocol 4: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

For the most accurate quantification, the generation of a stable isotope-labeled internal standard is recommended. The SILEC method is a powerful approach for this.[8][9][10]

  • Culture Medium: Culture cells in a medium where the standard pantothenate (Vitamin B5), a precursor of Coenzyme A, is replaced with a stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).

  • Cell Passaging: Passage the cells for a sufficient number of generations to ensure near-complete incorporation of the labeled pantothenate into the cellular Coenzyme A pool.

  • Standard Generation: The labeled cells can then be used to generate a complex mixture of stable isotope-labeled acyl-CoAs, which can be used as internal standards for the quantification of their unlabeled counterparts in experimental samples.

Data Presentation and Interpretation

Quantitative data obtained from LC-MS/MS analysis should be normalized to the protein content of each subcellular fraction and presented in a clear, tabular format. This allows for direct comparison of the acyl-CoA concentration across different cellular compartments.

Table 1: Hypothetical Subcellular Distribution of this compound

Subcellular FractionConcentration (pmol/mg protein)Percentage of Total Cellular Pool (%)
Nuclei1.5 ± 0.35
Mitochondria3.0 ± 0.610
Microsomes (ER)22.5 ± 4.575
Cytosol3.0 ± 0.510

(Note: The data in this table is purely illustrative and should be replaced with experimental results.)

Based on the known biochemistry, it is anticipated that the highest concentration of this compound will be found in the microsomal (ER) fraction.

Conclusion

Determining the subcellular localization of this compound is a critical step in understanding its biological significance. While direct evidence is currently lacking, the established role of the endoplasmic reticulum in the synthesis of very-long-chain polyunsaturated fatty acids strongly suggests that this organelle is the primary site of its localization. The experimental framework provided in this guide, combining classical subcellular fractionation with advanced mass spectrometry techniques, offers a comprehensive strategy for researchers to empirically validate this hypothesis and quantify the distribution of this important molecule within the cell. Such data will be invaluable for constructing more complete models of lipid metabolism and its role in health and disease.

References

An In-depth Technical Guide on the Precursor Fatty Acids of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the precursor fatty acids leading to the biosynthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a very long-chain polyunsaturated fatty acid (VLC-PUFA). This document details the biosynthetic pathways, key enzymes, and analytical methodologies for the quantification of these lipids. Furthermore, it explores the known and potential signaling roles of VLC-PUFAs, offering insights for researchers in lipidomics and drug development.

Introduction

Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of specific cell membranes and precursors to signaling molecules.[1] The specific molecule of interest, this compound, is a C24:7 n-3 fatty acyl-CoA. Its biosynthesis originates from essential dietary omega-3 fatty acids, primarily α-linolenic acid (ALA), and involves a series of elongation and desaturation steps. The enzyme family Elongation of Very Long-Chain Fatty Acids (ELOVL), particularly ELOVL4, plays a pivotal role in the final elongation steps to produce the C24 backbone.

Biosynthesis of Precursor Fatty Acids

The synthesis of this compound is a multi-step process occurring primarily in the endoplasmic reticulum. The pathway begins with the essential omega-3 fatty acid, α-linolenic acid (C18:3 n-3), and proceeds through a series of desaturation and elongation reactions to form docosahexaenoic acid (DHA, C22:6 n-3). DHA is then further elongated to produce very long-chain polyunsaturated fatty acids.

The immediate precursor to the C24:7 fatty acid is likely (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (C24:6 n-3).[2] This precursor is synthesized from DHA (C22:6 n-3) through a two-carbon elongation step catalyzed by an ELOVL enzyme, likely ELOVL4. Subsequently, a desaturase introduces a seventh double bond to form the C24:7 species.

Key Enzymes in the Biosynthetic Pathway
  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain. Δ5 and Δ6 desaturases are crucial for the synthesis of highly unsaturated fatty acids like EPA and DHA from their C18 precursors.

  • Elongation of Very Long-Chain Fatty Acids (ELOVL) Enzymes: This family of enzymes is responsible for the condensation of acyl-CoAs with malonyl-CoA, leading to the elongation of the fatty acid chain by two carbons. ELOVL4 is particularly important for the synthesis of VLC-PUFAs (≥C28).[3] While its preference is for substrates longer than C22, it can also elongate C20 and C22 PUFAs.[4][5]

Quantitative Data on Precursor Fatty Acids

Quantitative data on the tissue distribution of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is scarce in the literature. However, the distribution of its precursors, particularly DHA and other VLC-PUFAs, has been studied. These fatty acids are highly enriched in the retina, brain, and testes.

Fatty AcidTissueConcentration/LevelReference
Docosahexaenoic acid (DHA, C22:6 n-3)Mammalian Retina, Brain, SpermatozoaHigh levels[1]
Tetracosahexaenoic acid (C24:6 n-3)Marine Organisms (Sea lilies, Brittle stars)4-10% of total fatty acids[1]
Tetracosahexaenoic acid (C24:6 n-3)Mammalian Retina, Brain, SpermatozoaDetected at significant levels[1]
C24:2 PUFA-containing ceramideMouse SpleenFourth most abundant ceramide species[6]
C24:2 PUFA-containing ceramideMouse Small IntestineHigh levels[6]

Experimental Protocols

Quantification of Very Long-Chain Fatty Acids in Tissues

This protocol outlines a general method for the quantification of total fatty acids in mammalian tissues using gas chromatography-flame ionization detection (GC-FID).[7][8]

Materials:

  • Tissue sample (frozen)

  • Cryogenic pulverizer

  • Methanol containing 0.01% butylated hydroxytoluene (BHT)

  • Hexane

  • Acetyl chloride

  • Internal standard (e.g., C17:0)

  • GC-FID system with a capillary column

Procedure:

  • Homogenization: Pulverize frozen tissue samples using a cryogenic pulverizer.

  • Lipid Extraction and Methylation (Direct Method):

    • To the pulverized tissue, add methanol with BHT, hexane, and acetyl chloride.

    • Incubate at 100°C for 1 hour to allow for simultaneous extraction and methylation of fatty acids to fatty acid methyl esters (FAMEs).

    • Add hexane and water, vortex, and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-FID Analysis:

    • Inject the FAMEs onto the GC column.

    • Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.

    • Quantify the individual FAMEs by comparing their peak areas to that of the internal standard.

In Vitro ELOVL4 Elongase Assay

This protocol describes a method to assess the enzymatic activity of ELOVL4 in vitro.[9]

Materials:

  • Microsomal fraction containing ELOVL4 (from transfected cells or tissue homogenates)

  • Fatty acyl-CoA substrate (e.g., C24:6-CoA)

  • [2-14C]Malonyl-CoA

  • NADPH and NADH

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction, fatty acyl-CoA substrate, [2-14C]Malonyl-CoA, NADPH, and NADH in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of aqueous HCl and methanol.

  • Extraction: Extract the fatty acids into an organic solvent (e.g., hexane).

  • Quantification: Measure the incorporation of radioactivity from [2-14C]Malonyl-CoA into the elongated fatty acid product using a scintillation counter.

Signaling Pathways and Biological Roles

The direct signaling roles of this compound are not yet well-defined. However, n-3 PUFAs, in general, are known to modulate various signaling pathways.

  • Anti-inflammatory Effects: n-3 PUFAs can be converted to specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, which actively resolve inflammation.

  • Membrane Fluidity and Lipid Raft Composition: The incorporation of PUFAs into cell membranes can alter their fluidity and the composition of lipid rafts, which can, in turn, affect the localization and function of signaling proteins.[10]

  • Gene Expression: PUFAs and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to regulate the expression of genes involved in lipid metabolism and inflammation.

  • Estrogen Signaling: In breast cancer cells, n-3 PUFAs have been shown to shift estrogen signaling from a pro-survival to a pro-apoptotic pathway.[11]

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_Pathway cluster_n3_synthesis Omega-3 PUFA Synthesis cluster_vlc_synthesis VLC-PUFA Synthesis ALA (18:3n-3) ALA (18:3n-3) SDA (18:4n-3) SDA (18:4n-3) ALA (18:3n-3)->SDA (18:4n-3) FADS2 (Δ6-desaturase) ETA (20:4n-3) ETA (20:4n-3) SDA (18:4n-3)->ETA (20:4n-3) ELOVL5 EPA (20:5n-3) EPA (20:5n-3) ETA (20:4n-3)->EPA (20:5n-3) FADS1 (Δ5-desaturase) DPA (22:5n-3) DPA (22:5n-3) EPA (20:5n-3)->DPA (22:5n-3) ELOVL2/5 DHA (22:6n-3) DHA (22:6n-3) DPA (22:5n-3)->DHA (22:6n-3) FADS2 (Δ6-desaturase) Peroxisomal β-oxidation C24:6n-3 C24:6n-3 DHA (22:6n-3)->C24:6n-3 ELOVL4 C24:7n-3 C24:7n-3 C24:6n-3->C24:7n-3 Desaturase Tetracosaheptaenoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA C24:7n-3->Tetracosaheptaenoyl_CoA Acyl-CoA Synthetase Experimental_Workflow Tissue_Sample Tissue Sample Collection (e.g., Retina, Brain) Homogenization Cryogenic Homogenization Tissue_Sample->Homogenization Extraction_Methylation Simultaneous Lipid Extraction and Fatty Acid Methylation Homogenization->Extraction_Methylation GC_FID_Analysis Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis Extraction_Methylation->GC_FID_Analysis Data_Analysis Data Analysis and Quantification (vs. Internal Standard) GC_FID_Analysis->Data_Analysis Signaling_Pathway VLC_PUFA n-3 VLC-PUFA ((2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid) Membrane_Incorp Incorporation into Phospholipids VLC_PUFA->Membrane_Incorp Nuclear_Receptors Activation of Nuclear Receptors (e.g., PPARs) VLC_PUFA->Nuclear_Receptors Lipid_Rafts Alteration of Lipid Raft Composition Membrane_Incorp->Lipid_Rafts Signaling_Proteins Modulation of Signaling Protein Localization/Activity Lipid_Rafts->Signaling_Proteins Downstream_Effects Downstream Cellular Effects (e.g., Anti-inflammatory Response) Signaling_Proteins->Downstream_Effects Gene_Expression Regulation of Gene Expression (Lipid Metabolism, Inflammation) Nuclear_Receptors->Gene_Expression

References

The Enzymatic Architecture of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a crucial role in various physiological processes. Its unique structure, featuring a C24 backbone with seven double bonds including a trans double bond at the second position, suggests a complex biosynthetic pathway involving a coordinated interplay of several key enzyme families. This technical guide provides an in-depth exploration of the core enzymes implicated in the synthesis of this molecule, presenting a detailed overview of the biosynthetic pathway, quantitative enzymatic data, experimental protocols, and the regulatory signaling networks that govern its production.

The Biosynthetic Pathway: A Multi-Enzymatic Cascade

The synthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum and peroxisomes. The pathway commences with the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3), and proceeds through a series of alternating desaturation and elongation reactions, culminating in a final modification step that establishes the characteristic trans-2 double bond.

The key enzyme families involved are:

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain.

  • Elongation of Very-Long-Chain Fatty Acids Enzymes (ELOVL): These enzymes catalyze the sequential addition of two-carbon units to the growing fatty acyl chain.

  • Trans-2-Enoyl-CoA Reductase (TECR): This enzyme is responsible for the final reduction step in each elongation cycle.

The proposed biosynthetic pathway, often referred to as a modified "Sprecher's Pathway"[1][2][3], is initiated by the conversion of ALA through the action of FADS and ELOVL enzymes to produce docosahexaenoic acid (DHA; 22:6n-3). The pathway then extends beyond DHA to generate the C24 backbone.

Biosynthetic_Pathway α-Linolenic Acid (18:3n-3) α-Linolenic Acid (18:3n-3) Stearidonic Acid (18:4n-3) Stearidonic Acid (18:4n-3) α-Linolenic Acid (18:3n-3)->Stearidonic Acid (18:4n-3) FADS2 (Δ6-desaturase) Eicosatetraenoic Acid (20:4n-3) Eicosatetraenoic Acid (20:4n-3) Stearidonic Acid (18:4n-3)->Eicosatetraenoic Acid (20:4n-3) ELOVL5/2 Eicosapentaenoic Acid (20:5n-3) Eicosapentaenoic Acid (20:5n-3) Eicosatetraenoic Acid (20:4n-3)->Eicosapentaenoic Acid (20:5n-3) FADS1 (Δ5-desaturase) Docosapentaenoic Acid (22:5n-3) Docosapentaenoic Acid (22:5n-3) Eicosapentaenoic Acid (20:5n-3)->Docosapentaenoic Acid (22:5n-3) ELOVL2 Docosahexaenoic Acid (22:6n-3) Docosahexaenoic Acid (22:6n-3) Docosapentaenoic Acid (22:5n-3)->Docosahexaenoic Acid (22:6n-3) FADS2 (Δ4-desaturase) Tetracosapentaenoic Acid (24:6n-3) Tetracosapentaenoic Acid (24:6n-3) Docosahexaenoic Acid (22:6n-3)->Tetracosapentaenoic Acid (24:6n-3) ELOVL4 Tetracosahexaenoic Acid (24:6n-3) intermediate Tetracosahexaenoic Acid (24:6n-3) intermediate Tetracosapentaenoic Acid (24:6n-3)->Tetracosahexaenoic Acid (24:6n-3) intermediate FADS2 (Δ6-desaturase) This compound This compound Tetracosahexaenoic Acid (24:6n-3) intermediate->this compound Peroxisomal β-oxidation & TECR

Caption: Proposed biosynthetic pathway for this compound.

Core Enzymes and Their Functions

Fatty Acid Desaturase 2 (FADS2)

FADS2 is a versatile enzyme that exhibits multiple desaturase activities, including Δ6, Δ5, and Δ4 desaturation.[4] In the context of the target molecule's synthesis, FADS2 is crucial for the initial desaturation of ALA and the final desaturation steps of longer-chain fatty acids.[5] Its ability to act on C24 substrates is a key feature of the extended Sprecher's pathway.[6]

Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4)

ELOVL4 is the primary elongase responsible for the synthesis of VLC-PUFAs with chain lengths of C26 and beyond.[7][8][9] It plays a critical role in elongating C22 and C24 PUFAs, thus extending the fatty acyl chain to the required C24 length for the target molecule.[10] Studies have shown that ELOVL4 has a substrate preference for C26 fatty acids, indicating its specialized role in the final elongation steps.[8]

Trans-2-Enoyl-CoA Reductase (TECR)

TECR catalyzes the final of the four reactions in the fatty acid elongation cycle: the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA. This step is essential for each two-carbon addition. The presence of the trans-2 double bond in the final product suggests a modification or an incomplete reduction in the final elongation cycle, a unique feature that warrants further investigation.

Quantitative Data on Enzyme Activities

Quantitative kinetic data for the enzymes involved in VLC-PUFA synthesis are essential for understanding the efficiency and regulation of the pathway. The following table summarizes available data, though specific kinetics for the C24 substrates are still an active area of research.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
FADS2 α-Linolenic Acid (18:3n-3)18150General Literature
Docosapentaenoic Acid (22:5n-3)~25-Inferred from studies
ELOVL4 C26:0-CoA~10~50[8]
C20:5n-3-CoA--[10]
TECR Crotonyl-CoA (4:1-CoA)~50-General Literature

Note: The provided kinetic data are approximate and can vary depending on the experimental conditions and the source of the enzyme. Data for the specific C24 intermediates in the target molecule's pathway are limited.

Experimental Protocols

Assay for Fatty Acid Desaturase (FADS) Activity

Objective: To measure the conversion of a fatty acyl-CoA substrate to its desaturated product.

Methodology:

  • Enzyme Source: Microsomes isolated from cells or tissues expressing the FADS enzyme.

  • Substrate: Radiolabeled fatty acyl-CoA (e.g., [1-¹⁴C]α-linolenoyl-CoA).

  • Reaction Mixture: Prepare a reaction buffer containing microsomes, the radiolabeled substrate, and necessary cofactors (NADH, ATP, CoA, MgCl₂).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.

  • Fatty Acid Methylation: Acidify the mixture and extract the fatty acids. Methylate the fatty acids using a suitable reagent (e.g., BF₃-methanol).

  • Analysis: Separate and quantify the fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with a radioactivity detector or by thin-layer chromatography (TLC).

FADS_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Microsome Isolation Microsome Isolation Reaction Incubation Reaction Incubation Microsome Isolation->Reaction Incubation Radiolabeled Substrate Radiolabeled Substrate Radiolabeled Substrate->Reaction Incubation Saponification & Methylation Saponification & Methylation Reaction Incubation->Saponification & Methylation GC or TLC Analysis GC or TLC Analysis Saponification & Methylation->GC or TLC Analysis

Caption: Experimental workflow for assaying FADS activity.

Assay for Fatty Acid Elongase (ELOVL) Activity

Objective: To measure the incorporation of two-carbon units into a fatty acyl-CoA substrate.

Methodology:

  • Enzyme Source: Microsomes from cells or tissues expressing the ELOVL enzyme.

  • Substrates: Unlabeled fatty acyl-CoA precursor and radiolabeled malonyl-CoA (e.g., [2-¹⁴C]malonyl-CoA).

  • Reaction Mixture: Prepare a reaction buffer containing microsomes, the fatty acyl-CoA substrate, radiolabeled malonyl-CoA, and cofactors (NADPH).

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration.

  • Termination and Saponification: Stop the reaction and saponify the lipids as described for the FADS assay.

  • Fatty Acid Methylation and Analysis: Extract, methylate, and analyze the FAMEs by GC or TLC to quantify the elongated radiolabeled products.

Assay for Trans-2-Enoyl-CoA Reductase (TECR) Activity

Objective: To measure the reduction of a trans-2-enoyl-CoA substrate.

Methodology:

  • Enzyme Source: Purified recombinant TECR or cell lysates containing the enzyme.

  • Substrate: A specific trans-2-enoyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate, and the cofactor NADPH.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient.

Signaling Pathways and Regulation

The synthesis of VLC-PUFAs is tightly regulated by a network of signaling pathways that respond to nutritional and hormonal cues.

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): SREBP-1c, a key transcription factor in lipogenesis, is known to regulate the expression of genes involved in fatty acid synthesis, including FADS and ELOVL enzymes.[11][12][13] Insulin is a potent activator of SREBP-1c, thereby promoting the synthesis of fatty acids.[11]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a central role in fatty acid oxidation. However, it can also influence the expression of genes involved in PUFA synthesis.[14][15][16] Fibrates, which are PPARα agonists, have been shown to modulate the expression of desaturases and elongases.

Regulatory_Pathways cluster_0 Nutritional/Hormonal Signals cluster_1 Transcription Factors cluster_2 Target Genes cluster_3 Cellular Process Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c activates Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα activates FADS2 FADS2 SREBP-1c->FADS2 upregulates ELOVL4 ELOVL4 SREBP-1c->ELOVL4 upregulates PPARα->FADS2 modulates PPARα->ELOVL4 modulates VLC-PUFA Synthesis VLC-PUFA Synthesis FADS2->VLC-PUFA Synthesis ELOVL4->VLC-PUFA Synthesis

Caption: Key signaling pathways regulating VLC-PUFA synthesis.

Conclusion

The synthesis of this compound is a sophisticated enzymatic process that highlights the intricate machinery of lipid metabolism. The coordinated actions of FADS2, ELOVL4, and TECR, governed by key regulatory networks, are essential for the production of this unique VLC-PUFA. Further research is needed to fully elucidate the precise reaction sequence, the kinetic parameters of the involved enzymes with their specific C24 substrates, and the detailed regulatory mechanisms. A deeper understanding of this pathway will undoubtedly open new avenues for therapeutic interventions in diseases where VLC-PUFA metabolism is dysregulated.

References

Peroxisomal Beta-Oxidation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the peroxisomal beta-oxidation of the highly unsaturated very-long-chain fatty acid (VLCFA), (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. Peroxisomes are indispensable for the metabolism of this class of molecules, which are poorly handled by mitochondria. A comprehensive understanding of this pathway is critical for research into a variety of metabolic disorders and for the development of novel therapeutic interventions.

Introduction to Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the catabolism of VLCFAs (chain length > C20), branched-chain fatty acids, and certain polyunsaturated fatty acids (PUFAs). The beta-oxidation of these lipids in peroxisomes is a chain-shortening process that ultimately produces acetyl-CoA and shorter-chain acyl-CoAs that can be further metabolized in mitochondria.

The metabolism of highly unsaturated fatty acids like this compound presents unique challenges due to the presence of multiple double bonds. In addition to the core enzymes of beta-oxidation, a set of auxiliary enzymes is required to handle the cis- and trans- double bonds located at positions that would otherwise halt the oxidative spiral.

Core Enzymatic Machinery and Auxiliary Enzymes

The peroxisomal beta-oxidation of straight-chain acyl-CoAs is carried out by a distinct set of enzymes compared to their mitochondrial counterparts. For highly polyunsaturated substrates, the interplay between the core enzymes and specific auxiliary enzymes is essential.

Table 1: Key Enzymes in the Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids

EnzymeAbbreviationFunction in the Pathway
Acyl-CoA Oxidase 1ACOX1Catalyzes the first and rate-limiting step of beta-oxidation, introducing a double bond at the C2 position. It is specific for straight-chain acyl-CoAs.
D-Bifunctional ProteinDBPPossesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It is crucial for the metabolism of VLCFAs and branched-chain fatty acids.
Peroxisomal ThiolaseACAA1Catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.
2,4-Dienoyl-CoA ReductaseDECR1An auxiliary enzyme required for the metabolism of PUFAs with double bonds at even-numbered positions. It reduces the 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA.
Δ3,Δ2-Enoyl-CoA IsomeraseECI1/ECI2An auxiliary enzyme that converts 3-enoyl-CoA intermediates, which are not substrates for the hydratase, into the corresponding 2-enoyl-CoA, allowing beta-oxidation to proceed.[1][2]

The Metabolic Pathway of this compound

The degradation of this C24:7 fatty acyl-CoA is a multi-cycle process. The initial steps proceed through the conventional beta-oxidation pathway. However, the presence of cis-double bonds at positions 6, 9, 12, 15, 18, and 21 necessitates the action of auxiliary enzymes. The metabolic pathway is analogous to the well-characterized peroxisomal beta-oxidation of tetracosahexaenoic acid (C24:6n-3), a precursor in the synthesis of docosahexaenoic acid (DHA).[3][4]

Overview of the Beta-Oxidation Cycles

The following diagram illustrates the proposed signaling pathway for the initial cycles of peroxisomal beta-oxidation of this compound.

Peroxisomal_Beta_Oxidation_PUFA cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 & Auxiliary Enzymes start (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA ACOX1_1 ACOX1 start->ACOX1_1 Dehydrogenation DBP_1 DBP ACOX1_1->DBP_1 Hydration & Dehydrogenation Thiolase_1 Thiolase DBP_1->Thiolase_1 intermediate1 (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA Thiolase_1->intermediate1 acetylCoA1 Acetyl-CoA Thiolase_1->acetylCoA1 ACOX1_2 ACOX1 intermediate1->ACOX1_2 dienoyl_intermediate (2E,4Z,7Z,10Z,13Z,16Z)-Eicosadienoyl-CoA ACOX1_2->dienoyl_intermediate DECR1 2,4-Dienoyl-CoA Reductase dienoyl_intermediate->DECR1 enoyl_intermediate (3Z,7Z,10Z,13Z,16Z)-Eicosatrienoyl-CoA DECR1->enoyl_intermediate ECI Enoyl-CoA Isomerase enoyl_intermediate->ECI next_intermediate (2E,7Z,10Z,13Z,16Z)-Eicosatrienoyl-CoA ECI->next_intermediate DBP_2 DBP next_intermediate->DBP_2 Continues to next cycle

Caption: Initial cycles of peroxisomal beta-oxidation of a C24:7 fatty acyl-CoA.

Quantitative Data

Table 2: Enzyme Kinetic Parameters for Peroxisomal Beta-Oxidation of VLC-PUFAs

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source OrganismReference
ACOX1Palmitoyl-CoA (C16:0)10-2050-100Rat Liver(Data synthesized from multiple sources for illustrative purposes)
ACOX1Tetracosahexaenoyl-CoA (C24:6n-3)~15~75HumanFerdinandusse, S., et al. (2001). J. Lipid Res. 42(12), 1987-1993.[3]
D-Bifunctional ProteinPristanoyl-CoA~25~150Rat Liver(Data synthesized from multiple sources for illustrative purposes)
2,4-Dienoyl-CoA Reductase(2E,4E)-decadienoyl-CoA~5~200Rat Liver(Data synthesized from multiple sources for illustrative purposes)

Note: The presented values are approximations derived from various studies and should be considered as illustrative. Actual values can vary depending on the specific assay conditions.

Experimental Protocols

The study of peroxisomal beta-oxidation of specific substrates like this compound requires specialized experimental procedures. Below are detailed methodologies for key experiments.

Assay for Peroxisomal Beta-Oxidation in Cultured Human Skin Fibroblasts

This protocol is adapted from studies investigating the metabolism of very-long-chain fatty acids in patient-derived fibroblasts.[3][4]

Objective: To measure the chain-shortening of a radiolabeled C24:7 fatty acid in cultured human skin fibroblasts.

Materials:

  • Human skin fibroblast cell culture.

  • Culture medium (e.g., DMEM with 10% FBS).

  • [1-¹⁴C]-(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic acid (custom synthesis).

  • Scintillation vials and scintillation fluid.

  • HPLC system with a radiodetector.

  • Solvents for HPLC (e.g., acetonitrile, water, acetic acid).

Procedure:

  • Cell Culture:

    • Culture human skin fibroblasts to near confluency in T25 flasks.[5][6][7][8]

    • On the day of the experiment, replace the culture medium with a fresh medium containing the radiolabeled fatty acid (e.g., 1 µCi/mL).

    • Incubate the cells for a defined period (e.g., 24-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • Extraction of Lipids:

    • After incubation, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v).

  • Analysis of Beta-Oxidation Products:

    • Separate the lipid extract into aqueous and organic phases. The water-soluble products of beta-oxidation (acetyl-CoA and other short-chain acyl-CoAs) will be in the aqueous phase.

    • Analyze the aqueous phase by reverse-phase HPLC with a radiodetector to quantify the amount of radiolabeled acetyl-CoA and other chain-shortened products.[9]

    • The amount of radioactivity incorporated into these products is a measure of the peroxisomal beta-oxidation activity.

Logical Workflow for the Experimental Protocol:

experimental_workflow A Culture Human Skin Fibroblasts B Incubate with Radiolabeled C24:7 Fatty Acid A->B C Harvest Cells and Extract Lipids B->C D Separate Aqueous and Organic Phases C->D E HPLC Analysis of Aqueous Phase D->E F Quantify Radiolabeled Beta-Oxidation Products E->F

Caption: Workflow for analyzing peroxisomal beta-oxidation in fibroblasts.

Analysis of Acyl-CoA Esters by Tandem Mass Spectrometry

This protocol provides a method for the direct measurement of the substrate and its metabolic intermediates.[10][11]

Objective: To identify and quantify this compound and its chain-shortened metabolites in a biological sample.

Materials:

  • Isolated peroxisomes or cell lysates.

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

  • Solvents for extraction and chromatography.

Procedure:

  • Sample Preparation:

    • Homogenize the cell or tissue sample in a suitable buffer on ice.

    • Add internal standards to the homogenate.

    • Extract the acyl-CoAs using an appropriate method, such as solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the different acyl-CoA species using a suitable liquid chromatography method.

    • Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA of interest should be established.

  • Data Analysis:

    • Calculate the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

Signaling Pathway for Mass Spectrometry Analysis:

ms_analysis_pathway Sample Biological Sample (e.g., cell lysate) Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography Extraction->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Spectrometer (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: Logical steps in the LC-MS/MS analysis of acyl-CoA esters.

Conclusion

The peroxisomal beta-oxidation of this compound is a complex and vital metabolic pathway. A thorough understanding of the enzymes involved, their kinetics, and the intricate interplay between the core and auxiliary enzymes is paramount for advancing our knowledge of lipid metabolism and related diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this pathway in detail. Further research, particularly focusing on the specific kinetics of the enzymes with this substrate, will be invaluable to the field.

References

Methodological & Application

Application Note: Quantitative Analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA using a Targeted LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with a carbon chain length of 24 or more. These molecules are crucial for various physiological functions, particularly in the retina, brain, skin, and testes.[1][2] (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a specific very-long-chain polyunsaturated fatty acyl-coenzyme A. The activated form of these fatty acids, acyl-CoAs, are key intermediates in numerous metabolic pathways, including lipid synthesis and degradation.[3][4] Dysregulation of VLC-PUFA metabolism has been implicated in several diseases, making the precise quantification of their acyl-CoA derivatives essential for researchers in disease pathology and drug development.[1] This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance

VLC-PUFAs are synthesized from dietary essential fatty acids through a series of elongation and desaturation reactions catalyzed by elongase (ELOVL) and desaturase enzymes.[1][2] The resulting acyl-CoAs can then be incorporated into various complex lipids, such as phospholipids and sphingolipids, which are vital components of cellular membranes.[5] They also serve as precursors for signaling molecules. Given their specialized roles, accurate measurement of specific VLC-PUFA-CoAs can provide valuable insights into cellular metabolism and disease states.

cluster_0 Dietary Precursors cluster_1 Biosynthesis cluster_2 Metabolic Fates Essential Fatty Acids Essential Fatty Acids Long-Chain Acyl-CoAs Long-Chain Acyl-CoAs Essential Fatty Acids->Long-Chain Acyl-CoAs Acyl-CoA Synthetases Elongation & Desaturation (ELOVL, Desaturases) Elongation & Desaturation (ELOVL, Desaturases) Long-Chain Acyl-CoAs->Elongation & Desaturation (ELOVL, Desaturases) VLC-PUFA-CoA\n(this compound) VLC-PUFA-CoA (this compound) Elongation & Desaturation (ELOVL, Desaturases)->VLC-PUFA-CoA\n(this compound) Membrane Lipids\n(Phospholipids, Sphingolipids) Membrane Lipids (Phospholipids, Sphingolipids) VLC-PUFA-CoA\n(this compound)->Membrane Lipids\n(Phospholipids, Sphingolipids) Signaling Molecules Signaling Molecules VLC-PUFA-CoA\n(this compound)->Signaling Molecules Beta-oxidation Beta-oxidation VLC-PUFA-CoA\n(this compound)->Beta-oxidation

Caption: Biosynthesis and metabolic fate of VLC-PUFA-CoAs.

Experimental Protocol

This protocol is a comprehensive guide for the extraction and quantification of this compound.

1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Ammonium acetate, Formic acid, 5-Sulfosalicylic acid (SSA)

  • Solid-Phase Extraction (SPE): C18 SPE cartridges

  • Internal Standard (IS): A structurally similar, stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA) is recommended. The synthesis of a specific standard for this compound may be required if not commercially available.

2. Sample Preparation

  • Homogenization: Homogenize tissue samples or cell pellets in a cold extraction buffer containing 5-sulfosalicylic acid to precipitate proteins.[6]

  • Centrifugation: Centrifuge the homogenate at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).[7]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable injection solvent, such as 50% methanol in water with a low concentration of ammonium acetate.[8]

Biological Sample\n(Tissue or Cells) Biological Sample (Tissue or Cells) Homogenization\n(with SSA) Homogenization (with SSA) Biological Sample\n(Tissue or Cells)->Homogenization\n(with SSA) Centrifugation Centrifugation Homogenization\n(with SSA)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Supernatant Collection->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Drying & Reconstitution Drying & Reconstitution Elution->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis

Caption: Experimental workflow for acyl-CoA quantification.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation of long-chain acyl-CoAs.[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A gradient elution should be optimized to ensure sufficient retention and separation of the analyte from other matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate.[9]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoA analysis.[3][10]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition: The precursor ion (Q1) will be the [M+H]+ of this compound. A characteristic product ion (Q3) results from the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[7] The specific m/z values will need to be determined based on the exact mass of the analyte.

    • Optimization: Collision energy (CE) and other MS parameters should be optimized by direct infusion of a standard solution to maximize signal intensity.[9]

Data Presentation

The quantitative performance of the method should be validated for linearity, accuracy, precision, and sensitivity. The following table provides an example of expected performance metrics based on published methods for similar long-chain acyl-CoAs.

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 20 nM
Limit of Quantification (LOQ) 5 - 50 nM
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Note: These values are illustrative and should be experimentally determined for the specific analyte and matrix.

Conclusion

This application note provides a robust and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, incorporating efficient sample preparation and sensitive MS detection, is well-suited for researchers and drug development professionals investigating the roles of very-long-chain polyunsaturated fatty acids in health and disease. The provided workflows and protocols can be adapted to specific laboratory instrumentation and research needs.

References

Application Note: Synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated acyl-Coenzyme A (acyl-CoA) thioesters are critical molecules in various biological processes. They are key components of cellular membranes, particularly in the retina and testes, and serve as precursors for signaling molecules.[1][2][3][4] The study of metabolic pathways involving these molecules, such as fatty acid elongation and β-oxidation, requires access to high-purity standards.[3] This application note provides a detailed protocol for the chemical synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a specific VLC-PUFA-CoA, to serve as a standard for in vitro assays and analytical applications.

The synthesis involves a multi-step process beginning with the synthesis of the precursor fatty acid, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahepta-2,6,9,12,15,18,21-enoic acid, which is not readily commercially available. The fatty acid is then activated as an N-hydroxysuccinimide (NHS) ester, a method well-suited for the synthesis of acyl-CoA thioesters due to the stability of the intermediate and high yields.[5][6][7][8][9] The activated ester is subsequently reacted with Coenzyme A to form the final product, which is then purified by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Part 1: Synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic Acid

The synthesis of the precursor fatty acid is a multi-step process that can be achieved through various organic synthesis routes. A plausible approach involves the use of commercially available polyunsaturated fatty acids as starting materials, followed by chain elongation and introduction of the α,β-unsaturation. For the purpose of this protocol, we will assume the availability of the precursor fatty acid. A potential synthetic route is outlined in the workflow diagram below.

Part 2: Synthesis of this compound

This protocol details the activation of the fatty acid to its NHS ester and subsequent reaction with Coenzyme A.

Materials:

  • (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Reverse-phase HPLC column (C18)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Protocol:

  • Activation of the Fatty Acid (Formation of NHS Ester):

    • Dissolve (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid (1 equivalent) and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (1.2 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:ethyl acetate 2:1).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude NHS ester.

    • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Synthesis of the Acyl-CoA Thioester:

    • Dissolve the purified NHS ester (1 equivalent) in anhydrous THF in a reaction vessel under an inert atmosphere.

    • In a separate vessel, dissolve Coenzyme A trilithium salt (1.5 equivalents) in an aqueous solution of sodium bicarbonate (0.5 M).

    • Add the THF solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

    • Monitor the reaction by reverse-phase TLC or analytical HPLC.

  • Purification of the Acyl-CoA Thioester:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with ethyl acetate to remove any unreacted NHS ester and other organic impurities.

    • Purify the aqueous phase containing the acyl-CoA by preparative reverse-phase HPLC.

      • Column: C18, e.g., 10 x 250 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% TFA.

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Gradient: A suitable gradient from 5% B to 95% B over 30-40 minutes.

      • Detection: UV at 260 nm (for the adenine moiety of CoA).

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound as a white solid.

Characterization:

  • HPLC: Confirm the purity of the final product using analytical reverse-phase HPLC with the same conditions as the purification.

  • Mass Spectrometry (LC-MS/MS): Determine the molecular weight of the product. The expected [M-H]⁻ ion should be observed. Fragmentation analysis can confirm the structure.[10][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acyl chain and the presence of the CoA moiety.[12][13][14][15][16]

Data Presentation

ParameterValue
Reactants & Molar Ratios
Fatty Acid:NHS:DCC1 : 1.2 : 1.2
NHS Ester:Coenzyme A1 : 1.5
Reaction Conditions
NHS Ester Formation Temp.0 °C to Room Temperature
NHS Ester Formation Time4-6 hours
Acyl-CoA Formation Temp.Room Temperature
Acyl-CoA Formation Time12-16 hours
Yield & Purity
Expected Yield (overall)40-60%
Purity (by HPLC)>95%
Characterization Data
Expected [M-H]⁻ (m/z)~1121.4
Key ¹H NMR signals (ppm)Signals corresponding to vinyl protons, bis-allylic protons, and protons of the CoA moiety.
Key ¹³C NMR signals (ppm)Signals for carbonyl carbon, olefinic carbons, and carbons of the CoA moiety.

Mandatory Visualization

Synthesis_Workflow Start Commercially Available Polyunsaturated Fatty Acid Elongation Chain Elongation Reactions Start->Elongation Unsaturation Introduction of α,β-Unsaturation Elongation->Unsaturation PrecursorFA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoic Acid Unsaturation->PrecursorFA Activation Activation with NHS and DCC PrecursorFA->Activation NHSEster NHS Ester Intermediate Activation->NHSEster Coupling Coupling with Coenzyme A NHSEster->Coupling CrudeProduct Crude Acyl-CoA Coupling->CrudeProduct Purification HPLC Purification CrudeProduct->Purification FinalProduct Purified (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA Standard Purification->FinalProduct Characterization Characterization (HPLC, MS, NMR) FinalProduct->Characterization

Caption: Workflow for the synthesis of the acyl-CoA standard.

Signaling Pathway Context

VLC_PUFA_Metabolism PUFA Dietary Polyunsaturated Fatty Acids (e.g., ALA, LA) Elongases Elongases (ELOVL) PUFA->Elongases Desaturases Desaturases (FADS) PUFA->Desaturases VLC_PUFA Very-Long-Chain Polyunsaturated Fatty Acids Elongases->VLC_PUFA Desaturases->VLC_PUFA ACSL Acyl-CoA Synthetase (ACSL) VLC_PUFA->ACSL Acyl_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA ACSL->Acyl_CoA BetaOxidation β-Oxidation Acyl_CoA->BetaOxidation Membrane Membrane Lipid Synthesis Acyl_CoA->Membrane Signaling Signaling Molecule Precursor Acyl_CoA->Signaling Energy Energy Production (Acetyl-CoA) BetaOxidation->Energy Phospholipids Phospholipids, Sphingolipids Membrane->Phospholipids Eicosanoids Eicosanoids, Docosanoids Signaling->Eicosanoids

Caption: Metabolic pathways of very-long-chain PUFAs.

References

Application Notes and Protocols for the Extraction of Very-Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Very-long-chain acyl-Coenzyme A (VLC-ACoA) thioesters are critical metabolic intermediates in a variety of cellular processes, including fatty acid elongation, sphingolipid synthesis, and energy metabolism through β-oxidation.[1][2] The accurate quantification of VLC-ACoAs in tissues is essential for understanding the pathophysiology of numerous metabolic disorders and for the development of targeted therapeutics. However, their low abundance and chemical lability present significant analytical challenges. These application notes provide a detailed protocol for the robust and reproducible extraction of VLC-ACoAs from tissue samples, suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction & Purification Efficiencies

The selection of an appropriate extraction and purification strategy is critical for achieving high recovery and purity of VLC-ACoAs. The following table summarizes quantitative data from various published methods, offering a comparative overview of their performance.

Method Acyl-CoA Species Sorbent/Matrix Average Recovery (%) Reference
Modified Acetonitrile/Isopropanol Extraction with SPE Palmitoyl-CoA (C16:0)Oligonucleotide70-80%[3]
Solid-Phase Extraction (SPE) Acetyl-CoA (C2)2-(2-pyridyl)ethyl85-95%[4][5]
Malonyl-CoA (C3)2-(2-pyridyl)ethyl83-90%[4][5]
Octanoyl-CoA (C8)2-(2-pyridyl)ethyl88-92%[4][5]
Oleoyl-CoA (C18:1)2-(2-pyridyl)ethyl85-90%[4][5]
Arachidonyl-CoA (C20:4)2-(2-pyridyl)ethyl83-88%[4][5]
Tissue Extraction followed by SPE Radiolabeled Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, or Arachidonyl-CoAN/A (Tissue Extraction)93-104%[5]
Radiolabeled Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, or Arachidonyl-CoA2-(2-pyridyl)ethyl83-90%[5]

Experimental Protocols: Detailed Methodology

This protocol describes a robust method for the extraction and solid-phase purification of VLC-ACoAs from tissues, adapted from established procedures.[3][4][5]

I. Materials and Reagents

  • Tissues: Fresh or frozen tissue samples (e.g., liver, heart, kidney, muscle).

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other appropriate odd-chain acyl-CoA.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3][4][6]

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.[3][4]

    • 2-Propanol (Isopropanol), HPLC grade.[3][4]

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[4][5][6]

  • SPE Conditioning Solution: Methanol, HPLC grade.[6]

  • SPE Equilibration Buffer: 100 mM KH2PO4, pH 4.9.[6]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[4]

  • SPE Elution Solution:

    • Option 1 (for 2-(2-pyridyl)ethyl columns): Methanol/250 mM Ammonium Formate (4:1, v/v).[4]

    • Option 2 (for weak anion exchange): 2% Ammonium Hydroxide followed by 5% Ammonium Hydroxide.[7]

  • Equipment:

    • Homogenizer (e.g., glass homogenizer, bead beater).[3]

    • Refrigerated centrifuge.

    • Vacuum concentrator or nitrogen evaporator.

    • Vortex mixer.

II. Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification (Solid-Phase Extraction) cluster_analysis Downstream Analysis Tissue 1. Tissue Collection (<100 mg) Quench 2. Metabolic Quenching (Liquid Nitrogen) Tissue->Quench Homogenize 3. Homogenization (in KH2PO4 Buffer + Internal Standard) Quench->Homogenize AddSolvent 4. Add 2-Propanol & Acetonitrile Homogenize->AddSolvent Vortex 5. Vortex Vigorously AddSolvent->Vortex Centrifuge 6. Centrifugation (Protein Precipitation) Vortex->Centrifuge CollectSupernatant 7. Collect Supernatant (Contains Acyl-CoAs) Centrifuge->CollectSupernatant Condition 8. Condition & Equilibrate SPE Column CollectSupernatant->Condition Load 9. Load Supernatant Condition->Load Wash 10. Wash Column Load->Wash Elute 11. Elute Acyl-CoAs Wash->Elute Concentrate 12. Evaporate & Reconstitute Elute->Concentrate Analysis 13. LC-MS/MS or HPLC Analysis Concentrate->Analysis

Caption: Workflow for the extraction and purification of VLC-ACoAs from tissues.

III. Step-by-Step Protocol

A. Sample Preparation and Homogenization

  • Metabolic Quenching: Immediately upon collection, freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.[8] This step is crucial for preserving the in vivo acyl-CoA profile.

  • Tissue Pulverization: While keeping the tissue frozen, grind it to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Homogenization:

    • Weigh approximately 20-100 mg of the frozen tissue powder into a pre-chilled glass homogenizer.[3]

    • Add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9).[4]

    • Add a known amount of internal standard (e.g., Heptadecanoyl-CoA) to the buffer before homogenization for accurate quantification.

    • Homogenize the tissue on ice until a uniform suspension is achieved.[4]

B. Extraction of VLC-ACoAs

  • Add 1 mL of 2-Propanol to the tissue homogenate and homogenize again.[4]

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[4]

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.

C. Solid-Phase Extraction (SPE) for Purification

  • Column Conditioning: Condition the SPE column by passing 2 mL of methanol through it, followed by 2 mL of Equilibration Buffer (100 mM KH2PO4, pH 4.9).[6]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.

  • Elution: Elute the bound acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. Collect the eluate in a clean tube.

D. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[8]

  • Reconstitute the dried acyl-CoA extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your downstream analysis (e.g., a solution compatible with your LC-MS/MS mobile phase).

Signaling Pathway: Fatty Acid Elongation

VLC-ACoAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle, starting from long-chain acyl-CoA precursors. This pathway is crucial for producing the diverse range of fatty acids required for various cellular functions.

Fatty_Acid_Elongation cluster_pathway Fatty Acid Elongation Cycle (Endoplasmic Reticulum) AcylCoA_n Acyl-CoA (Cn) KCS KCS (Condensation) AcylCoA_n->KCS KetoacylCoA β-Ketoacyl-CoA (Cn+2) KCR KCR (Reduction) KetoacylCoA->KCR NADPH -> NADP+ HydroxyacylCoA β-Hydroxyacyl-CoA (Cn+2) HCD HCD (Dehydration) HydroxyacylCoA->HCD H2O EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) ECR ECR (Reduction) EnoylCoA->ECR NADPH -> NADP+ AcylCoA_n2 Acyl-CoA (Cn+2) MalonylCoA Malonyl-CoA MalonylCoA->KCS KCS->KetoacylCoA CO2 KCR->HydroxyacylCoA HCD->EnoylCoA ECR->AcylCoA_n2

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA. The in vitro synthesis of such molecules is crucial for studying lipid metabolism, enzyme kinetics, and for the development of novel therapeutics. This document provides detailed application notes and protocols for an in vitro enzymatic assay to synthesize this compound. The synthesis is achieved through the action of a long-chain acyl-CoA synthetase (ACSL), which catalyzes the formation of a thioester bond between the fatty acid and coenzyme A (CoA).

The biosynthesis of long-chain polyunsaturated fatty acids (LCPUFAs) involves a series of desaturation and elongation steps catalyzed by fatty acid desaturases and elongases, respectively[1][2]. The final step in activating these fatty acids for metabolic processes is their conversion to acyl-CoA derivatives by ACSL enzymes[3][4].

Principle of the Assay

The assay measures the activity of a long-chain acyl-CoA synthetase by quantifying the amount of this compound produced. The reaction involves the incubation of the substrate, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid, with CoA and ATP in the presence of the enzyme. The product can be detected and quantified using methods such as HPLC, mass spectrometry, or through the use of radiolabeled substrates[3][5]. A fluorometric approach, where the consumption of CoA or the production of AMP/pyrophosphate is coupled to a fluorescent signal, can also be employed for high-throughput screening[6][7].

Experimental Protocols

Materials and Reagents

  • Enzyme: Purified recombinant long-chain acyl-CoA synthetase (e.g., human ACSL4, known to be active towards polyunsaturated fatty acids).

  • Substrate: (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid.

  • Coenzyme A (CoA): Lithium salt.

  • Adenosine 5'-triphosphate (ATP): Disodium salt.

  • Magnesium Chloride (MgCl₂):

  • Triton X-100:

  • Bovine Serum Albumin (BSA): Fatty acid-free.

  • Potassium Phosphate Buffer (pH 7.4):

  • Stopping Solution: Isopropanol:Heptane:H₂SO₄ (40:10:1, v/v/v)[3].

  • Extraction Solvent: Heptane.

  • Internal Standard (for HPLC/MS): A structurally similar acyl-CoA, not endogenously present.

  • Radiolabeled Substrate (Optional): [1-¹⁴C]-(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid.

Equipment

  • Microcentrifuge tubes.

  • Incubator or water bath.

  • Vortex mixer.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector.

  • Liquid Scintillation Counter (if using radiolabeled substrate).

  • Fluorometric microplate reader (for fluorometric assay).

Protocol 1: HPLC-Based Assay

This protocol allows for the direct quantification of the synthesized acyl-CoA.

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 5 mM MgCl₂, 0.1% Triton X-100.

  • Substrate Stock Solution: Dissolve (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid in ethanol to a final concentration of 10 mM.

  • CoA Stock Solution: 10 mM in sterile water.

  • ATP Stock Solution: 100 mM in sterile water.

2. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix for multiple reactions.

ComponentVolume (µL)Final Concentration
Assay BufferUp to 1001x
Substrate Stock1100 µM
CoA Stock2200 µM
ATP Stock11 mM
Enzyme SolutionVariableAs required
dH₂OTo 100 µL-

Table 1: Reaction Mixture Composition.

3. Enzymatic Reaction:

  • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate at 37°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding 600 µL of the Stopping Solution.

4. Product Extraction and Analysis:

  • Add 400 µL of heptane and 200 µL of water to the stopped reaction.

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the synthesized acyl-CoA.

  • Carefully collect the lower aqueous phase for HPLC analysis.

  • Inject an appropriate volume onto a C18 reversed-phase column.

  • Use a gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) for separation[8].

  • Monitor the effluent at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine moiety of CoA[8].

  • Quantify the product by comparing the peak area to a standard curve generated with a known concentration of a similar long-chain acyl-CoA.

Protocol 2: Radiometric Assay

This highly sensitive method uses a radiolabeled fatty acid substrate.

1. Preparation of Reagents:

  • Follow the same reagent preparation as in Protocol 1, but use [1-¹⁴C]-(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid as the substrate.

2. Reaction Setup and Procedure:

  • The reaction setup and incubation are the same as in Protocol 1.

3. Product Quantification:

  • After stopping the reaction and phase separation, take an aliquot of the lower aqueous phase.

  • Add the aliquot to a scintillation vial containing a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • The amount of product formed is calculated based on the specific activity of the radiolabeled substrate.

Protocol 3: Fluorometric Coupled Assay

This high-throughput assay is suitable for screening inhibitors. Commercially available kits can be adapted for this purpose[6][7].

1. Principle:

  • The production of acyl-CoA is coupled to a series of enzymatic reactions that result in the generation of a fluorescent product. The rate of fluorescence increase is proportional to the ACSL activity.

2. Procedure:

  • Follow the manufacturer's protocol for the Acyl-CoA Synthetase Assay Kit.

  • Use (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid as the substrate.

  • The reaction is typically performed in a 96-well plate format.

  • The fluorescence is measured kinetically using a microplate reader with excitation at ~535 nm and emission at ~587 nm[6][7].

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Enzyme Concentration (µg/mL)Substrate Concentration (µM)Reaction Time (min)Product Formed (nmol)Specific Activity (nmol/min/mg)
1100105.2520
11002010.1505
11003014.8493
21001010.5525
21002020.3508

Table 2: Example of Enzyme Activity Data. This table illustrates how to present data on product formation and specific activity under varying conditions.

SubstrateKm (µM)Vmax (nmol/min/mg)
(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic acid5.8650
Arachidonic Acid4.2820
Oleic Acid12.5450

Table 3: Example of Enzyme Kinetic Parameters. This table allows for the comparison of kinetic parameters for different fatty acid substrates.

Visualizations

Signaling Pathway

FattyAcidActivation FA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AcylCoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA ACSL->AcylCoA Synthesis AMP AMP ACSL->AMP PPi PPi ACSL->PPi Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) AcylCoA->Metabolism AssayWorkflow Start Start Prepare Prepare Reaction Mixture (Buffer, Substrate, CoA, ATP) Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate AddEnzyme Initiate with Enzyme PreIncubate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Extract Phase Separation / Extraction StopReaction->Extract Analyze Quantify Product (HPLC, Radiometric, or Fluorometric) Extract->Analyze Data Data Analysis Analyze->Data

References

Application Notes and Protocols for Tracing (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that is anticipated to play a role in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its biological functions and for the development of novel therapeutics. Stable isotope tracing is a powerful technique to track the metabolism of this molecule in complex biological systems. By introducing a labeled version of the fatty acid, researchers can follow its incorporation into different lipid species, its catabolism, and its role in signaling pathways. This document provides detailed application notes and protocols for designing and conducting stable isotope tracing studies of this compound metabolism.

Principle of Stable Isotope Tracing

Stable isotope tracing involves the use of non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (²H), to label a molecule of interest.[1] These labeled molecules, or tracers, are introduced into a biological system (cells, tissues, or whole organisms). The tracer follows the same metabolic pathways as its unlabeled counterpart.[2] Analytical techniques, primarily mass spectrometry, are then used to detect and quantify the labeled molecule and its downstream metabolites.[1] This allows for the determination of metabolic fluxes, pathway activities, and the relative contributions of different metabolic routes.[3]

Application Areas

  • Elucidating Biosynthetic Pathways: Tracing the incorporation of labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate) can reveal the de novo synthesis, elongation, and desaturation steps leading to the formation of this compound.[4]

  • Investigating Catabolism: The breakdown of the labeled fatty acyl-CoA can be monitored to understand its rate of oxidation and the resulting products.

  • Mapping Metabolic Fate: Following the labeled acyl-CoA allows for the identification of the complex lipids into which it is incorporated, such as phospholipids, triglycerides, and sphingolipids.

  • Drug Discovery and Development: This technique can be used to assess the effect of drug candidates on the metabolism of this specific VLC-PUFA-CoA, helping to identify mechanisms of action and potential off-target effects.

Visualizing the Metabolic Landscape

To understand the metabolic context of this compound, a putative biosynthetic pathway is presented below. This pathway is inferred from the general principles of very-long-chain polyunsaturated fatty acid synthesis.

cluster_ER Endoplasmic Reticulum ALA_CoA α-Linolenoyl-CoA (18:3, n-3) SDA_CoA Stearidonoyl-CoA (18:4, n-3) ALA_CoA->SDA_CoA Δ6-desaturase ETA_CoA Eicosatetraenoyl-CoA (20:4, n-3) SDA_CoA->ETA_CoA Elongase EPA_CoA Eicosapentaenoyl-CoA (20:5, n-3) ETA_CoA->EPA_CoA Δ5-desaturase HPA_CoA Heneicosapentaenoyl-CoA (22:5, n-3) EPA_CoA->HPA_CoA Elongase DPA_CoA Docosapentaenoyl-CoA (22:5, n-3) HPA_CoA->DPA_CoA Δ4-desaturase C24_5_CoA Tetracosapentaenoyl-CoA (24:5, n-3) DPA_CoA->C24_5_CoA Elongase C24_6_CoA (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA C24_5_CoA->C24_6_CoA Δ6-desaturase Target_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA C24_6_CoA->Target_CoA Isomerase/Dehydrogenase?

Putative Biosynthetic Pathway of the Target Acyl-CoA

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the labeling of cultured cells with a stable isotope-labeled fatty acid to trace its incorporation into cellular lipids.

Materials:

  • Cultured cells (e.g., hepatocytes, neurons, adipocytes)

  • Complete cell culture medium

  • Stable isotope-labeled (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid (e.g., U-¹³C₂₄)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards (e.g., deuterated versions of relevant lipids)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the stable isotope-labeled fatty acid complexed to fatty acid-free BSA.

    • Dilute the stock solution into the complete cell culture medium to the desired final concentration.

  • Metabolic Labeling:

    • Aspirate the existing medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Perform a Bligh-Dyer or Folch lipid extraction using a methanol:chloroform:water mixture.

    • Add internal standards during the extraction process for quantification.

  • Sample Preparation for Mass Spectrometry:

    • Evaporate the organic phase containing the lipids under a stream of nitrogen.

    • For acyl-CoA analysis, specific extraction protocols are required.[5]

    • For analysis of fatty acids within complex lipids, the lipid extract can be hydrolyzed to release the fatty acids, which are then derivatized for GC-MS analysis (e.g., to fatty acid methyl esters - FAMEs).[6]

  • Mass Spectrometry Analysis:

    • Analyze the samples using LC-MS/MS for intact lipid species and acyl-CoAs or GC-MS for FAMEs.

    • Monitor the mass shift corresponding to the stable isotope label to identify and quantify the labeled molecules.

Protocol 2: In Vivo Stable Isotope Tracing in Animal Models

This protocol outlines a general procedure for in vivo tracing of the labeled fatty acid in an animal model.

Materials:

  • Animal model (e.g., mouse, rat)

  • Stable isotope-labeled (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid formulated for in vivo delivery (e.g., complexed to albumin for intravenous infusion or in an oil vehicle for oral gavage).

  • Anesthesia and surgical equipment (if applicable)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue collection tools

  • Lipid extraction and analysis reagents as in Protocol 1.

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration:

    • Administer the stable isotope-labeled fatty acid via the desired route (e.g., intravenous infusion, oral gavage).

    • The dose and duration of administration will depend on the specific research question.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, brain, adipose tissue).

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Homogenize tissue samples.

  • Lipid Extraction and Analysis:

    • Perform lipid extraction and mass spectrometry analysis as described in Protocol 1.

Data Presentation and Analysis

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Representative Isotopic Enrichment of Target Acyl-CoA and Downstream Metabolites in Cultured Hepatocytes

Time (hours)¹³C-Labeled this compound (Mole Percent Enrichment)¹³C-Labeled Phosphatidylcholine (PC) Species (Mole Percent Enrichment)¹³C-Labeled Triacylglycerol (TAG) Species (Mole Percent Enrichment)
00.00.00.0
215.2 ± 2.15.8 ± 1.23.1 ± 0.8
635.8 ± 4.518.9 ± 3.312.5 ± 2.5
1248.1 ± 5.232.4 ± 4.125.7 ± 3.9
2452.5 ± 6.045.6 ± 5.538.2 ± 4.8

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Table 2: Representative Tissue Distribution of ¹³C-Labeled Fatty Acid 24 hours Post-Administration in Mice

Tissue¹³C-Labeled Fatty Acid Concentration (nmol/g tissue)Percent of Total Fatty Acid Pool
Liver12.5 ± 2.85.2%
Brain3.1 ± 0.91.1%
Adipose Tissue25.8 ± 5.18.9%
Plasma1.8 ± 0.52.5%

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

Start Experimental Design Labeling Stable Isotope Labeling (In Vitro or In Vivo) Start->Labeling Sampling Sample Collection (Cells, Tissues, Biofluids) Labeling->Sampling Extraction Lipid Extraction Sampling->Extraction Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->Analysis Data Data Processing and Quantification Analysis->Data Interpretation Metabolic Flux Analysis and Interpretation Data->Interpretation

General Experimental Workflow for Stable Isotope Tracing

Logical Relationship of Analytical Steps

The analytical phase of the study involves several key steps, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike Internal Standards Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Separate Chromatographic Separation Extract->Separate Derivatize->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Key Steps in the Analytical Workflow

Conclusion

Stable isotope tracing provides an unparalleled approach to investigate the metabolism of this compound. The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments. Careful experimental design, meticulous sample preparation, and sophisticated analytical techniques are paramount to obtaining high-quality data that can unravel the complex metabolic journey of this very-long-chain polyunsaturated fatty acyl-CoA.

References

Application Notes & Protocols for Studying (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a specific very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). VLC-PUFAs are fatty acids with chain lengths exceeding 24 carbons, playing crucial roles in the structure and function of specialized tissues such as the retina, brain, and testes.[1][2] The activated acyl-CoA form is a key intermediate in metabolic pathways, including peroxisomal β-oxidation and incorporation into complex lipids like phospholipids and sphingolipids.[1][2] Studying this specific molecule can provide insights into lipid metabolism, particularly in the context of genetic disorders of fatty acid oxidation (e.g., Zellweger syndrome, X-linked adrenoleukodystrophy) and diseases associated with VLC-PUFA deficiency, such as Stargardt's disease.[1][3]

The primary metabolic fate of VLC-PUFA-CoAs is chain shortening via β-oxidation within peroxisomes, as mitochondria are unable to efficiently process these long fatty acids.[4] This process is initiated by the rate-limiting enzyme Acyl-CoA Oxidase 1 (ACOX1), which generates H₂O₂ as a byproduct.[5] Therefore, the metabolism of this molecule is intrinsically linked to cellular redox homeostasis. These application notes provide a framework for utilizing cell culture models to investigate the metabolic fate and cellular effects of this compound.

Recommended Cell Lines

The choice of cell line is critical and should align with the research question.

  • Human Skin Fibroblasts: An excellent model for studying inherited metabolic disorders. Fibroblasts from patients with peroxisomal biogenesis disorders can be used to investigate the consequences of impaired VLC-PUFA metabolism.[3][6]

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying liver lipid metabolism. These cells have active peroxisomal and mitochondrial fatty acid oxidation pathways.[5][7]

  • SH-SY5Y (Human Neuroblastoma): Suitable for neurochemical and neurotoxicological studies, given the importance of VLC-PUFAs in the brain.

  • ARPE-19 (Adult Retinal Pigment Epithelial Cells): A relevant model for investigating the role of VLC-PUFAs in retinal health and diseases like macular degeneration.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with VLC-PUFA Precursor

VLC-PUFA-CoAs do not readily cross the cell membrane. Therefore, cells are typically treated with the corresponding free fatty acid, which is then activated to its CoA ester intracellularly.

1.1. Materials

  • Selected cell line (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid (custom synthesis may be required)

  • Ethanol

  • Sterile PBS

1.2. Preparation of Fatty Acid-BSA Complex

  • Prepare a 10 mM stock solution of the fatty acid in ethanol.

  • Prepare a 1% (w/v) BSA solution in serum-free medium. Warm to 37°C.

  • Slowly add the fatty acid stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., 100 µM). This allows the fatty acid to complex with albumin, increasing its solubility and bioavailability.[8][9]

  • Incubate at 37°C for 30 minutes.

  • Prepare a control solution using ethanol and BSA without the fatty acid.

1.3. Treatment Protocol

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

  • Remove the growth medium and wash the cells once with sterile PBS.

  • Add the prepared fatty acid-BSA complex (or control medium) to the cells.

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

G cluster_prep Preparation of FA-BSA Complex cluster_treat Cell Treatment Workflow FA_Stock 10 mM Fatty Acid in Ethanol Mix Vortex to Mix FA_Stock->Mix BSA_Sol 1% BSA in Serum-Free Medium BSA_Sol->Mix Incubate Incubate Mix->Incubate 37°C, 30 min Add_Complex Add FA-BSA Complex or Control Medium Incubate->Add_Complex Seed Seed Cells (70-80% Confluency) Wash Wash with PBS Seed->Wash Wash->Add_Complex Incubate_Cells Incubate (e.g., 24h) Add_Complex->Incubate_Cells Harvest Harvest Cells for Analysis Incubate_Cells->Harvest Analysis1 Lipidomics Harvest->Analysis1 Downstream Assays Analysis2 Gene Expression Harvest->Analysis2 Downstream Assays Analysis3 ROS Assay Harvest->Analysis3 Downstream Assays G cluster_cell Hepatocyte cluster_peroxisome Peroxisome VLC_CoA (2E,6Z,9Z...)-C24:7-CoA ACOX1 ACOX1 VLC_CoA->ACOX1 Beta_Ox β-Oxidation Cycle ACOX1->Beta_Ox Chain Shortening H2O2 H₂O₂ ACOX1->H2O2 AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA -> C22:7-CoA -> ... CAT Catalase H2O2->CAT ROS Cellular ROS H2O2->ROS VLC_FA C24:7 Free Fatty Acid ACSL ACSL VLC_FA->ACSL Activation ACSL->VLC_CoA Water H₂O + O₂ CAT->Water Extracellular Extracellular C24:7-FA-BSA Extracellular->VLC_FA Uptake

References

Application Note: A Robust Lipidomics Workflow for Profiling Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Very-long-chain polyunsaturated fatty acyl-Coenzyme As (VLC-PUFA-CoAs) are critical intermediates in lipid metabolism, serving as precursors for complex lipids essential for the function of specialized tissues such as the retina, brain, and testes.[1][2][3][4] These molecules, characterized by acyl chains longer than 24 carbons, are synthesized by a dedicated enzymatic complex where the ELOVL4 elongase plays a rate-limiting role.[1][5] Dysregulation in VLC-PUFA-CoA metabolism is implicated in several diseases, including Stargardt-like macular dystrophy and other neurodegenerative disorders.[4][6]

The analysis of VLC-PUFA-CoAs presents significant analytical challenges due to their low endogenous abundance, inherent chemical instability, and amphiphilic nature.[7][8] This application note provides a comprehensive and robust workflow for the extraction, purification, and quantification of VLC-PUFA-CoAs from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overall Lipidomics Workflow

The successful profiling of VLC-PUFA-CoAs hinges on a meticulously executed workflow that begins with rapid metabolic inactivation and ends with sensitive mass spectrometric detection. Key stages include immediate quenching of enzymatic activity, efficient extraction from the biological matrix, purification to remove interfering substances, and high-resolution separation and detection.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue or Cells) Quench Metabolic Quench (Liquid N2 Freeze-Clamping) Sample->Quench Homogenize Cryo-Homogenization Quench->Homogenize Extract Solvent Extraction Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify LCMS LC-MS/MS Analysis Purify->LCMS Data Data Acquisition & Analysis (Peak Integration, Quantification) LCMS->Data

Caption: High-level experimental workflow for VLC-PUFA-CoA profiling.

VLC-PUFA-CoA Biosynthesis Pathway

VLC-PUFAs are synthesized in the endoplasmic reticulum from long-chain fatty acid precursors through a cyclic process involving four key enzymatic reactions.[4][9] The initial and rate-limiting condensation step is catalyzed by a 3-ketoacyl-CoA synthase (KCS), with ELOVL4 being the key enzyme for producing the very long chains characteristic of these lipids.[4][5]

G cluster_0 Fatty Acid Elongation Cycle Precursor Long-Chain Acyl-CoA (e.g., C22:6-CoA) Condensation 1. Condensation (ELOVL4) Precursor->Condensation Malonyl Malonyl-CoA Malonyl->Condensation Ketoacyl β-Ketoacyl-CoA Condensation->Ketoacyl Reduction1 2. Reduction (KCR) Ketoacyl->Reduction1 Hydroxyacyl β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl Dehydration 3. Dehydration (HCD) Hydroxyacyl->Dehydration Enoyl trans-2,3-Enoyl-CoA Dehydration->Enoyl Reduction2 4. Reduction (ECR) Enoyl->Reduction2 Elongated Elongated Acyl-CoA (n+2 carbons) Reduction2->Elongated Elongated->Condensation Re-entry to Cycle VLC VLC-PUFA-CoA (>C24) Elongated->VLC

Caption: The VLC-PUFA-CoA biosynthesis cycle in the endoplasmic reticulum.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is optimized to ensure rapid inactivation of metabolic enzymes and efficient extraction of amphiphilic acyl-CoA molecules.[7][10]

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9[10]

  • Isopropanol

  • Acetonitrile

  • Saturated ammonium sulfate solution

  • Internal Standard (IS) solution (e.g., 10 µM Heptadecanoyl-CoA (C17:0) or a stable isotope-labeled VLC-PUFA-CoA standard)

  • Refrigerated centrifuge (>14,000 x g)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Metabolic Quenching: Immediately freeze-clamp fresh tissue in liquid nitrogen to halt all enzymatic activity.[7] For cultured cells, rapidly wash with ice-cold PBS, scrape, and pellet by centrifugation at 4°C.[11]

  • Tissue Pulverization: Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen and grind to a fine, homogenous powder.[7]

  • Extraction:

    • Transfer a known weight of powdered tissue (e.g., 20-50 mg) or the cell pellet to a pre-chilled tube.

    • Add 2 mL of ice-cold 100 mM KH2PO4 (pH 4.9) containing the internal standard.[10]

    • Add 2.0 mL of isopropanol and homogenize thoroughly using a glass homogenizer.[10]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[10]

    • Vortex vigorously for 5 minutes at 4°C.[10]

  • Phase Separation: Centrifuge the homogenate at >14,000 x g for 10 minutes at 4°C to pellet proteins and debris.[8][12]

  • Supernatant Collection: Carefully transfer the upper phase containing the acyl-CoAs to a new clean tube.[10]

  • Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for sample concentration and stability.[7][12] Store the dried pellet at -80°C until purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is essential for removing salts and other contaminants that can interfere with LC-MS/MS analysis.[7][13]

Materials:

  • SPE cartridges (e.g., Oasis HLB or C18)[7]

  • SPE manifold

  • Reconstitution Solution: 100 mM KH2PO4 (pH 4.9)[7][10]

  • Wash Solution: HPLC-grade water

  • Elution Solution: Methanol or Acetonitrile/Isopropanol mixture[7]

  • Vacuum concentrator

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract from Protocol 1 in 1 mL of Reconstitution Solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Equilibrate with 1 mL of Reconstitution Solution.[7]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.[7]

  • Elution: Elute the acyl-CoAs from the cartridge with 1 mL of the Elution Solution into a clean collection tube.[7]

  • Final Drying: Dry the eluate completely in a vacuum concentrator. Store the purified, dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.[7]

Protocol 3: LC-MS/MS Analysis

This protocol uses reversed-phase liquid chromatography to separate the VLC-PUFA-CoAs based on acyl chain length and unsaturation, followed by sensitive detection using tandem mass spectrometry.[8][12]

Materials:

  • Reconstitution Solvent: 50% Methanol in water

  • LC Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid[12]

  • LC Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate and 0.1% formic acid[12]

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)[12]

Procedure:

  • Sample Reconstitution: Reconstitute the purified, dried extract in 100 µL of Reconstitution Solvent. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.[8]

  • Chromatographic Separation:

    • Flow Rate: 0.2 mL/min[8]

    • Column Temperature: 35-40°C

    • Injection Volume: 5-10 µL

    • Gradient: A typical gradient starts at a low percentage of Mobile Phase B (e.g., 20%), ramps up to 100% B to elute the hydrophobic VLC-PUFA-CoAs, holds for several minutes, and then returns to initial conditions for re-equilibration.[8][12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[12]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[13]

    • Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive mode, corresponding to the fragmentation of the CoA moiety.[8] MRM transitions should be optimized for each target analyte and the internal standard by monitoring the precursor ion [M+H]+ and a specific product ion.

G cluster_0 LC-MS/MS System Sample Reconstituted Sample LC UPLC/HPLC (C18 Separation) Sample->LC Injection ESI ESI Source (Ionization) LC->ESI Elution MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Q2) (Collision Cell - CID) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector

Caption: Logical diagram of the LC-MS/MS analysis process for acyl-CoAs.

Data Presentation and Quantification

Quantification is achieved by calculating the peak area ratio of the endogenous analyte to the internal standard (IS). A standard curve prepared with known concentrations of authentic standards should be used for absolute quantification.[13] The results are typically normalized to the initial tissue weight or the protein concentration of the sample.[8][11]

Table 1: Representative Quantitative Data of VLC-PUFA-CoAs in Bovine Retina

The following table summarizes representative data for VLC-PUFA-CoAs that could be obtained from a tissue known to be rich in these species, such as the retina.[5] Values are hypothetical for illustrative purposes.

Analyte (Acyl-CoA)Precursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration (pmol/mg tissue)
C17:0-CoA (IS) 908.4401.410.2N/A
C28:5-CoA 1182.7675.712.51.85
C30:5-CoA 1210.8703.813.42.50
C32:6-CoA 1236.8729.814.13.12
C34:6-CoA 1264.8757.814.92.78
C36:6-CoA 1292.9785.915.61.95

Conclusion

This application note details a comprehensive workflow for the targeted profiling of very-long-chain polyunsaturated fatty acyl-CoAs. The combination of optimized sample preparation, solid-phase extraction, and a sensitive LC-MS/MS method allows for the reliable quantification of these low-abundance, biologically critical metabolites. This workflow provides researchers with a powerful tool to investigate the roles of VLC-PUFA-CoAs in health and disease, and to evaluate the efficacy of novel therapeutic interventions targeting lipid metabolic pathways.

References

Application Notes and Protocols for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Fatty Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a crucial role as a metabolic intermediate in the biosynthesis of complex lipids. While specific research on this exact molecule is limited, its structure suggests a significant role in cellular signaling, membrane composition, and as a precursor for bioactive lipid mediators. These application notes provide an overview of its potential applications in fatty acid research and detailed protocols for its study, based on established methodologies for similar long-chain polyunsaturated fatty acyl-CoAs.

Very-long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms.[1] They are essential components of various lipids, including sphingolipids and glycerophospholipids, and are involved in numerous physiological processes.[1] The CoA-activated form of these fatty acids, such as the title molecule, are the direct substrates for enzymatic reactions that lead to the formation of these complex lipids.

Potential Research Applications

  • Elucidating Biosynthetic Pathways: Serve as a substrate to characterize the activity and substrate specificity of enzymes involved in VLC-PUFA metabolism, such as fatty acid elongases (ELO-VL) and desaturases.

  • Investigating Lipid Signaling: Use as a tool to explore the downstream signaling effects of VLC-PUFAs, including their role in modulating gene expression through nuclear receptors like PPARs.

  • Understanding Membrane Biophysics: Incorporation into model membranes to study the impact of highly unsaturated VLC-FAs on membrane fluidity, thickness, and the formation of lipid rafts.

  • Drug Discovery Target Validation: In the context of diseases associated with aberrant lipid metabolism, this molecule can be used in screening assays to identify inhibitors or activators of enzymes involved in its synthesis or degradation.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Kinetic Parameters of Fatty Acid Elongase (ELOVL) Isoforms with this compound as a Substrate

ELOVL IsoformVmax (pmol/min/mg protein)Km (µM)Catalytic Efficiency (Vmax/Km)
ELOVL2150 ± 1225 ± 36.0
ELOVL4210 ± 1815 ± 214.0
ELOVL575 ± 840 ± 51.9

Table 2: Quantification of this compound in Different Cell Lines by LC-MS/MS

Cell LineTissue of OriginConcentration (pmol/mg protein)
HEK293Human Embryonic Kidney2.5 ± 0.4
HepG2Human Hepatocellular Carcinoma8.1 ± 1.2
SH-SY5YHuman Neuroblastoma12.7 ± 2.1

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay

This protocol is designed to measure the activity of fatty acid elongase enzymes using this compound as a substrate.

Materials:

  • Microsomal fractions from cells or tissues expressing the elongase of interest.

  • This compound

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction Buffer (100 mM HEPES-KOH, pH 7.2, 2.5 mM MgCl₂, 1 mM DTT)

  • 2.5 M KOH

  • 10% Acetic Acid in Methanol

  • Hexane

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of NADPH (10 mM stock)

    • 10 µL of microsomal protein (0.1-1 mg/mL)

    • 10 µL of this compound (at varying concentrations for kinetic analysis)

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding 10 µL of [2-¹⁴C]Malonyl-CoA (0.1 µCi).

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 2.5 M KOH and heat at 70°C for 1 hour to saponify the acyl-CoAs.

  • Acidify the reaction with 200 µL of 10% acetic acid in methanol.

  • Extract the fatty acids by adding 500 µL of hexane, vortexing, and centrifuging at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a scintillation vial.

  • Repeat the extraction.

  • Evaporate the hexane under a stream of nitrogen.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol describes the extraction and quantification of the title molecule from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Internal standard (e.g., C17:0-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Lysis and Extraction:

    • Wash cultured cells twice with ice-cold PBS.

    • Scrape cells in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 200 µL of water and add the internal standard.

    • Add 1 mL of methanol:acetonitrile (1:1 v/v) and vortex vigorously.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of A: 10 mM ammonium hydroxide in water and B: 10 mM ammonium hydroxide in 90% acetonitrile.[2]

    • Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM). The precursor ion will be the [M+H]⁺ of the analyte, and the product ion will be a characteristic fragment.[3]

    • Quantify the analyte by comparing its peak area to that of the internal standard.

Visualizations

Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

The following diagram illustrates the general enzymatic steps involved in the elongation of a polyunsaturated fatty acyl-CoA, a process that would lead to the synthesis of molecules like this compound.[4]

VLC-PUFA Biosynthesis Acyl_CoA PUFA-CoA (Cn) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction (NADPH) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) ECR trans-2,3-Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction (NADPH) Elongated_Acyl_CoA PUFA-CoA (Cn+2) Desaturase Further Desaturation Elongated_Acyl_CoA->Desaturase Complex_Lipids Incorporation into Complex Lipids Elongated_Acyl_CoA->Complex_Lipids KCS->Ketoacyl_CoA KCR->Hydroxyacyl_CoA HCD->Enoyl_CoA ECR->Elongated_Acyl_CoA LCMS_Workflow Sample Cell Pellet Lysis Lysis & Addition of Internal Standard Sample->Lysis Extraction Liquid-Liquid Extraction Lysis->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Acyl_CoA_Regulation FFA Free Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FFA->ACSL Activation Acyl_CoA_Pool (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA Complex_Lipids Complex Lipid Synthesis (e.g., Sphingolipids) Acyl_CoA_Pool->Complex_Lipids Utilization Beta_Oxidation Beta-Oxidation Acyl_CoA_Pool->Beta_Oxidation Utilization Signaling Signaling Events Acyl_CoA_Pool->Signaling Utilization ACOT Acyl-CoA Thioesterase (ACOT) Acyl_CoA_Pool->ACOT Hydrolysis ACSL->Acyl_CoA_Pool ACOT->FFA

References

Application Notes and Protocols: Quantifying Endogenous (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA Levels in the Retina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retina is uniquely enriched with very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are critical for maintaining its structure and function.[1][2] These VLC-PUFAs, containing more than 24 carbon atoms, are predominantly found esterified in phosphatidylcholine molecules within photoreceptor membranes.[1][3] The biosynthesis of these specialized lipids involves the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[2] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, highlighting the importance of VLC-PUFAs in retinal health.[2]

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a key intermediate in the metabolic pathways of these VLC-PUFAs. Accurate quantification of its endogenous levels in the retina is crucial for understanding the pathophysiology of retinal diseases and for the development of novel therapeutic strategies. These application notes provide a detailed protocol for the quantification of this specific acyl-CoA in retinal tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of lipid metabolites.[4]

Experimental Protocols

This protocol outlines a comprehensive workflow for the extraction and quantification of this compound from retinal tissue.

Retinal Tissue Collection and Preparation
  • Dissection: Immediately following euthanasia (in accordance with approved animal care protocols) or acquisition of donor tissue, carefully dissect the retina from the eye on an ice-cold surface. Speed is critical to minimize post-mortem degradation of acyl-CoAs.

  • Washing: Rinse the isolated retina with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.[5]

  • Snap-Freezing: Immediately snap-freeze the cleaned retinal tissue in liquid nitrogen.

  • Storage: Store the frozen tissue at -80°C until further processing. Samples should be processed as soon as possible.[5]

Acyl-CoA Extraction

This extraction protocol is adapted from methods for quantifying long-chain acyl-CoAs in biological tissues.[4][5]

  • Homogenization:

    • Weigh the frozen retinal tissue (typically 10-50 mg).

    • In a pre-chilled glass-Teflon homogenizer, add the frozen tissue to an appropriate volume of ice-cold extraction buffer (e.g., 2:1 methanol:water with 0.5% Triton-X 100 and 20 mM potassium phosphate, pH 7.4).[5] A common ratio is 10 µL of buffer per mg of tissue.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation and Phase Separation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Add an equal volume of ice-cold chloroform and vortex thoroughly.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases and pellet the proteins.[5]

  • Supernatant Collection:

    • Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, avoiding the protein pellet and the lower chloroform phase.[4]

  • Drying and Reconstitution:

    • Dry the collected supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis, such as 5% sulfosalicylic acid or an aqueous solution of 15 mM ammonium hydroxide.[4][6] The reconstitution volume should be chosen to achieve the desired concentration for analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for quantifying low-abundance lipid species.[4]

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A binary gradient system is employed. For example:

      • Solvent A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[6]

      • Solvent B: 15 mM NH₄OH in acetonitrile.[6]

    • Gradient: A typical gradient might start at a low percentage of solvent B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.[6]

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[6]

    • Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.[6]

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for the target analyte and the internal standard.

    • Ion Transitions: The specific m/z transitions for this compound and a suitable internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA) need to be determined empirically or from the literature.

  • Quantification:

    • Generate a standard curve using a synthetic standard of this compound of known concentrations.

    • Spike an internal standard into all samples and standards to correct for matrix effects and variations in extraction efficiency and instrument response.

    • Calculate the concentration of the endogenous acyl-CoA in the retinal samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions or groups.

Table 1: Endogenous Levels of this compound in Retina

Sample GroupnConcentration (pmol/mg tissue)Standard Deviation
Control (Wild-Type)6[Insert Value][Insert Value]
Experimental (e.g., Disease Model)6[Insert Value][Insert Value]
Treatment Group A6[Insert Value][Insert Value]
Treatment Group B6[Insert Value][Insert Value]

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined values.

Signaling Pathways and Experimental Workflows

A clear understanding of the experimental workflow is essential for reproducibility and troubleshooting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output retina Retinal Tissue Collection homogenization Homogenization retina->homogenization Ice-cold buffer extraction Acyl-CoA Extraction homogenization->extraction Centrifugation lc_ms LC-MS/MS Analysis extraction->lc_ms Reconstituted Sample data_processing Data Processing lc_ms->data_processing Peak Integration quantification Quantification data_processing->quantification Standard Curve results Quantitative Results quantification->results Final Concentrations

Caption: Experimental workflow for retinal acyl-CoA quantification.

This diagram illustrates the major steps involved in the quantification of this compound in retinal tissue, from sample preparation to data analysis.

biosynthesis_pathway cluster_pathway Simplified Biosynthesis of VLC-PUFA-CoA lc_pufa Long-Chain PUFA-CoA (e.g., C22:6-CoA) intermediate1 Elongation & Desaturation Cycles lc_pufa->intermediate1 target_coa (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA intermediate1->target_coa vlc_pufa_pc VLC-PUFA containing Phosphatidylcholine target_coa->vlc_pufa_pc Acyltransferase elovl4 ELOVL4 elovl4->intermediate1 Catalyzes

References

Application Notes and Protocols: Isolation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA via Subcellular Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Such molecules are key metabolic intermediates in pathways including fatty acid β-oxidation and the synthesis of complex lipids. The subcellular localization of these molecules is critical to understanding their metabolic fate and function. Very long-chain fatty acids are primarily metabolized in peroxisomes, with subsequent oxidation of the chain-shortened products occurring in mitochondria.[1][2] The endoplasmic reticulum (ER) is also a central hub for lipid metabolism.[3][4][5] Therefore, the isolation of these organelles is a prerequisite for studying the specific pools of this acyl-CoA.

These application notes provide a detailed protocol for the subcellular fractionation of mammalian liver tissue or cultured hepatocytes to isolate peroxisomes, mitochondria, and the endoplasmic reticulum. Subsequently, a method for the extraction and quantification of this compound from these fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is described.

Experimental Overview

The overall workflow for the isolation and quantification of the target acyl-CoA from subcellular fractions is depicted below.

G start Tissue Homogenization or Cell Lysis diff_cent Differential Centrifugation start->diff_cent nuc_pellet Nuclear Pellet (Discard) diff_cent->nuc_pellet pms Post-Nuclear Supernatant (PNS) diff_cent->pms mito_pellet Crude Mitochondrial Pellet pms->mito_pellet mic_super Post-Mitochondrial Supernatant (PMS) pms->mic_super gradient_mito Density Gradient Centrifugation (e.g., Percoll or Iodixanol) mito_pellet->gradient_mito uc_mic Ultracentrifugation of PMS mic_super->uc_mic pure_mito Pure Mitochondria gradient_mito->pure_mito pure_pero Pure Peroxisomes gradient_mito->pure_pero extraction Acyl-CoA Extraction (Solid-Phase Extraction) pure_mito->extraction pure_pero->extraction mic_pellet Microsomal Pellet (Crude ER) uc_mic->mic_pellet gradient_er Density Gradient Centrifugation (e.g., Sucrose) mic_pellet->gradient_er pure_rer Rough ER gradient_er->pure_rer pure_ser Smooth ER gradient_er->pure_ser pure_rer->extraction pure_ser->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: Workflow for Subcellular Fractionation and Acyl-CoA Analysis.

Detailed Experimental Protocols

Protocol 1: Subcellular Fractionation of Mammalian Liver

This protocol describes the isolation of mitochondria, peroxisomes, and endoplasmic reticulum (microsomes) from fresh or frozen liver tissue.[6][7]

Materials:

  • Homogenization Buffer: 0.25 M Sucrose, 10 mM HEPES (pH 7.4), 1 mM EDTA.

  • Percoll or Iodixanol solution for density gradients.

  • Sucrose solutions of varying densities for ER isolation.

  • Dounce homogenizer with loose and tight-fitting pestles.

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

Procedure:

  • Tissue Preparation: Perfuse the liver with ice-cold PBS to remove blood. Mince approximately 2-5 g of fresh or rapidly thawed liver tissue.

  • Homogenization: Add the minced tissue to 4 volumes of ice-cold Homogenization Buffer and homogenize with a Dounce homogenizer (5-10 strokes with a loose pestle, followed by 5-10 strokes with a tight pestle).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (Post-Nuclear Supernatant, PNS).

    • Centrifuge the PNS at 12,000 x g for 15 minutes at 4°C to obtain the crude mitochondrial pellet and the post-mitochondrial supernatant (PMS). The PMS contains the microsomes (ER) and cytosol.

  • Isolation of Mitochondria and Peroxisomes:

    • Resuspend the crude mitochondrial pellet in Homogenization Buffer.

    • Layer the resuspended pellet onto a pre-formed Percoll or Iodixanol density gradient.

    • Centrifuge at 35,000 x g for 30 minutes at 4°C.

    • Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes are generally denser than mitochondria.[7][8]

  • Isolation of Endoplasmic Reticulum (Microsomes):

    • Take the PMS from step 3 and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[5]

    • For separation of rough ER (RER) and smooth ER (SER), resuspend the microsomal pellet and layer it onto a discontinuous sucrose density gradient.

    • Centrifuge at 150,000 x g for 90 minutes at 4°C.

    • Collect the RER and SER fractions from the gradient interfaces.

Quality Control: The purity of each fraction should be assessed by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Cytochrome c oxidase for mitochondria, and Calnexin for ER).

Protocol 2: Extraction of Acyl-CoAs from Subcellular Fractions

This protocol is adapted for the extraction of very long-chain acyl-CoAs.

Materials:

  • Acetonitrile

  • 2-Propanol

  • 0.1 M Potassium Phosphate Buffer (pH 6.7)

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica gel)

  • SPE Column Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)

Procedure:

  • Extraction:

    • To the isolated organelle fraction, add a mixture of acetonitrile and 2-propanol (3:1, v/v), followed by 0.1 M potassium phosphate buffer (pH 6.7).

    • Vortex vigorously and centrifuge to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with the Conditioning Solution.

    • Apply the supernatant from the extraction step to the SPE column.

    • Wash the column with the Conditioning Solution to remove unbound contaminants.

    • Elute the acyl-CoAs with the Elution Buffer.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: Quantification by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1, v/v).

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated or 13C-labeled acyl-CoA) must be determined.

G sample Extracted Acyl-CoA Sample hplc HPLC/UHPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - CID) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data Data Acquisition & Quantification detector->data

Caption: LC-MS/MS Workflow for Acyl-CoA Quantification.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in tables for clear comparison of the target acyl-CoA levels across the different subcellular fractions.

Table 1: Concentration of this compound in Subcellular Fractions.

Subcellular FractionConcentration (pmol/mg protein) ± SD
MitochondriaInsert Value
PeroxisomesInsert Value
Endoplasmic Reticulum (RER)Insert Value
Endoplasmic Reticulum (SER)Insert Value
CytosolInsert Value

Table 2: Purity of Subcellular Fractions based on Marker Enzyme Activity.

Subcellular FractionMarker EnzymeSpecific Activity (units/mg protein) ± SDEnrichment Factor
MitochondriaCytochrome c oxidaseInsert ValueInsert Value
PeroxisomesCatalaseInsert ValueInsert Value
Endoplasmic ReticulumGlucose-6-phosphataseInsert ValueInsert Value

Conclusion

The protocols outlined provide a robust framework for the isolation of this compound from specific subcellular compartments. By combining differential and density gradient centrifugation with sensitive LC-MS/MS analysis, researchers can accurately quantify the distribution of this and other acyl-CoAs. This information is invaluable for dissecting the intricate pathways of lipid metabolism and for the development of therapeutic strategies targeting these pathways.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sensitivity for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its detection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound by mass spectrometry?

A1: The primary challenges stem from its very long polyunsaturated fatty acyl (PUFA) chain. These include:

  • Low physiological abundance: This molecule is often present in very low concentrations in biological samples.

  • Inherent instability: The multiple double bonds in the fatty acyl chain make it highly susceptible to oxidation and degradation during sample preparation and analysis.[1]

  • Ionization suppression: Co-eluting lipids and other matrix components can interfere with the ionization of the target analyte in the mass spectrometer source.

  • Poor chromatographic peak shape: The amphipathic nature of long-chain acyl-CoAs can lead to peak tailing and broadening in reversed-phase chromatography.

Q2: Which ionization mode is best for detecting this molecule?

A2: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended . It typically provides better sensitivity and results in the formation of the protonated molecule [M+H]⁺, which is a strong precursor ion for MS/MS analysis.

Q3: What is the expected mass and primary fragmentation pattern for this molecule?

A3: The molecular formula for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid is C₂₄H₃₄O₂ with a molecular weight of 354.53 g/mol . Coenzyme A has a molecular formula of C₂₁H₃₆N₇O₁₆P₃S. The resulting this compound has a molecular formula of C₄₅H₆₈N₇O₁₇P₃S and a monoisotopic mass of approximately 1103.36 Da.

In positive ESI-MS/MS, the most common and characteristic fragmentation is a neutral loss of 507.1 Da , corresponding to the 3'-phosphoadenosine diphosphate portion of the CoA moiety. Therefore, for a precursor ion [M+H]⁺ of m/z 1104.37, the expected major product ion would be m/z 597.27.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions:

CauseRecommended Solution
Analyte Degradation Due to its high degree of unsaturation, the analyte is prone to oxidation.[1] Work with samples on ice, use antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents, and store extracts at -80°C under an inert atmosphere (e.g., argon). Avoid repeated freeze-thaw cycles.
Inefficient Extraction Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure efficient recovery from the sample matrix. Ensure complete cell lysis or tissue homogenization.
Ion Suppression Implement a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering lipids and salts. Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.
Suboptimal MS Parameters Infuse a standard of a similar long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flow, and temperature) and collision energy for the specific transition.
Incorrect Precursor/Product Ions Verify the calculated m/z of the precursor ion ([M+H]⁺ ≈ 1104.37) and the primary product ion (≈ 597.27). Perform a precursor ion scan for m/z 597.27 or a neutral loss scan of 507.1 Da to confirm the presence of the analyte.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions The phosphate groups of the CoA moiety can interact with the stationary phase. Use a mobile phase with a slightly basic pH (e.g., using ammonium hydroxide) to deprotonate residual silanols on the column.
Inappropriate Column Chemistry A C18 reversed-phase column is commonly used. Consider a column with a smaller particle size for better efficiency or a different chemistry if peak shape does not improve.
Column Contamination Flush the column with a strong solvent, such as isopropanol, to remove strongly retained contaminants. If the problem persists, replace the column.
Sample Solvent Mismatch Reconstitute the final sample extract in a solvent that is weaker than or matches the initial mobile phase composition to ensure good peak focusing at the head of the column.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol provides a general guideline for the extraction of this compound from biological samples.

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an antioxidant (e.g., 0.01% BHT).

  • Phase Separation: Add chloroform and water to induce phase separation. Vortex thoroughly and centrifuge to separate the aqueous and organic layers. The acyl-CoAs will be in the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the aqueous extract onto the conditioned cartridge.

    • Wash the cartridge with an aqueous solution to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a methanol-based solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 methanol:water).

Protocol 2: LC-MS/MS Analysis

These are starting parameters that may require optimization for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, and then re-equilibrate. A shallow gradient can improve resolution.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 1104.4
Product Ion (Q3) m/z 597.3
Collision Energy Optimize by infusing a standard, but a starting point of 25-35 eV is reasonable.

Visualizations

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization in Extraction Buffer with Antioxidant sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe drying Drying and Reconstitution spe->drying lcms LC-MS/MS Analysis drying->lcms data Data Analysis lcms->data

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_low_signal start Low or No Signal Detected check_ms Is the MS performing optimally? (Check with a standard infusion) start->check_ms ms_ok Yes check_ms->ms_ok ms_no No check_ms->ms_no check_chromatography Is there a peak, but it's very small? ms_ok->check_chromatography troubleshoot_ms Troubleshoot MS: - Source cleaning - Calibration - Detector issues ms_no->troubleshoot_ms peak_small Yes check_chromatography->peak_small no_peak No check_chromatography->no_peak optimize_chromatography Optimize Chromatography and MS Settings: - Check for ion suppression - Optimize gradient - Verify MRM transition and collision energy peak_small->optimize_chromatography optimize_sample_prep Focus on Sample Preparation: - Check extraction recovery - Evaluate sample stability (degradation) - Increase sample amount no_peak->optimize_sample_prep

Caption: Troubleshooting decision tree for low signal intensity.

fragmentation_pattern cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (q2) cluster_product Product Ion (Q3) precursor (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA [M+H]⁺ m/z 1104.4 collision CID precursor->collision product Acylium Ion [M+H-507.1]⁺ m/z 597.3 collision->product neutral_loss Neutral Loss 3'-phospho-ADP 507.1 Da collision->neutral_loss

Caption: Characteristic MS/MS fragmentation of the target analyte.

References

Preventing degradation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this highly unsaturated long-chain acyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The main causes of degradation are oxidation, chemical hydrolysis, and enzymatic activity. The multiple double bonds in the polyunsaturated acyl chain make the molecule highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species.[1] The thioester bond is also susceptible to hydrolysis, particularly at alkaline pH.[2] Additionally, various enzymes present in biological samples, such as acyl-CoA thioesterases, can rapidly hydrolyze the molecule.[3]

Q2: What are the tell-tale signs of sample degradation in my analysis?

A2: Signs of degradation include the appearance of unexpected peaks in your chromatogram, a decrease in the intensity of the target analyte peak over time, and poor reproducibility between replicate samples. Mass spectrometry analysis may reveal the presence of oxidized species (e.g., addition of oxygen atoms) or the free fatty acid resulting from hydrolysis.

Q3: How should I store my samples to minimize degradation?

A3: For long-term storage, samples containing this compound should be snap-frozen in liquid nitrogen and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).[4] For short-term handling during experimental procedures, always keep samples on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Which antioxidants are most effective for preserving this molecule?

A4: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation.[5] Other options include α-tocopherol (vitamin E) and ascorbyl palmitate. The choice of antioxidant may depend on your specific sample matrix and downstream analysis method. It is recommended to add the antioxidant to the extraction solvent.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Recommended Solution
Oxidative Degradation Work under an inert atmosphere (e.g., nitrogen or argon glove box) whenever possible. Use deoxygenated solvents for all extraction and reconstitution steps. Add an antioxidant, such as BHT (0.01-0.1%), to your extraction solvent.
Hydrolysis Maintain a slightly acidic pH (around 4.5-6.0) during extraction and storage.[2] Avoid strongly acidic or alkaline conditions.
Enzymatic Degradation Immediately quench metabolic activity upon sample collection by flash-freezing in liquid nitrogen.[2] Use extraction methods that include a protein precipitation step (e.g., with cold methanol or acetonitrile) to denature and remove enzymes.
Adsorption to Surfaces Use low-adhesion polypropylene tubes and pipette tips. Silanize glassware to reduce active sites for adsorption.
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the polarity of the acyl-CoA. A common method involves a two-phase extraction with a mixture of chloroform, methanol, and an acidic aqueous buffer.[6]
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample handling procedures, including timing, temperatures, and volumes. Ensure all samples are processed in the same manner.
Differential Exposure to Air Minimize the time samples are exposed to air. Keep tubes capped and work swiftly. Process samples in small batches to reduce the exposure time for each.
Incomplete Solvent Evaporation/Reconstitution If a solvent evaporation step is used, ensure it is done gently under a stream of nitrogen and that the sample is not completely dried for an extended period. Ensure the dried pellet is fully redissolved in the reconstitution solvent by vortexing and/or brief sonication.
Pipetting Errors Use calibrated pipettes and appropriate techniques for viscous organic solvents.

Data Presentation

Table 1: Efficacy of Different Antioxidants in Preventing Degradation

This table summarizes the relative efficacy of common antioxidants in preserving polyunsaturated fatty acids (PUFAs). The data is presented as the percentage of PUFA remaining after a defined period of oxidative stress.

Antioxidant (Concentration)% PUFA Remaining (24h at 4°C, exposed to air)% PUFA Remaining (1h at 37°C, with pro-oxidant)
None 65%40%
BHT (0.05%) 95%85%
α-Tocopherol (0.1%) 92%80%
Ascorbyl Palmitate (0.05%) 88%75%

Note: These are representative values based on general findings for PUFAs and may vary depending on the specific experimental conditions.

Table 2: Stability of this compound under Different Storage Conditions
Storage ConditionTime% Degradation
-80°C (under Argon) 1 month< 1%
-20°C 1 week~5-10%
4°C (on ice) 24 hours~15-20%
Room Temperature 4 hours> 50%

Note: These are estimated degradation rates to highlight the importance of proper storage. Actual rates will depend on the sample matrix and exposure to oxygen and light.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: Methanol containing 0.05% BHT

  • Pre-chilled (-20°C) chloroform

  • Pre-chilled, deionized water

  • Low-adhesion microcentrifuge tubes

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of pre-chilled extraction solvent and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of pre-chilled extraction solvent.

  • Lysis and Extraction:

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of pre-chilled chloroform and 0.4 mL of pre-chilled deionized water.

    • Vortex for 30 seconds to create a single-phase mixture.

  • Phase Separation:

    • Add an additional 0.5 mL of pre-chilled chloroform and 0.5 mL of pre-chilled deionized water.

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection:

    • The upper aqueous phase contains the acyl-CoAs. Carefully collect this phase without disturbing the interphase.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase under a gentle stream of nitrogen.

    • Reconstitute the pellet in a suitable buffer for your downstream analysis (e.g., 50 mM ammonium acetate).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Cell/Tissue Sample quench Quench Metabolism (Liquid Nitrogen) start->quench Immediate homogenize Homogenization (in cold buffer with antioxidant) quench->homogenize add_solvents Add Extraction Solvents (e.g., Methanol/Chloroform) homogenize->add_solvents vortex Vortex & Centrifuge add_solvents->vortex phase_sep Phase Separation vortex->phase_sep collect Collect Aqueous Phase phase_sep->collect dry Dry Down (under Nitrogen) collect->dry reconstitute Reconstitute in Analysis Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Degradation pufa_coa (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA oxidized_products Oxidized Products (e.g., hydroperoxides, epoxides) pufa_coa->oxidized_products Initiated by ffa Free Fatty Acid pufa_coa->ffa Yields coa Coenzyme A metabolites Metabolic Products pufa_coa->metabolites Catalyzed by oxygen O2, ROS h2o H2O enzymes e.g., Acyl-CoA Thioesterases, Acyl-CoA Dehydrogenases

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Overcoming Poor Chromatographic Resolution of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these complex separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shapes (tailing, fronting, or splitting) for very-long-chain acyl-CoAs?

Poor peak shape is a common challenge in the chromatography of VLC-acyl-CoAs and can stem from several factors:

  • Secondary Interactions: Strong interactions can occur between the negatively charged phosphate groups of acyl-CoAs and the stationary phase, particularly with acidic silanol groups on silica-based columns, leading to peak tailing.[1] To mitigate this, consider operating at a higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH to control the ionization state of the analytes and silanol groups.[1][2] Using a highly deactivated, end-capped column can also minimize these surface interactions.[3]

  • Column Overload: Injecting an excessive amount of sample can saturate the column, resulting in peak fronting.[3] This can be addressed by reducing the sample concentration or the injection volume.[3]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[3] It is best practice to dissolve your sample in the initial mobile phase whenever possible.[3]

  • Column Contamination or Degradation: The accumulation of contaminants at the column inlet or the degradation of the stationary phase can lead to peak splitting or tailing.[3] Regular column flushing and proper storage are crucial preventative measures. A blocked frit is also a common cause of peak splitting.[3]

Q2: Why are my retention times shifting between injections?

Retention time instability can be attributed to several factors:

  • Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[3]

  • Flow Rate Instability: Leaks in the pump system, worn seals, or malfunctioning check valves can cause fluctuations in the flow rate, leading to inconsistent retention times.[3]

  • Mobile Phase Composition Changes: Evaporation of volatile organic solvents from the mobile phase can alter its composition over time, affecting retention. Ensure mobile phase reservoirs are properly covered.

Q3: What should I do if I'm experiencing high backpressure in my HPLC system?

High backpressure can be detrimental to your column and pump. Likely causes and their solutions include:

  • System Blockages: Contamination from samples or buffer precipitation can block the column frit, guard column, or tubing.[3] Use in-line filters and ensure samples are filtered before injection. The column can often be back-flushed to remove contaminants.[3]

  • Buffer Precipitation: When using a buffered mobile phase with a high concentration of organic solvent, the buffer may precipitate.[3] Ensure your buffer is soluble throughout the entire gradient range.[3]

Troubleshooting Guides

Guide 1: Improving Poor Resolution and Inadequate Separation

Poor resolution, characterized by the co-elution of adjacent peaks, can be systematically addressed by optimizing the mobile phase, column, and HPLC system parameters.[1]

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution Observed MobilePhase Optimize Mobile Phase Start->MobilePhase Step 1 ColumnSystem Optimize Column & System Start->ColumnSystem Step 2 IonPairing Add Ion-Pairing Reagent MobilePhase->IonPairing AdjustGradient Adjust Gradient Slope (Shallower for better resolution) MobilePhase->AdjustGradient AdjustpH Adjust Mobile Phase pH (High or slightly acidic) MobilePhase->AdjustpH ChangeColumn Change Column (e.g., smaller particle size, different chemistry) ColumnSystem->ChangeColumn OptimizeFlowTemp Optimize Flow Rate & Temperature (Lower flow rate, adjust temperature) ColumnSystem->OptimizeFlowTemp Success Resolution Improved IonPairing->Success AdjustGradient->Success AdjustpH->Success ChangeColumn->Success OptimizeFlowTemp->Success

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Mobile Phase Optimization:

  • Gradient Elution: For complex mixtures of VLC-acyl-CoAs, a gradient elution is typically necessary. A shallower gradient can significantly improve the separation between closely eluting peaks, although it will increase the analysis time.[1]

  • pH Adjustment: The pH of the mobile phase is a critical parameter as it influences the ionization state of the acyl-CoA's phosphate groups.[1] Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH can enhance peak shape and resolution.[1][2]

  • Ion-Pairing Agents: The addition of an ion-pairing agent (e.g., alkylsulfonates, triethylamine) to the mobile phase can neutralize the charge on the phosphate moiety.[1] This reduces undesirable secondary interactions with the stationary phase, leading to improved retention and resolution.[1]

Column and System Parameters:

  • Column Choice: A C18 column is the most commonly used stationary phase for the separation of short- to long-chain acyl-CoAs.[1][2] If resolution remains inadequate, consider a column with a smaller particle size for higher efficiency or a different chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which separates based on the hydrophilic headgroup.[1]

  • Flow Rate: Lowering the flow rate generally enhances resolution by allowing more time for analyte partitioning between the mobile and stationary phases, but this comes at the cost of longer run times.[1]

  • Temperature: Adjusting the column temperature can alter selectivity.[1] Higher temperatures typically decrease viscosity and may improve peak efficiency but could also risk sample degradation.[1]

Guide 2: Addressing Peak Tailing

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

PeakTailing Start Peak Tailing Observed CheckInteractions Address Secondary Interactions Start->CheckInteractions CheckColumnHealth Check Column Health Start->CheckColumnHealth UseIonPairing Use Ion-Pairing Agent CheckInteractions->UseIonPairing AdjustpH Adjust Mobile Phase pH CheckInteractions->AdjustpH IncreaseBuffer Increase Buffer Strength CheckInteractions->IncreaseBuffer BackflushColumn Backflush Column / Replace Frit CheckColumnHealth->BackflushColumn Success Peak Shape Improved UseIonPairing->Success AdjustpH->Success IncreaseBuffer->Success BackflushColumn->Success

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

  • Use an Ion-Pairing Agent: This is a highly effective method to shield the negatively charged phosphate groups of acyl-CoAs and minimize secondary interactions, resulting in more symmetrical peaks.[1]

  • Adjust Mobile Phase pH: Moving to a lower pH can protonate residual silanol groups on the column packing, reducing their interaction with the analyte.[1] Conversely, a high pH can also improve the peak shape for acyl-CoAs.[1]

  • Increase Buffer Strength: Using buffers such as phosphate or ammonium acetate can help to mask active sites on the column, thereby reducing tailing.[1]

  • Check for Column Contamination: A partially clogged inlet frit or contamination at the head of the column can cause peak distortion.[1] Attempting to backflush the column or replacing the frit may resolve the issue.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a general guide for the extraction of more hydrophobic, long-chain acyl-CoAs.

  • Tissue Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it into a fine powder.[2]

  • Extraction: Homogenize the powdered tissue in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9), followed by the addition of 2-propanol.[4] The acyl-CoAs are then extracted from the homogenate using acetonitrile.[4]

  • Solid-Phase Extraction (SPE) Clean-up (Optional): The extract can be further purified by binding the acyl-CoAs to an oligonucleotide purification column and eluting with 2-propanol.[4]

  • Sample Concentration: The resulting supernatant can be dried under a stream of nitrogen.[2] Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This is a representative method for the analysis of VLC-acyl-CoAs.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly employed.[2][5]

    • Mobile Phase A: 15 mM Ammonium hydroxide in water.[6]

    • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[6]

    • Gradient: A typical gradient starts at a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic VLC-acyl-CoAs. For example, a binary gradient starting at 20% B, increasing to 45% B over 2.8 min, then to 65% B over 1 min.[6]

    • Flow Rate: A flow rate of 0.4 mL/min is often used.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is frequently used for quantification.[5] A neutral loss scan of 507 Da is also characteristic for identifying a broad range of acyl-CoA species.[5][7]

Quantitative Data Summary

The following tables summarize key parameters from various published methods for the chromatographic separation of acyl-CoAs.

Table 1: Mobile Phase Compositions and pH

Mobile Phase SystempHTarget AnalytesReference
Ammonium hydroxide in water/acetonitrile10.5Long-chain acyl-CoAs[1][5]
Ammonium acetate in water/acetonitrile8.5Medium to long-chain acyl-CoAs[8]
Ammonium acetate in water/methanol6.8Short to medium-chain acyl-CoAs[8]
KH2PO4 with acetic acid in water/acetonitrile4.9Long-chain acyl-CoAs[4]

Table 2: Chromatographic Column and Gradient Conditions

Column TypeParticle Size (µm)Dimensions (mm)Gradient ExampleTarget AnalytesReference
Acquity UPLC BEH C81.72.1 x 15020-65% B in 4 minLong-chain acyl-CoAs (C14-C20)[6]
Luna C1832.0 x 10020-95% B in 3.5 minMedium to long-chain acyl-CoAs[8]
Luna C18(2)32.0 x 10020-100% B in 15 minWide range of acyl-CoAs[9]
Radially compressed C185Not specifiedGradient of acetonitrile and 25 mM KH2PO4Long-chain acyl-CoAs (C12-C18)[10]

References

Troubleshooting low yield in enzymatic synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic synthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. The synthesis is catalyzed by an acyl-CoA synthetase, which activates the fatty acid by ligating it to Coenzyme A in an ATP-dependent manner.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Enzyme-Related Issues

Q1: My reaction shows very low or no product formation. How can I confirm my enzyme is active?

A1: First, verify the activity of your acyl-CoA synthetase using a control substrate. Long-chain acyl-CoA synthetases (ACSLs) or very-long-chain acyl-CoA synthetases (ACSVLs) are typically used for such long polyunsaturated fatty acids.

Troubleshooting Steps:

  • Positive Control Reaction: Perform a reaction with a well-characterized long-chain fatty acid (e.g., oleic acid or arachidonic acid) under the same conditions as your primary experiment. If this reaction works, your enzyme is active, and the issue likely lies with your specific substrate or other reaction components.

  • Enzyme Titration: Vary the enzyme concentration in your reaction to determine if the yield is enzyme-dependent. An increase in product with more enzyme suggests the initial concentration was too low.

  • Check Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.

Q2: Could the specific structure of my fatty acid be inhibiting the enzyme?

A2: It is possible. While ACSLs and ACSVLs act on a range of fatty acids, the unique polyunsaturated nature of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid could present challenges for the enzyme's binding pocket.

Troubleshooting Steps:

  • Consult Literature for Enzyme Specificity: Review literature for the specific acyl-CoA synthetase you are using to understand its substrate specificity. Some isoforms have different affinities for various fatty acid structures.[1][2]

  • Consider a Different Enzyme Isoform: There are multiple isoforms of long-chain and very-long-chain acyl-CoA synthetases, each with distinct tissue expression and subcellular localization, which can influence their substrate preferences.[1][2] Experimenting with a different isoform may improve your yield.

Substrate and Reagent Issues

Q3: How can I be sure my fatty acid substrate is not the problem?

A3: The purity and solubility of your fatty acid substrate are critical for a successful reaction.

Troubleshooting Steps:

  • Verify Substrate Purity: Confirm the purity of your (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoic acid using techniques like HPLC, GC-MS, or NMR. Impurities can act as inhibitors.

  • Ensure Proper Solubility: Very-long-chain polyunsaturated fatty acids can have poor aqueous solubility. Ensure your substrate is fully dissolved in the reaction buffer. You may need to use a small amount of a co-solvent like DMSO, but be cautious as high concentrations can inhibit the enzyme. Perform a solvent tolerance test for your enzyme.

  • Substrate Titration: Vary the concentration of the fatty acid to rule out substrate inhibition, which can occur at high concentrations.

Q4: My ATP and Coenzyme A have been in storage for a while. Could they be degraded?

A4: Yes, both ATP and Coenzyme A can degrade over time, especially with improper storage or handling.

Troubleshooting Steps:

  • Use Fresh Reagents: Prepare fresh solutions of ATP and CoA. Store them as recommended, typically in aliquots at -20°C or -80°C.

  • Check for Contaminants: Ensure your ATP and CoA solutions are free from contaminants that could inhibit the reaction.

Reaction Condition Issues

Q5: I'm seeing some product, but the reaction stops before all the substrate is consumed. What could be the cause?

A5: This could be due to product inhibition, reagent depletion, or suboptimal reaction conditions. The synthesis of acyl-CoA produces AMP and pyrophosphate (PPi), and the accumulation of these products can inhibit the forward reaction.[3]

Troubleshooting Steps:

  • Time-Course Analysis: Take samples at various time points to monitor the reaction progress. This will help you understand if the reaction is stopping prematurely.

  • Add Pyrophosphatase: The reaction produces pyrophosphate, which can be inhibitory. Including inorganic pyrophosphatase in your reaction mixture will hydrolyze the pyrophosphate to phosphate, driving the reaction forward.

  • Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition.[4] If possible, consider an in situ product removal strategy.

  • Optimize Reaction Conditions: Systematically optimize the pH, temperature, and incubation time for your specific enzyme and substrate.

Quantitative Data Summary

The optimal conditions for enzymatic synthesis of acyl-CoAs can vary depending on the specific enzyme and substrate used. The following table provides a general range of conditions based on commonly used long-chain acyl-CoA synthetases.

ParameterTypical RangeNotes
Enzyme Concentration 0.1 - 5 µMShould be optimized for each enzyme-substrate pair.
Fatty Acid Substrate 10 - 200 µMHigher concentrations can lead to substrate inhibition.
Coenzyme A 0.1 - 1 mMShould be in excess relative to the fatty acid.
ATP 1 - 10 mMShould be in excess. The reaction consumes the energy equivalent of two ATP molecules.[3]
Magnesium Chloride (MgCl₂) 2 - 10 mMMg²⁺ is a required cofactor for the enzyme.
pH 7.0 - 8.5Optimal pH can be enzyme-specific.
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Incubation Time 30 - 120 minutesMonitor via time-course analysis to determine the optimal time.
Pyrophosphatase 1 - 5 U/mLAdded to drive the reaction to completion.

Experimental Protocols

Enzyme Activity Assay (Positive Control)

This protocol describes a general method to confirm the activity of your acyl-CoA synthetase using oleic acid as a control substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM Oleic Acid (dissolved in a suitable solvent)

    • 1 U/mL Inorganic Pyrophosphatase

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 1 µM.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 2 M formic acid.

  • Analysis: Analyze the formation of oleoyl-CoA using reverse-phase HPLC or LC-MS.

HPLC Analysis of Acyl-CoA Synthesis
  • Sample Preparation: Centrifuge the terminated reaction mixture at high speed to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 260 nm (for the adenine ring of CoA).

  • Quantification: Compare the peak area of the product to a standard curve of a known concentration of the acyl-CoA to determine the yield.

Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products FA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid ACSL Acyl-CoA Synthetase FA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AcylCoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA ACSL->AcylCoA AMP AMP ACSL->AMP PPi Pyrophosphate (PPi) ACSL->PPi

Caption: Enzymatic synthesis of the target acyl-CoA.

Troubleshooting_Workflow Start Low Yield of Acyl-CoA CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrate Are substrates pure and soluble? CheckEnzyme->CheckSubstrate Yes PositiveControl Run positive control (e.g., oleic acid) CheckEnzyme->PositiveControl No CheckConditions Are reaction conditions optimal? CheckSubstrate->CheckConditions Yes VerifyPurity Analyze substrate purity (HPLC, MS) CheckSubstrate->VerifyPurity No Optimize Optimize pH, temp, time Add pyrophosphatase CheckConditions->Optimize No Success Yield Improved CheckConditions->Success Yes Failure Consult further literature/ Consider different enzyme PositiveControl->Failure VerifyPurity->Failure Optimize->Success

Caption: A workflow for troubleshooting low product yield.

Logical_Relationships Cause Potential Causes - Inactive Enzyme - Substrate Impurity - Substrate Insolubility - Reagent Degradation - Product Inhibition - Suboptimal Conditions Solution Solutions - Run Positive Control - Verify Purity (HPLC, MS) - Use Co-solvent - Use Fresh Reagents - Add Pyrophosphatase - Optimize pH, Temp, Time Cause->Solution leads to

Caption: Relationship between causes and solutions for low yield.

References

Optimizing LC gradient for separation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A: The separation of these isomers is difficult due to their identical molecular weight and elemental composition, making them isobaric.[1] Their structural similarity, differing only in the position or geometry (cis/trans) of their double bonds, results in very similar physicochemical properties and, consequently, similar retention behavior on many common reversed-phase columns.[1][2]

Q2: What are the initial signs of co-elution of my acyl-CoA isomers?

A: Indicators of co-elution include broad or asymmetric peaks (shouldering or tailing) where sharp, symmetrical peaks are expected.[1][2] If using a mass spectrometer, observing a shifting mass-to-charge ratio (m/z) profile across a single chromatographic peak is a strong indication of multiple components eluting together.[1]

Q3: What type of LC column is most suitable for separating polyunsaturated acyl-CoA isomers?

A: Reversed-phase chromatography is a common starting point. C18 columns are widely used, but for challenging isomer separations, other stationary phases like C8, Phenyl-Hexyl, or polar-embedded phases may offer different selectivity and improved resolution.[1][2] For very long-chain species, C8 columns can sometimes provide better peak shape and faster elution.[3]

Q4: How does mobile phase composition affect the separation?

A: The choice of organic solvent (e.g., acetonitrile vs. methanol) and additives is crucial. Acetonitrile and methanol have different selectivities and can alter the elution order of isomers.[2] Mobile phase additives like ammonium acetate or formic acid are often necessary to improve peak shape and ionization efficiency in mass spectrometry.[4] For acyl-CoAs, which can interact with stainless steel components of the HPLC system, adding a small amount of phosphoric acid to the mobile phase can help reduce peak tailing.[4][5]

Q5: Can I use techniques other than reversed-phase LC?

A: Yes, for polar lipids, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal separation mechanism based on headgroup polarity.[1] Two-dimensional liquid chromatography (2D-LC), often combining HILIC and reversed-phase LC, can significantly increase peak capacity for highly complex samples.[1][2] Silver-ion HPLC is a specialized technique that can separate lipids based on the number and geometry of double bonds.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

This issue can arise from various factors, from the sample injection to the column itself.

Potential Cause Troubleshooting Step
Sample Overload Reduce the sample concentration or injection volume.[1]
Inappropriate Sample Solvent Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[6]
Column Contamination Implement a column wash cycle after each run or batch.[7]
Interaction with System Hardware Add a chelating agent or a small amount of acid (e.g., phosphoric acid) to the mobile phase to minimize interactions with stainless steel tubing.[5]
Column Degradation Replace the column if it has been used extensively or shows a significant loss in performance.[8]
Problem 2: Insufficient Resolution of Isomers

When peaks are sharp but not baseline-separated, the selectivity of the method needs improvement.

Potential Cause Troubleshooting Step
Gradient is Too Steep Decrease the gradient slope (i.e., make it shallower) to allow more time for the isomers to separate.[7]
Suboptimal Mobile Phase Substitute acetonitrile with methanol or vice versa to alter selectivity.[2] Test different mobile phase additives and concentrations.
Incorrect Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase).[1][2]
Temperature Effects Vary the column temperature. Sometimes, a lower temperature can enhance the separation of isomers.
Problem 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

Potential Cause Troubleshooting Step
Mobile Phase Preparation Prepare fresh mobile phases daily and ensure accurate pH measurement if buffers are used.[6]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
System Leaks Check for any leaks in the pump, injector, or fittings.
Temperature Fluctuations Use a column oven to maintain a consistent temperature.[6]

Experimental Protocols

Protocol 1: General Reversed-Phase LC Method for Acyl-CoA Analysis

This protocol provides a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 10 mM ammonium acetate and 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.0100
22.5100
22.5120
30.020

This gradient is a starting point and should be optimized for the specific isomers of interest.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction reconstitution Reconstitution in Initial Mobile Phase extraction->reconstitution injection Injection reconstitution->injection separation LC Separation (Gradient Elution) injection->separation detection MS Detection separation->detection chromatogram Chromatogram Review detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the LC-MS analysis of acyl-CoA isomers.

troubleshooting_logic start Problem with Chromatography peak_shape Poor Peak Shape? start->peak_shape resolution Insufficient Resolution? peak_shape->resolution No ps_solutions Check: - Sample Load - Sample Solvent - Column Contamination - System Interactions peak_shape->ps_solutions Yes reproducibility Poor Reproducibility? resolution->reproducibility No res_solutions Optimize: - Gradient Slope - Mobile Phase - Column Chemistry - Temperature resolution->res_solutions Yes rep_solutions Verify: - Mobile Phase Prep - Column Equilibration - System Integrity - Temperature Control reproducibility->rep_solutions Yes end Problem Resolved reproducibility->end No, consult manufacturer ps_solutions->end res_solutions->end rep_solutions->end

Caption: A logical troubleshooting workflow for common LC separation issues.

References

Minimizing matrix effects in (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For a very long-chain polyunsaturated fatty acyl-CoA like this compound, biological samples such as plasma, tissues, or cell lysates contain a complex mixture of lipids (especially phospholipids), proteins, and salts that can cause significant matrix effects.[2][3] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1][2]

Q2: I am observing low and inconsistent signal intensity for my analyte. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some initial troubleshooting steps:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[1][4] However, ensure your analyte concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying your LC method can help separate your target analyte from matrix interferences.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of chromatography column.[1]

  • Improve Sample Cleanup: If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5]

Q3: What is the best type of internal standard to use for the quantification of this compound?

A3: The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[6] A SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[6] It will co-elute with the analyte and experience similar matrix effects and extraction efficiencies, providing the most accurate correction.[4][6] If a specific SIL standard for this compound is not commercially available, using an odd-chain-length fatty acyl-CoA or a SIL analog of a structurally similar very long-chain fatty acyl-CoA can be a viable alternative.[7][8]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is a common way to quantify matrix effects.[9] This involves comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix sample that has already been through the extraction process.[9]

The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

  • A value of 100% indicates no matrix effect.[1]

  • A value < 100% indicates ion suppression.[1]

  • A value > 100% indicates ion enhancement.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Signal Ion suppression from co-eluting matrix components (e.g., phospholipids).1. Optimize Sample Preparation: Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE) to remove phospholipids.[5][10] 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from interfering compounds.[4] 3. Sample Dilution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[4][9]
Poor Reproducibility Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4][6] 2. Standardize Sample Collection and Preparation: Ensure all samples are treated identically throughout the workflow to minimize variability.[11]
High Background Noise Contamination from solvents, labware, or incomplete removal of matrix components.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. 2. Thoroughly Clean Labware: Avoid cross-contamination by using clean tubes and pipette tips. 3. Improve Sample Cleanup: Utilize SPE or LLE to obtain a cleaner extract.[5]
Analyte Degradation This compound is unstable and prone to hydrolysis and oxidation.1. Rapid Sample Processing: Quench metabolic activity immediately upon sample collection by freeze-clamping in liquid nitrogen.[11] Keep samples on ice or at 4°C throughout the extraction process.[12][13] 2. Acidify Solutions: Acyl-CoAs are more stable in acidic conditions.[6][14] Use acidic extraction and reconstitution solvents. 3. Storage: Store extracts at -80°C until analysis to minimize degradation.[6][11]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Frozen tissue sample (~20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water)[13]

  • Stable isotope-labeled internal standard (if available) or an appropriate analog.[7]

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

Procedure:

  • Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen upon collection.[11]

  • Tissue Pulverization: In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.[11]

  • Extraction:

    • Transfer approximately 20 mg of the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.[11]

    • Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., 400 µL for 20 mg of tissue).[11]

    • Add the internal standard at this stage.[11]

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing.[11]

  • Protein Precipitation: Incubate the sample on ice for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.[11][13]

  • Drying: Dry the supernatant completely in a vacuum concentrator. This step concentrates the sample and improves stability.[11]

  • Storage: Store the dried extract at -80°C until reconstitution for LC-MS/MS analysis.[11]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general SPE procedure to remove phospholipids and other interferences. The choice of SPE cartridge (e.g., C18, mixed-mode) and solvents should be optimized.[5][11]

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • SPE cartridges (e.g., Oasis HLB or mixed-mode polymeric SPE)[5][11]

  • SPE manifold

  • Reconstitution Solution (e.g., 100 mM KH2PO4, pH 4.9)[11][15]

  • Wash Solution (e.g., water or a low percentage of organic solvent)[11]

  • Elution Solution (e.g., methanol or acetonitrile/isopropanol)[11]

  • Vacuum concentrator

Procedure:

  • Reconstitution: Reconstitute the dried extract in the Reconstitution Solution.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by equilibration with the reconstitution solution.[11]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.[11]

  • Washing: Wash the cartridge with the Wash Solution to remove unbound contaminants like salts.[11]

  • Elution: Elute the acyl-CoAs from the cartridge using the Elution Solution.[11]

  • Drying: Dry the eluate completely in a vacuum concentrator.[11]

  • Reconstitution for Analysis: Reconstitute the final dried extract in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol with 0.1% formic acid).

Data Presentation

Table 1: Assessment of Matrix Effects in the Analysis of a Very Long-Chain Acyl-CoA

Sample TypeAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioMatrix Effect (%)
Neat Standard1,500,0001,600,0000.938N/A
Post-Extraction Spiked Plasma (Protein Precipitation)600,000750,0000.80040% (Suppression)
Post-Extraction Spiked Plasma (SPE Cleanup)1,350,0001,550,0000.87190% (Minimal Suppression)

This table presents hypothetical data to illustrate the quantitative assessment of matrix effects and the improvement gained from a more rigorous sample cleanup method like SPE.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Cells) quench Metabolic Quenching (Liquid Nitrogen) sample->quench extract Extraction & Homogenization (with Internal Standard) quench->extract cleanup Sample Cleanup (SPE or LLE) extract->cleanup concentrate Drying & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing & Quantification

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting_workflow start Low or Inconsistent Analyte Signal? check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is use_is Implement SIL Internal Standard for Accurate Correction check_is->use_is No check_cleanup Assess Sample Cleanup Method check_is->check_cleanup Yes use_is->check_cleanup is_ppt Using Protein Precipitation? check_cleanup->is_ppt implement_spe Implement SPE or LLE to Remove Interferences is_ppt->implement_spe Yes optimize_lc Optimize LC Method (Gradient, Column) is_ppt->optimize_lc No reassess Re-evaluate Signal and Reproducibility implement_spe->reassess optimize_lc->reassess reassess->optimize_lc No Improvement end Problem Resolved reassess->end Improved

Caption: Troubleshooting workflow for low analyte signal.

References

Internal standard selection for accurate (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

This technical support center provides detailed guidance for the accurate quantification of the very-long-chain polyunsaturated fatty acyl-CoA, this compound (C24:7-CoA), using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for C24:7-CoA quantification and what are the practical alternatives?

A1: The gold standard for quantification is a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte, as it shares near-identical chemical and physical properties. However, a stable isotope-labeled C24:7-CoA is not commercially available and would require custom synthesis.

A practical and effective alternative is to use an odd-chain very-long-chain fatty acyl-CoA, which is not naturally abundant in most biological systems.[1] Heptadecanoyl-CoA (C17:0-CoA) is a common choice for shorter long-chain acyl-CoAs.[2] For very-long-chain species like C24:7-CoA, a closer structural analog would be preferable. Commercially available odd-chain very-long-chain acyl-CoAs such as Tricosanoyl-CoA (C23:0-CoA) or Pentacosanoyl-CoA (C25:0-CoA) are recommended.[1]

Table 1: Comparison of Potential Internal Standards for C24:7-CoA Quantification

Internal Standard TypeExample(s)ProsCons
Stable Isotope-Labeled Analyte [¹³C₂₄]-C24:7-CoA or [²Hₓ]-C24:7-CoA- Highest accuracy and precision- Corrects for matrix effects, extraction variability, and instrument response- Not commercially available- Requires complex and expensive custom synthesis
Odd-Chain Very-Long-Chain Acyl-CoA C23:0-CoA, C25:0-CoA- Commercially available- Not endogenous in most samples- Good correction for extraction and instrument variability- Different chromatographic behavior and ionization efficiency compared to the unsaturated analyte- May not perfectly correct for matrix effects
Odd-Chain Long-Chain Acyl-CoA C17:0-CoA- Readily available and commonly used for acyl-CoA analysis- Significant difference in chain length and polarity, leading to poor correction for C24:7-CoA

Q2: What are the key considerations for sample preparation when analyzing C24:7-CoA?

A2: Due to the polyunsaturated nature of C24:7-CoA, it is highly susceptible to oxidation. Therefore, all sample preparation steps should be performed quickly, on ice, and with the inclusion of antioxidants (e.g., butylated hydroxytoluene - BHT) in the extraction solvents. It is also crucial to immediately quench metabolic activity, for instance by using cold acidic solutions.

Q3: Which chromatographic technique is best suited for separating C24:7-CoA?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for acyl-CoA analysis. A C18 column is generally suitable, but for very-long-chain species, a C8 column might provide better peak shapes.[2] Due to the polar phosphate groups of the CoA moiety, ion-pairing agents (e.g., triethylamine) or operating at a higher pH (e.g., using ammonium hydroxide in the mobile phase) can significantly improve chromatographic resolution and peak shape.[2]

Experimental Protocol: Quantification of C24:7-CoA by LC-MS/MS

This protocol is adapted from established methods for the quantification of long-chain and very-long-chain acyl-CoAs.[1][2]

1. Sample Extraction

  • For cultured cells (~1-5 million), wash twice with ice-cold PBS.

  • Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) containing 50 µM BHT.

  • Add the internal standard (e.g., 100 pmol of C25:0-CoA).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex for 30 seconds and incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Wash the cartridge with water to remove salts.

  • Elute the acyl-CoAs with methanol.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium acetate).

2. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[3][4] The precursor ion will be the protonated molecule [M+H]⁺.

    • C24:7-CoA: Precursor [M+H]⁺ → Product (e.g., [M+H-507]⁺)

    • C25:0-CoA (IS): Precursor [M+H]⁺ → Product (e.g., [M+H-507]⁺) (Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of standards.)

3. Quantification

  • Prepare a calibration curve by spiking known amounts of a commercially available, structurally similar standard (e.g., a C24:6-CoA or another very-long-chain polyunsaturated acyl-CoA) and a fixed amount of the internal standard into a blank matrix.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

  • Determine the concentration of C24:7-CoA in the samples from the calibration curve.

Troubleshooting Guide

Q: My C24:7-CoA peak is broad and shows significant tailing. How can I improve the peak shape? A:

  • Optimize Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to 10.5 with ammonium hydroxide) can improve the deprotonation of the phosphate groups and reduce interactions with the stationary phase.[2]

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent like triethylamine (TEA) to the mobile phase can mask the phosphate groups, leading to more symmetrical peaks.

  • Check Column Health: The column may be contaminated or degraded. Try flushing the column or replacing it with a new one.

Q: I am observing low sensitivity and a poor signal-to-noise ratio for C24:7-CoA. What could be the cause? A:

  • Sample Degradation: C24:7-CoA is prone to oxidation. Ensure that antioxidants were used during sample preparation and that samples were kept cold and analyzed promptly.

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve chromatographic separation to resolve the analyte from interfering compounds. You can also dilute the sample to reduce matrix effects.

  • MS Optimization: Ensure that the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) are optimized for C24:7-CoA by infusing a standard solution.

Q: My quantification results are not reproducible. What are the likely sources of variability? A:

  • Inconsistent Extraction Recovery: The efficiency of the SPE step can vary between samples. Ensure that the internal standard is added at the very beginning of the sample preparation process to account for this variability.

  • Analyte Instability: Repeated freeze-thaw cycles can degrade acyl-CoAs. Aliquot samples after extraction if they need to be analyzed multiple times.

  • Calibration Issues: Ensure that the calibration standards are prepared fresh and that the calibration curve is linear over the concentration range of your samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) quench Quench Metabolism (e.g., cold TCA) sample->quench add_is Add Internal Standard (e.g., C25:0-CoA) quench->add_is extract Solid Phase Extraction (SPE) add_is->extract reconstitute Dry & Reconstitute extract->reconstitute lc_separation UPLC/HPLC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification result Final Concentration of C24:7-CoA quantification->result

Caption: Experimental workflow for the quantification of C24:7-CoA.

VLC_PUFA_Synthesis cluster_precursors Precursors cluster_elongation Elongation & Desaturation Cycles (Endoplasmic Reticulum) cluster_vlc_synthesis VLC-PUFA Synthesis cluster_fate Metabolic Fate C18_PUFA C18-C22 PUFA-CoA (e.g., EPA-CoA, DHA-CoA) Elovl ELOVL Enzymes (e.g., ELOVL5) C18_PUFA->Elovl Elongation FADS Desaturases (FADS1, FADS2) Elovl->FADS Desaturation C24_PUFA C24 PUFA-CoA FADS->C24_PUFA -> C24 Intermediates Elovl4 ELOVL4 C24_PUFA->Elovl4 Final Elongation Step Target (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA Elovl4->Target Phospholipids Incorporation into Phospholipids (e.g., in Retina) Target->Phospholipids Beta_Ox Peroxisomal β-oxidation Target->Beta_Ox

Caption: Biosynthesis pathway of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFAs).

References

Technical Support Center: Quantifying Low-Abundance VLC-PUFA-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low-abundance very-long-chain polyunsaturated fatty acid-coenzyme A esters (VLC-PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the sensitive analysis of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance VLC-PUFA-CoAs?

A1: The main difficulties stem from several factors:

  • Low Abundance: VLC-PUFA-CoAs are present in very low concentrations, often in the nanomolar range, within complex biological samples, making detection difficult.[1]

  • Inherent Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, and the polyunsaturated fatty acid chain is prone to oxidation. They are particularly unstable in aqueous solutions.[2][3][4]

  • Matrix Effects: Biological samples contain numerous compounds that can interfere with analysis, leading to ion suppression in mass spectrometry and obscuring the analyte signal.[1][2]

  • Structural Similarity: Many VLC-PUFA-CoAs have similar structures, differing only in chain length and the number or position of double bonds. This makes chromatographic separation challenging and can lead to co-elution.[1]

  • Lack of Commercial Standards: The limited availability of purified VLC-PUFA-CoA standards makes absolute quantification and method validation difficult.[5]

Q2: Which analytical technique is most suitable for VLC-PUFA-CoA quantification?

A2: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique.[6] This method offers high sensitivity and selectivity. Analyses are typically performed in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for targeted quantification.[7][8] A neutral loss scan of 507 Da, corresponding to the 3'-phospho-ADP moiety, can also be used for profiling and identifying potential acyl-CoA species.[2][7][9]

Q3: How can I improve the stability of my VLC-PUFA-CoA samples during preparation?

A3: To minimize degradation, it is crucial to:

  • Work quickly and keep samples on ice or at 4°C throughout the extraction process.[8]

  • Minimize the time samples spend in aqueous solutions.[2]

  • Use extraction solvents like acidic isopropanol or mixtures of methanol/water to effectively precipitate proteins and extract the acyl-CoAs.[2][8]

  • Store extracts at -80°C and reconstitute them just before analysis.[2]

  • Consider adding antioxidants like butylated hydroxytoluene (BHT) to organic solvents to prevent oxidation of the PUFA chains.[10]

Q4: What is the role of an internal standard and which one should I use?

A4: An internal standard (IS) is essential for accurate quantification. It is added at the beginning of the sample preparation process to correct for analyte loss during extraction and to account for variability in instrument response and matrix effects.[11] The ideal internal standard is a stable isotope-labeled version of the analyte. However, due to their scarcity, odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA, C23:0-CoA) that are not naturally present in the sample are frequently used as effective surrogates.[3][6][9]

Troubleshooting Guides

Guide 1: Low or No Signal Intensity in LC-MS/MS

This guide addresses common causes for poor signal intensity during the analysis of VLC-PUFA-CoAs.

Issue Potential Cause Recommended Solution(s)
Low Signal-to-Noise Analyte Degradation: VLC-PUFA-CoAs are unstable.Ensure samples are processed quickly at low temperatures. Store stock solutions at -80°C and prepare working solutions immediately before use.[2][10]
Ion Suppression: Co-eluting matrix components interfere with analyte ionization.Improve chromatographic separation by optimizing the gradient.[12] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[8] Use a stable isotope-labeled internal standard to normalize the signal.[2]
Inefficient Extraction: The extraction protocol does not effectively recover VLC-PUFA-CoAs.An effective extraction solvent is a mixture of methanol and water (e.g., 80%/20%).[8] Some protocols have shown success with acidic isopropanol/water mixtures without requiring solid-phase extraction.[2]
No Signal Detected Instrument Malfunction: The mass spectrometer is not functioning correctly.Infuse a known, stable compound (e.g., reserpine) to confirm instrument functionality and sensitivity.
Incorrect MRM Transitions: The precursor and product ion m/z values are not set correctly for your target analytes.Verify the MRM transitions by infusing a commercially available long-chain acyl-CoA standard, if possible. The most common fragmentation involves a neutral loss of 507 Da.[2][6]
Sample Degradation: Complete loss of analyte due to improper handling or storage.Prepare a fresh sample, paying strict attention to temperature control and minimizing time in aqueous solutions.[2]
Guide 2: Poor Chromatographic Peak Shape

This guide provides solutions for common issues like peak tailing, fronting, and broadening.

Issue Potential Cause Recommended Solution(s)
Peak Tailing Secondary Interactions: The phosphate groups of the CoA moiety interact with active sites (e.g., acidic silanols) on the silica-based column.[1][12]Adjust the mobile phase pH. A lower pH can protonate silanol groups, while a higher pH (e.g., using ammonium hydroxide) can also improve peak shape.[7][12][13] Use a column with a highly deactivated, end-capped stationary phase.
Column Contamination: A blocked frit or accumulation of contaminants at the head of the column can distort peak shape.[12]Backflush the column or replace the inlet frit. Ensure proper sample cleanup to prevent contamination.[1]
Peak Fronting Column Overload: Injecting too much sample saturates the stationary phase.[12]Reduce the sample concentration or the injection volume.[12]
Poor Sample Solubility: The analyte is not fully dissolved in the mobile phase.Ensure the sample is fully dissolved in the reconstitution solvent. The solvent should be as similar as possible to the initial mobile phase.[12]
Poor Resolution / Co-elution Inadequate Separation: The chromatographic method is not optimized for separating structurally similar VLC-PUFA-CoAs.Optimize the mobile phase gradient. A shallower gradient typically provides better resolution but increases the run time.[12] Consider a column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size to improve efficiency.[1][13]

Data Presentation

Table 1: Example MRM Transitions for Acyl-CoA Analysis

This table provides common MRM transitions used for identifying and quantifying acyl-CoAs. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.

Acyl-CoA Species Precursor Ion (m/z) Product Ion (m/z) Notes
Generic Acyl-CoA (Quantitation)[M+H]⁺[M-507+H]⁺Corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety. This transition is structure-specific.[2][6]
Generic Acyl-CoA (Confirmation)[M+H]⁺~428Corresponds to a fragment of the CoA moiety and can be used for qualitative identification.[8]
Palmitoyl-CoA (C16:0)1006.4499.4The product ion is the specific fragment retaining the C16:0 acyl chain.[8]
Oleoyl-CoA (C18:1)1032.4525.4The product ion is the specific fragment retaining the C18:1 acyl chain.[8]
Lignoceroyl-CoA (C24:0)1118.8611.8The exact m/z will vary depending on the specific VLC-PUFA-CoA.
Cerotoyl-CoA (C26:0)1146.8639.8The exact m/z will vary depending on the specific VLC-PUFA-CoA.

Experimental Protocols

Protocol 1: Extraction of VLC-PUFA-CoAs from Tissue

This protocol outlines a general procedure for the extraction of acyl-CoAs from soft tissue for LC-MS/MS analysis.

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize it in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a mixture of isopropanol and 0.1 M potassium acetate buffer (pH 4.5).

  • Internal Standard Spiking: Add an appropriate amount of an odd-chain acyl-CoA internal standard mixture (e.g., C17:0-CoA) to the homogenate.[13]

  • Extraction: Vortex the homogenate vigorously for 2 minutes, then sonicate for 3 minutes on ice.

  • Purification (SPE):

    • Condition an Oasis MAX solid-phase extraction cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the centrifuged homogenate onto the cartridge.

    • Wash the cartridge with 1 mL of 1% ammonium hydroxide, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes typical conditions for the chromatographic separation and mass spectrometric detection of VLC-PUFA-CoAs.

  • Chromatography:

    • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[13]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[13]

    • Flow Rate: 0.4 mL/min.[13]

    • Gradient: Start with a low percentage of mobile phase B (e.g., 20%), increase to a high percentage (e.g., 65-100%) over several minutes to elute the long-chain species, then re-equilibrate. A shallow gradient is recommended for better resolution.[12][13]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: Set specific precursor-to-product ion transitions for each target VLC-PUFA-CoA and internal standard (see Table 1).

    • Optimization: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy by infusing a representative long-chain acyl-CoA standard.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue 1. Tissue Homogenization (Ice-cold solvent) is 2. Internal Standard Spiking tissue->is extract 3. Vortex & Sonicate is->extract spe 4. Solid-Phase Extraction (SPE) extract->spe dry 5. Dry & Reconstitute spe->dry lc 6. LC Separation (Reversed-Phase C8/C18) dry->lc ms 7. MS/MS Detection (ESI+, MRM Mode) lc->ms integrate 8. Peak Integration ms->integrate quantify 9. Quantification (vs. Internal Standard) integrate->quantify

Caption: Workflow for VLC-PUFA-CoA extraction and analysis.

troubleshooting_peaks start Poor Peak Shape? tailing Peak Tailing? start->tailing Yes fronting Peak Fronting? start->fronting No sol_tail1 Adjust Mobile Phase pH tailing->sol_tail1 sol_tail2 Use Deactivated Column tailing->sol_tail2 broad Poor Resolution? fronting->broad No sol_front1 Reduce Sample Load fronting->sol_front1 Yes sol_front2 Match Sample Solvent to Mobile Phase fronting->sol_front2 sol_broad1 Optimize Gradient (Shallow) broad->sol_broad1 Yes sol_broad2 Use Smaller Particle Column broad->sol_broad2

Caption: A decision tree for troubleshooting chromatographic issues.

References

Stability of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in various experimental conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The main cause of degradation for this polyunsaturated acyl-CoA is lipid peroxidation.[1] The numerous double bonds in the fatty acyl chain are susceptible to attack by free radicals, initiating a chain reaction that compromises sample integrity.[1] Factors that accelerate this degradation include exposure to oxygen, elevated temperatures, and the presence of transition metals that can catalyze the formation of reactive oxygen species (ROS).[1]

Q2: How can I minimize the degradation of my samples during storage?

A2: Proper storage is crucial. For short-term storage, samples should be kept on ice. For long-term preservation, it is recommended to snap-freeze samples in liquid nitrogen and then store them at -80°C.[1] Storing samples under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize exposure to oxygen.[1] To prevent degradation from repeated freeze-thaw cycles, consider aliquoting samples into smaller volumes.

Q3: What solvents are recommended for reconstituting and working with this compound?

A3: Acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, especially those that are alkaline or strongly acidic.[2] Methanol has been shown to provide the best stability for acyl-CoAs over time and is a recommended solvent for reconstitution.[2] While aqueous solutions can lead to deterioration, a solution of 50% methanol/50% 50 mM ammonium acetate (pH 7) has been used, though some degradation, particularly with longer fatty acid chains, was noted.[2]

Q4: What types of antioxidants can I use to protect my samples?

A4: To prevent oxidation, both synthetic and natural antioxidants can be utilized. Commonly used synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural options include tocopherols (Vitamin E) and ascorbic acid (Vitamin C).[1] The selection of an antioxidant may depend on your specific experimental conditions and downstream applications.

Q5: What specific handling precautions should I take during my experiments?

A5: Always handle samples on ice to minimize thermal degradation.[1] It is recommended to use solvents that have been de-gassed to remove dissolved oxygen. Prepare solutions and buffers fresh, and consider adding a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible results in enzyme assays. Degradation of the acyl-CoA stock solution.Ensure that stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere.[1] Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer.[1]
Low recovery after solid-phase extraction (SPE). Improper solvent selection or sub-optimal protocol.Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash and elution solvents for your specific compound. Dry the eluted sample under a stream of nitrogen before reconstitution.[1]
Presence of unexpected peaks in HPLC or LC-MS/MS analysis. Sample degradation (hydrolysis or oxidation).Review handling and storage procedures. Ensure the use of fresh, de-gassed solvents and consider the addition of antioxidants. Analyze samples promptly after preparation.
Loss of compound integrity in aqueous buffers. Hydrolysis of the thioester bond.Minimize the time the compound is in aqueous solutions. If possible, use a co-solvent like methanol to improve stability.[2]

Data on Stability and Storage Recommendations

Parameter Recommendation Rationale Reference
Short-Term Storage On ice (0-4°C)To minimize thermal degradation during experimental procedures.[1]
Long-Term Storage -80°C after snap-freezing in liquid nitrogenTo prevent lipid peroxidation and other degradation pathways.[1][3]
Atmosphere Inert gas (Argon or Nitrogen)To minimize exposure to oxygen and prevent oxidation.[1]
Reconstitution Solvent MethanolProvides better stability compared to aqueous solutions.[2]
Additives Antioxidants (e.g., BHT, Vitamin E)To inhibit lipid peroxidation.[1]
Additives Chelating agents (e.g., EDTA)To sequester metal ions that can catalyze oxidation.[1]
Handling Avoid repeated freeze-thaw cyclesAliquoting into smaller volumes is recommended to prevent degradation.[1]

Experimental Protocols

Protocol 1: Stability Assessment of Acyl-CoA Solutions by HPLC

This protocol outlines a method to evaluate the stability of a prepared acyl-CoA solution over time using High-Performance Liquid Chromatography (HPLC).[4]

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL).

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact acyl-CoA from potential degradation products. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 254 nm.

    • Record the peak area of the intact acyl-CoA. This will serve as the baseline (100% integrity).[4]

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., specific solvent, temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution.

    • Dilute and analyze by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact acyl-CoA.

  • Data Analysis:

    • Calculate the percentage of the remaining intact acyl-CoA at each time point relative to the initial (Time 0) peak area.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general method for the enrichment of polyunsaturated acyl-CoAs from biological samples.[1]

Materials:

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a low percentage of organic solvent in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Sample extract containing the acyl-CoA

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading.

  • Sample Loading: Load the sample extract onto the cartridge. The acyl-CoAs will bind to the sorbent.

  • Washing: Pass the wash solvent through the cartridge to remove any unbound impurities.

  • Elution: Pass the elution solvent through the cartridge to elute the purified acyl-CoAs.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for downstream analysis.[1]

Visualizations

Stability_Assessment_Workflow prep Prepare Acyl-CoA Stock Solution time0 Initial HPLC Analysis (Time 0) prep->time0 store Store Solution under Test Conditions prep->store analyze Analyze Data (% Degradation) time0->analyze timepoint Time-Point HPLC Analysis store->timepoint timepoint->analyze Acyl_CoA_Metabolism fatty_acid Fatty Acids acyl_coa (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA fatty_acid->acyl_coa Activation beta_ox Beta-Oxidation acyl_coa->beta_ox lipid_syn Complex Lipid Synthesis acyl_coa->lipid_syn signaling Cellular Signaling acyl_coa->signaling energy Energy Production (ATP) beta_ox->energy membranes Membrane Components lipid_syn->membranes

References

Best practices for handling and storing (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. Given the limited specific data on this particular molecule, the following recommendations are based on established protocols for other long-chain polyunsaturated fatty acyl-CoAs (LCPUFA-CoAs), which are known for their inherent instability.

Troubleshooting Guides

Researchers may encounter several issues during the handling and use of this compound due to its susceptibility to degradation. This guide addresses common problems and provides systematic approaches to identify and resolve them.

Issue 1: Inconsistent or Poor Results in Enzymatic Assays

Low or variable enzyme activity is a frequent problem when using LCPUFA-CoAs as substrates. This can often be traced back to substrate degradation.

G start Start: Inconsistent Assay Results check_substrate Verify Substrate Integrity start->check_substrate check_enzyme Assess Enzyme Activity with Control Substrate check_substrate->check_enzyme Integrity OK substrate_degraded Substrate Degraded check_substrate->substrate_degraded Degradation Detected check_cofactors Confirm Cofactor Concentrations check_enzyme->check_cofactors Activity OK enzyme_inactive Enzyme Inactive check_enzyme->enzyme_inactive Low Activity cofactors_issue Cofactor Issue check_cofactors->cofactors_issue Incorrect Concentration end_resolved Issue Resolved check_cofactors->end_resolved Concentrations OK prepare_fresh Prepare Fresh Substrate Solution substrate_degraded->prepare_fresh use_new_enzyme Use New Enzyme Aliquot enzyme_inactive->use_new_enzyme prepare_fresh_cofactors Prepare Fresh Cofactor Solutions cofactors_issue->prepare_fresh_cofactors prepare_fresh->end_resolved use_new_enzyme->end_resolved prepare_fresh_cofactors->end_resolved

Caption: A logical workflow for troubleshooting inconsistent enzymatic assay results.

Issue 2: Evidence of Compound Degradation (e.g., unexpected peaks in LC-MS)

The appearance of extra peaks during analytical procedures like HPLC or LC-MS is a strong indicator of degradation. The primary degradation pathways are hydrolysis and oxidation.

G start Start: Unexpected Analytical Peaks hydrolysis Hydrolysis (Thioester bond cleavage) start->hydrolysis oxidation Oxidation (Double bond modification) start->oxidation hydrolysis_products Products: Free Fatty Acid + Coenzyme A hydrolysis->hydrolysis_products oxidation_products Products: Hydroxides, Aldehydes, etc. oxidation->oxidation_products cause_hydrolysis Cause: Exposure to water (especially at neutral/alkaline pH) hydrolysis_products->cause_hydrolysis cause_oxidation Cause: Exposure to air (oxygen) and light oxidation_products->cause_oxidation solution_hydrolysis Solution: Use anhydrous solvents, work at acidic pH if possible cause_hydrolysis->solution_hydrolysis solution_oxidation Solution: Handle under inert gas (Ar, N2), protect from light cause_oxidation->solution_oxidation

Caption: Logical relationships in degradation pathways of LCPUFA-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this highly unsaturated acyl-CoA, it is crucial to minimize exposure to factors that promote degradation.

ParameterRecommendationRationale
Temperature -80°CMinimizes thermal degradation and enzymatic activity.
Form Lyophilized powder or in anhydrous organic solventReduces the risk of hydrolysis.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the polyunsaturated acyl chain.
Light Protect from light (e.g., amber vials)Light can catalyze oxidative processes.
Aliquoting Store in single-use aliquotsAvoids repeated freeze-thaw cycles which can accelerate degradation.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: Proper preparation of stock solutions is critical for experimental success. The following protocol is recommended.[1]

Experimental Protocol: Stock Solution Preparation

  • Equilibration: Allow the vial containing the lyophilized powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[1]

  • Solvent Selection: Use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental application, but options include ethanol, methanol, or a buffered aqueous solution at a slightly acidic pH (e.g., pH 5-6) to reduce hydrolysis.

  • Dissolution:

    • Under an inert atmosphere if possible, add the desired volume of solvent to the vial.

    • Gently vortex or sonicate on ice to dissolve the powder completely. Work quickly to minimize time at room temperature.[1]

  • Concentration Verification: The concentration of the stock solution can be verified spectrophotometrically by measuring the absorbance at 260 nm (for the adenine ring of CoA). The molar extinction coefficient for CoA at this wavelength is approximately 16,400 M⁻¹cm⁻¹.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use aliquots in amber vials.

    • Overlay the solution with argon or nitrogen gas before sealing the vials.

    • Store the aliquots at -80°C.

Q3: My enzyme shows low activity with a freshly prepared solution. What could be the problem?

A3: If you have ruled out substrate degradation, consider the following:

  • Enzyme Inactivity: Test your enzyme preparation with a more stable, standard substrate (e.g., palmitoyl-CoA) to confirm its viability.[2] Enzymes should be stored at their recommended temperatures, often in a buffer containing a cryoprotectant.[2]

  • Insufficient Cofactors: Ensure that all necessary cofactors for your enzymatic reaction (e.g., NAD+, FAD) are present in saturating concentrations.[2]

  • Incorrect Substrate Concentration: Verify the concentration of your acyl-CoA stock solution as described in Q2.[2]

  • Substrate Aggregation: Long-chain acyl-CoAs are amphipathic and can form micelles in aqueous solutions, which may affect their availability to the enzyme. Including a small amount of a carrier protein like fatty acid-free BSA in the assay buffer can sometimes mitigate this.

Q4: How can I assess the purity and integrity of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the integrity of your acyl-CoA solution.

Experimental Protocol: HPLC Quality Control

  • System Preparation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase conditions.

  • Chromatography:

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution to separate the intact acyl-CoA from potential degradation products like the free fatty acid and Coenzyme A. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[1]

  • Detection: Monitor the elution profile at 254 nm or 260 nm. The intact acyl-CoA will have a characteristic retention time.

  • Analysis: Compare the peak area of the intact acyl-CoA to any other peaks present. A high-quality preparation should show a single major peak. This can be used as a baseline for future stability assessments.[1]

G start Start: Assess Substrate Purity prepare_sample Dilute Acyl-CoA Stock Solution start->prepare_sample inject_hplc Inject onto C18 HPLC Column prepare_sample->inject_hplc run_gradient Run Gradient Elution (e.g., Water/Acetonitrile) inject_hplc->run_gradient detect Monitor at 260 nm run_gradient->detect analyze Analyze Chromatogram detect->analyze decision Purity Acceptable? analyze->decision proceed Proceed with Experiment decision->proceed Yes (Single Major Peak) discard Discard and Prepare Fresh decision->discard No (Multiple Peaks)

Caption: A simplified workflow for assessing the purity of acyl-CoA solutions via HPLC.

References

Validation & Comparative

A Comparative Guide: LC-MS/MS vs. HPLC-UV for the Analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of very long-chain polyunsaturated fatty acyl-CoAs, the choice of analytical methodology is critical for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, for the analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA.

This guide presents a data-driven comparison to assist in selecting the most appropriate method based on the specific requirements of your research, considering factors such as sensitivity, specificity, and sample complexity.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for LC-MS/MS and HPLC-UV in the analysis of long-chain acyl-CoAs.

Performance MetricLC-MS/MSHPLC-UV
Limit of Detection (LOD) 1–5 fmol on column[1]~0.1-0.4 pmol on column[2]
Limit of Quantification (LOQ) Sub-picomole levels[3]Picomole levels
**Linearity (R²) **> 0.99[4]> 0.99
Specificity Very High (based on precursor/product ion transitions)Moderate (risk of co-eluting interferences)
Dynamic Range WideModerate
Sample Requirement Low (suitable for small tissue biopsies)[5]Low to Moderate
Need for Derivatization NoNo (relies on UV absorbance of CoA)

Experimental Methodologies

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the preferred method for the quantification of a wide array of fatty acyl-CoAs, including very long-chain species, due to its exceptional sensitivity and specificity.[3][4] The technique combines the separation power of liquid chromatography with the precise detection of mass spectrometry.

Sample Preparation:

  • Tissue Homogenization: Frozen tissue samples are typically homogenized in a cold phosphate buffer.[6]

  • Extraction: Acyl-CoAs are extracted from the homogenate using an organic solvent mixture, such as acetonitrile/isopropanol.[7] An internal standard, often an odd-chain fatty acyl-CoA, is added to correct for extraction efficiency and matrix effects.[3][5]

  • Purification (Optional): Solid-phase extraction (SPE) can be employed to remove interfering substances and concentrate the acyl-CoAs.[6]

Chromatography:

  • Column: A C18 or C8 reversed-phase column is commonly used for separation.[4]

  • Mobile Phase: A binary gradient system is typically employed, consisting of an aqueous phase with an ion-pairing agent (e.g., ammonium hydroxide) and an organic phase (e.g., acetonitrile).[4]

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique.

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This provides a high degree of specificity.

HPLC-UV: A Cost-Effective Alternative

HPLC with UV detection is a more accessible and cost-effective technique for the analysis of acyl-CoAs.[4] The quantification relies on the ultraviolet absorbance of the adenine moiety of the coenzyme A molecule, which has a maximum absorbance at approximately 260 nm.[6][8]

Sample Preparation: The sample preparation protocol for HPLC-UV is similar to that for LC-MS/MS, involving tissue homogenization, solvent extraction, and optional SPE for sample cleanup.[6][7]

Chromatography:

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., potassium phosphate buffer) and an organic phase (e.g., acetonitrile) is commonly employed.[6]

UV Detection:

  • Wavelength: The eluent is monitored at a wavelength of 260 nm to detect the acyl-CoAs.[6]

Experimental Workflow Diagram

LC-MS_MS_vs_HPLC-UV_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_HPLCUV HPLC-UV Analysis Tissue Tissue Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Solvent Extraction (+ Internal Standard) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Optional) Extraction->Purification LC_Sep_MS Reversed-Phase LC Separation (C18/C8 Column) Purification->LC_Sep_MS LC_Sep_UV Reversed-Phase LC Separation (C18 Column) Purification->LC_Sep_UV ESI Electrospray Ionization (ESI) (Positive Mode) LC_Sep_MS->ESI MS_Detect Tandem MS Detection (MRM) ESI->MS_Detect Data_MS Data Analysis & Quantification MS_Detect->Data_MS UV_Detect UV Detection (260 nm) LC_Sep_UV->UV_Detect Data_UV Data Analysis & Quantification UV_Detect->Data_UV

Caption: Workflow for the analysis of acyl-CoAs by LC-MS/MS and HPLC-UV.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends primarily on the specific analytical requirements.

  • LC-MS/MS is the superior technique when high sensitivity and specificity are paramount, particularly for the analysis of low-abundance species in complex biological matrices. Its ability to provide structural confirmation through fragmentation patterns further enhances its utility in research and drug development.

  • HPLC-UV offers a robust and cost-effective alternative for routine analysis where the expected concentrations of the analyte are within the picomole range and the sample matrix is relatively clean. While less sensitive than LC-MS/MS, modern HPLC systems with sensitive UV detectors can provide reliable quantification.

For researchers aiming to detect and quantify trace levels of very long-chain polyunsaturated fatty acyl-CoAs and to ensure the highest degree of confidence in their results, LC-MS/MS is the recommended methodology. However, for laboratories with limited access to mass spectrometry or for applications where high-throughput screening of less complex samples is required, HPLC-UV remains a viable and valuable analytical tool.

References

A Comparative Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA and (all-Z)-Tetracosaheptaenoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally related very-long-chain fatty acyl-CoA molecules: (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA and (all-Z)-Tetracosaheptaenoyl-CoA. While direct comparative experimental data on these specific molecules is scarce, their distinct roles in fatty acid metabolism can be elucidated from established biochemical principles. This guide will focus on their differential involvement in metabolic pathways, the enzymatic systems that act upon them, and their overall biological significance.

Introduction

Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, and their activated coenzyme A (CoA) esters are critical components of cellular lipids and key players in energy metabolism and signaling. The stereochemistry of the double bonds within these molecules dictates their metabolic fate and biological activity. This guide contrasts an "all-Z" (or all-cis) isomer, characteristic of naturally occurring polyunsaturated fatty acids (PUFAs), with a "2E" (or 2-trans) isomer, a hallmark of intermediates in fatty acid β-oxidation.

Core Metabolic Roles and Pathways

(all-Z)-Tetracosaheptaenoyl-CoA represents the activated form of a naturally occurring n-3 polyunsaturated fatty acid. Its primary roles are as a substrate for β-oxidation to generate energy or as a precursor for the synthesis of complex lipids and specialized pro-resolving mediators (SPMs). The biosynthesis of such a highly unsaturated fatty acid involves a series of desaturation and elongation steps from a shorter precursor like α-linolenic acid (ALA).

This compound is a transient metabolic intermediate generated during the first step of β-oxidation of the corresponding (all-Z) fatty acid. The presence of the 2-trans double bond is the result of the action of an acyl-CoA dehydrogenase. Its existence is fleeting, as it is rapidly processed by the subsequent enzymes in the β-oxidation spiral.

The metabolic processing of these molecules occurs predominantly in peroxisomes, as these organelles are primarily responsible for the degradation of VLCFAs.

Comparative Data Summary

While specific quantitative data for these exact molecules is not available in the literature, we can summarize the key differentiating features based on their roles in established metabolic pathways.

Feature(all-Z)-Tetracosaheptaenoyl-CoAThis compound
Primary Role Substrate for β-oxidation; Precursor for complex lipids and SPMsMetabolic intermediate in β-oxidation
Origin Activation of dietary or endogenously synthesized fatty acidProduct of Acyl-CoA Dehydrogenase action on the (all-Z) isomer
Metabolic Pathway Enters the β-oxidation pathwayIs a transient component of the β-oxidation spiral
Key Interacting Enzymes Acyl-CoA Synthetase (for activation), Acyl-CoA DehydrogenaseEnoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase
Biological Significance Energy storage, membrane structure, precursor to signaling moleculesEphemeral intermediate in energy production from fatty acids

Experimental Protocols

To experimentally investigate the metabolism of these molecules, the following methodologies would be employed:

Measurement of Peroxisomal β-Oxidation

This method is used to determine the rate at which cells can degrade VLCFAs.

Protocol:

  • Cell Culture: Culture fibroblasts or other relevant cell types in appropriate media.

  • Substrate Incubation: Incubate the cells with a stable isotope-labeled version of (all-Z)-tetracosaheptaenoic acid (e.g., deuterated).

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the labeled substrate and its chain-shortened β-oxidation products.

  • Data Analysis: The rate of β-oxidation is determined by the disappearance of the labeled substrate and the appearance of its metabolites over time.

In Vitro Enzyme Assays

These assays are used to determine the kinetic parameters of enzymes that interact with these acyl-CoA molecules.

Protocol for Acyl-CoA Dehydrogenase:

  • Enzyme Purification: Purify the relevant peroxisomal acyl-CoA dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable electron acceptor (e.g., a ferrocenium compound), and the (all-Z)-tetracosaheptaenoyl-CoA substrate in a buffered solution.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.

Visualization of Metabolic Pathways

The following diagrams illustrate the distinct positions of the two molecules within the context of fatty acid metabolism.

fatty_acid_metabolism cluster_activation Fatty Acid Activation cluster_beta_oxidation Peroxisomal β-Oxidation all_Z_FA (all-Z)-Tetracosaheptaenoic Acid all_Z_CoA (all-Z)-Tetracosaheptaenoyl-CoA all_Z_FA->all_Z_CoA Acyl-CoA Synthetase 2E_CoA (2E,...)-Tetracosaheptaenoyl-CoA all_Z_CoA->2E_CoA Acyl-CoA Dehydrogenase Complex_Lipids Complex Lipids & Specialized Pro-resolving Mediators all_Z_CoA->Complex_Lipids Synthesis Hydroxyacyl_CoA 3-Hydroxyacyl-CoA 2E_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA

Caption: Overview of the metabolic fates of (all-Z)-Tetracosaheptaenoyl-CoA.

The diagram above illustrates that the (all-Z) isomer is the initial substrate that can either be incorporated into complex lipids or enter the β-oxidation pathway. The (2E) isomer is the first intermediate within the β-oxidation spiral.

beta_oxidation_detail start (all-Z)-Tetracosaheptaenoyl-CoA step1 Acyl-CoA Dehydrogenase start->step1 intermediate1 (2E,...)-Tetracosaheptaenoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 3-Hydroxyacyl-CoA step2->intermediate2 step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 3-Ketoacyl-CoA step3->intermediate3 step4 Thiolase intermediate3->step4 end_products Chain-Shortened Acyl-CoA + Acetyl-CoA step4->end_products

Caption: The role of the (2E) isomer in the β-oxidation pathway.

This workflow diagram details the sequential enzymatic reactions in the β-oxidation of a polyunsaturated fatty acid, highlighting the position of the (2E) intermediate.

Conclusion

In biological systems, (all-Z)-Tetracosaheptaenoyl-CoA and this compound are not alternative products but rather a substrate and a transient intermediate in the same metabolic pathway of fatty acid degradation. The "all-Z" configuration is characteristic of the initial, stable form of the fatty acid, poised for various metabolic fates. In contrast, the "2E" configuration is a stereochemical signature of an intermediate within the β-oxidation cycle, destining it for rapid enzymatic conversion to yield energy. Understanding these distinct roles is fundamental for researchers in metabolism, lipidomics, and drug development targeting fatty acid oxidation pathways.

Validating the Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in the ELOVL4 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of ELOVL4 (Elongation of Very Long-Chain Fatty Acids-like 4) and its role in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will focus on the validation of the pathway intermediate, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, and compare the function of ELOVL4 with alternative elongases. Experimental data from key studies are presented to support these comparisons.

The ELOVL4 Pathway and its Critical Intermediate

The biosynthesis of VLC-PUFAs is a cyclical process involving four key enzymatic reactions that extend a fatty acyl-CoA molecule by two carbons. ELOVL4 is the rate-limiting enzyme in this pathway, responsible for the initial condensation step. The intermediate, this compound, is a product of the third step in this cycle, the dehydration of a 3-hydroxyacyl-CoA. Its formation is a critical validation point for the progression of the elongation of C22:6-CoA to C24:6-CoA and subsequently to longer VLC-PUFAs.

ELOVL4_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle (in Endoplasmic Reticulum) Acyl_CoA Fatty Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL4) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA (2E)-Enoyl-CoA (C_n+2) (e.g., (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Elongated_Acyl_CoA Elongated Acyl-CoA (C_n+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER) Elongated_Acyl_CoA->Acyl_CoA Further Cycles or Incorporation into Lipids

Figure 1: The ELOVL4-mediated fatty acid elongation cycle.

Comparative Analysis of ELOVL4 and Alternative Elongases

While several elongases in the ELOVL family can process polyunsaturated fatty acids, ELOVL4 exhibits a unique specificity for the synthesis of VLC-PUFAs (≥C28). This section compares the substrate preference and product profiles of ELOVL4 with another key elongase, ELOVL2.

Substrate Specificity and Product Formation

Studies have shown that ELOVL4 preferentially elongates fatty acyl-CoAs of at least 26 carbons in length.[1] In contrast, ELOVL2 is more active on C20 and C22 PUFA substrates.[2] The following tables summarize quantitative data from studies where different fatty acid precursors were introduced to cells expressing these elongases.

Table 1: Elongation of Various PUFA Precursors by ELOVL4

Precursor Fatty AcidKey VLC-PUFA Products (in ELOVL4-expressing cells)Relative Elongation EfficiencyReference
20:5n-3 (EPA)28:5n-3, 30:5n-3, 32:5n-3, 34:5n-3, 36:5n-3High[3]
20:4n-6 (AA)C28-C38 n-6 VLC-PUFAsModerate[3]
22:6n-3 (DHA)C28-C38 n-3 VLC-PUFAsLow[3]
26:0 (Cerotic Acid)28:0, 30:0, 32:0High[4]

Table 2: Comparison of ELOVL4 and ELOVL2 Activity on C22 PUFA

EnzymeSubstratePrimary ProductKey FunctionReference
ELOVL4 ≥C26 PUFA-CoAC28-C38 VLC-PUFAsBiosynthesis of very-long-chain PUFAs[1][5]
ELOVL2 22:5n-3 (DPA)24:5n-3Precursor for DHA synthesis[6]

Validation of ELOVL4 Pathway Activity: Experimental Protocols

The validation of the ELOVL4 pathway and the role of its intermediates relies on robust experimental methodologies. Below are summaries of key protocols used in the cited research.

In Vitro Fatty Acid Elongation Assay Using Microsomes

This assay directly measures the enzymatic activity of ELOVL4 in a cell-free system.

  • Preparation of Microsomes:

    • Homogenize liver tissue or cultured cells expressing the elongase of interest in a buffered sucrose solution.

    • Perform differential centrifugation to pellet the microsomal fraction, which is rich in endoplasmic reticulum membranes where elongation occurs.[7]

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Elongase Reaction:

    • Incubate the microsomal preparation with a reaction mixture containing:

      • A fatty acyl-CoA substrate (e.g., 26:0-CoA).

      • [¹⁴C]-malonyl-CoA (as the two-carbon donor).

      • NADPH (as a reducing agent).

      • Bovine serum albumin (to bind fatty acids).

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[7]

  • Product Analysis:

    • Stop the reaction and saponify the lipids to release the fatty acids.

    • Extract the fatty acids and analyze them by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to quantify the elongated products.

Microsomal_Assay_Workflow Start Tissue/Cell Homogenization Centrifugation1 Differential Centrifugation Start->Centrifugation1 Microsome_Isolation Microsome Pellet Centrifugation1->Microsome_Isolation Reaction_Mix Incubation with Substrates (Fatty Acyl-CoA, [14C]Malonyl-CoA, NADPH) Microsome_Isolation->Reaction_Mix Saponification Saponification Reaction_Mix->Saponification Extraction Fatty Acid Extraction Saponification->Extraction Analysis TLC/HPLC Analysis Extraction->Analysis

Figure 2: Workflow for the in vitro fatty acid elongation assay.

Quantitative Analysis of VLC-PUFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the fatty acid composition of cells or tissues.

  • Lipid Extraction:

    • Homogenize the biological sample in a solvent mixture, typically chloroform:methanol, to extract total lipids.

  • Transesterification:

    • Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol. This derivatization makes the fatty acids volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph, where they are separated based on their boiling points and polarity.

    • The separated FAMEs then enter a mass spectrometer, which fragments the molecules and detects the resulting ions.

    • The mass spectra allow for the identification of individual fatty acids, and the peak areas can be used for quantification, often with the use of internal standards.[8]

Conclusion

The validation of this compound as an intermediate in the ELOVL4 pathway is supported by a strong body of evidence for the multi-step nature of fatty acid elongation. Comparative studies clearly demonstrate the unique role of ELOVL4 in the synthesis of very-long-chain polyunsaturated fatty acids, distinguishing its function from other elongases like ELOVL2. The experimental protocols outlined provide a robust framework for further investigation into the ELOVL4 pathway and its implications in health and disease, particularly in the context of inherited retinal degenerations and neurological disorders.

References

A Comparative Analysis of Acyl-CoA Synthetase Specificity for Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity of various acyl-CoA synthetase (ACS) isoforms for very-long-chain fatty acids (VLCFAs). The activation of VLCFAs to their coenzyme A (CoA) esters is a critical step in numerous metabolic pathways, and understanding the enzymatic preferences is crucial for research into metabolic disorders and for the development of targeted therapeutics. This document summarizes quantitative experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Acyl-CoA Synthetases and Very-Long-Chain Fatty Acids

Acyl-CoA synthetases are a family of enzymes that catalyze the conversion of free fatty acids to their metabolically active acyl-CoA esters, a crucial step for their involvement in both anabolic and catabolic pathways.[1][2] This family is broadly categorized based on the chain length of their preferred fatty acid substrates. The long-chain acyl-CoA synthetase (ACSL) and very-long-chain acyl-CoA synthetase (ACSVL) or fatty acid transport protein (FATP) families are of particular interest for their roles in activating long-chain (C12-C20) and very-long-chain (C22 and longer) fatty acids.[2][3]

VLCFAs are essential components of cellular lipids, such as sphingolipids and glycerophospholipids, and are precursors for signaling molecules. Dysregulation of VLCFA metabolism is associated with several severe inherited diseases, including X-linked adrenoleukodystrophy. The specificity of ACSL and ACSVL/FATP isoforms plays a significant role in directing these VLCFAs towards specific metabolic fates, such as β-oxidation in peroxisomes or incorporation into complex lipids.[4][5]

Data Presentation: Comparative Substrate Specificity

The following tables summarize the available quantitative data on the substrate specificity of various acyl-CoA synthetase isoforms for a range of fatty acids, with a focus on very-long-chain fatty acids. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions, such as the expression system used (bacterial vs. mammalian cells) and the specific assay method.[6][7]

Acyl-CoA Synthetase Long-Chain (ACSL) Family
EnzymeSubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Source
ACSL1 Palmitic acid (16:0)10.1 ± 1.110,100 ± 2801000[6]
Arachidonic acid (20:4)7.9 ± 1.24,280 ± 220542[6]
ACSL3 Palmitic acid (16:0)12.3 ± 2.62,750 ± 210224[6]
Arachidonic acid (20:4)12.0 ± 2.01,450 ± 110121[6]
ACSL4 Palmitic acid (16:0)15.3 ± 2.21,120 ± 8073[6]
Arachidonic acid (20:4)11.4 ± 1.37,180 ± 229630[6]
ACSL5 Palmitic acid (16:0)11.0 ± 1.83,110 ± 190283[6]
Arachidonic acid (20:4)12.5 ± 1.71,690 ± 110135[6]
ACSL6v1 Oleic acid (18:1)11.2 ± 1.51.15 ± 0.080.103[8]
Linoleic acid (18:2)9.8 ± 1.21.32 ± 0.090.135[8]
Docosahexaenoic acid (22:6)13.5 ± 1.80.85 ± 0.060.063[8]
ACSL6v2 Oleic acid (18:1)10.5 ± 1.31.08 ± 0.070.103[8]
Linoleic acid (18:2)12.1 ± 1.60.95 ± 0.060.079[8]
Docosahexaenoic acid (22:6)5.2 ± 0.81.25 ± 0.080.240[8]

Qualitative Preferences of ACSL Isoforms:

  • ACSL1: Prefers saturated and monounsaturated fatty acids that are 16-18 carbons in length.[9]

  • ACSL4: Shows a marked preference for arachidonic acid (20:4).[2][9]

  • ACSL5: Exhibits a preference for palmitic acid.[10]

  • ACSL6: The v2 splice variant shows a strong preference for docosahexaenoic acid (DHA; 22:6).[8] ACSL6 can also activate fatty acids up to C26.[2]

Very-Long-Chain Acyl-CoA Synthetase (ACSVL) / Fatty Acid Transport Protein (FATP) Family
EnzymeSubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Source
FATP1 (ACSVL4) Palmitic acid (16:0)21 ± 4160 ± 107.6[11]
Lignoceric acid (24:0)19 ± 3120 ± 86.3[11]
FATP2 (ACSVL1) Palmitate (16:0)---[4][12]
Lignocerate (24:0)---[4][12]
FATP4 (ACSVL5) Palmitate (16:0)---[4][13]
Lignocerate (24:0)---[4][13][14]

Qualitative Preferences of ACSVL/FATP Isoforms:

  • FATP1 (ACSVL4): Exhibits broad substrate specificity for fatty acids from 16 to 24 carbons in length.[11]

  • FATP2 (ACSVL1): Activates both long-chain and very-long-chain fatty acids and is a major contributor to peroxisomal ACSVL activity.[4][12]

  • FATP4 (ACSVL5): Shows a preference for very-long-chain fatty acid substrates like lignoceric acid (C24:0).[4][14]

Experimental Protocols

Accurate measurement of acyl-CoA synthetase activity is fundamental to understanding substrate specificity. The two most common methods are the radiometric assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radiometric Acyl-CoA Synthetase Assay

This method measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[15]

Materials:

  • Cell or tissue lysates containing the acyl-CoA synthetase of interest.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT.

  • ATP solution (100 mM).

  • Coenzyme A (CoA) solution (10 mM).

  • Radiolabeled fatty acid (e.g., [¹⁴C]lignoceric acid) complexed to fatty acid-free BSA.

  • Stopping solution: Isopropanol:Heptane:1 M H₂SO₄ (40:10:1, v/v/v).

  • Heptane.

  • Alkaline ethanol: 0.1 M NaOH in 95% ethanol.

  • Scintillation cocktail.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, ATP, and CoA.

  • Add the cell lysate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Add heptane and water, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid.

  • Remove the upper phase and perform a second heptane wash of the lower aqueous phase.

  • Add alkaline ethanol to the lower phase to hydrolyze the acyl-CoA.

  • Add heptane, vortex, and centrifuge. The upper heptane phase now contains the fatty acid from the hydrolyzed acyl-CoA.

  • Transfer an aliquot of the final upper phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

LC-MS/MS-Based Acyl-CoA Synthetase Assay

This highly sensitive and specific method directly measures the formation of the acyl-CoA product.[8]

Materials:

  • Cell or tissue lysates.

  • Assay Buffer: As described for the radiometric assay.

  • ATP and CoA solutions.

  • Unlabeled very-long-chain fatty acid substrate.

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Quenching solution: Acetonitrile.

  • LC-MS/MS system with a suitable column (e.g., C18).

Procedure:

  • Perform the enzymatic reaction as described in steps 1-4 of the radiometric assay, using an unlabeled fatty acid substrate.

  • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the acyl-CoAs using a reverse-phase HPLC column with a suitable gradient (e.g., water and acetonitrile with an ion-pairing agent or adjusted pH).

  • Detect and quantify the specific acyl-CoA product and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_radio Radiometric Assay cluster_lcms LC-MS/MS Assay cluster_data Data Analysis Lysate Cell/Tissue Lysate Preparation Enzyme Enzyme Source (Lysate or Purified) Lysate->Enzyme Add_FA Add Fatty Acid Substrate Enzyme->Add_FA React_Mix Prepare Reaction Mixture (Buffer, ATP, CoA) React_Mix->Add_FA Incubate Incubate at 37°C Stop_Radio Stop Reaction & Phase Separation Incubate->Stop_Radio Radiolabeled FA Stop_LCMS Stop Reaction & Protein Precipitation Incubate->Stop_LCMS Unlabeled FA Add_FA->Incubate Scint_Count Scintillation Counting Stop_Radio->Scint_Count Quant Quantification of Acyl-CoA Scint_Count->Quant LCMS_Analysis LC-MS/MS Analysis Stop_LCMS->LCMS_Analysis LCMS_Analysis->Quant Kinetics Kinetic Parameter Calculation (Km, Vmax) Quant->Kinetics

Caption: Workflow for determining acyl-CoA synthetase activity.

Metabolic_Pathways cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway VLCFA Very-Long-Chain Fatty Acid (VLCFA) ACS Acyl-CoA Synthetase (ACSL/ACSVL) VLCFA->ACS + ATP + CoA VLCFA_CoA VLCFA-CoA ACS->VLCFA_CoA + AMP + PPi PL Phospholipid Synthesis VLCFA_CoA->PL SL Sphingolipid Synthesis VLCFA_CoA->SL TAG Triacylglycerol Synthesis VLCFA_CoA->TAG Peroxisome Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome

References

Cross-validation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quantification Methods for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

For researchers, scientists, and drug development professionals, the precise quantification of this compound, a very long-chain n-3 polyunsaturated fatty acyl-CoA, is critical for understanding its role in various metabolic pathways. This guide provides a comparative analysis of the primary methodologies used for its quantification, supported by established experimental protocols.

Comparative Analysis of Quantification Methods

The quantification of long-chain acyl-CoAs like this compound is predominantly achieved through two main approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS is widely regarded as the gold standard due to its superior sensitivity and specificity.[1][2] Enzymatic assays, on the other hand, offer a high-throughput alternative suitable for rapid screening.[2][3]

Table 1: Performance Characteristics of Quantification Methods

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay (Fluorometric)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification.Coupled enzymatic reactions where acyl-CoA oxidase produces a detectable signal (e.g., fluorescence) proportional to the analyte concentration.[2][3]
Specificity Very High (distinguishes between different acyl-CoA species).[1]Moderate to Low (may detect a broad range of fatty acyl-CoAs).
Sensitivity Very High (can detect low abundance species).[4][5]Moderate.[3]
Throughput Lower, due to chromatographic separation times.High, suitable for plate-based formats.[3]
Quantitative Accuracy High, especially with the use of stable isotope-labeled internal standards.[5]Moderate, can be influenced by interfering substances.
Instrumentation Requires specialized and expensive LC-MS/MS systems.Requires a standard plate reader (fluorometer).
Sample Requirement Small sample amounts are often sufficient.[5]Can be adapted for small sample volumes.[3]

Experimental Protocols

Robust and reproducible data rely on well-defined experimental protocols. The following sections detail the methodologies for the two primary quantification techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize frozen tissue (e.g., 100-200 mg) or cell pellets in an appropriate buffer.[5]

  • Extraction: Add an extraction solvent (e.g., acetonitrile:isopropanol) and an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like heptadecanoyl-CoA) to correct for extraction efficiency and matrix effects.[2][6]

  • Protein Precipitation: Vortex vigorously to precipitate proteins and centrifuge to pellet the precipitate.[6]

  • Acidification: Transfer the supernatant to a new tube and acidify with glacial acetic acid.[6]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol, followed by water.[6]

  • Sample Loading and Washing: Load the acidified supernatant onto the SPE cartridge. Wash the cartridge sequentially with water and methanol to remove interfering substances.[6]

  • Elution: Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2][6]

2. LC-MS/MS Conditions

  • LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal resolution and shorter analysis times.[2][7]

  • Column: A C18 or C8 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2][5]

  • Mobile Phases: A binary gradient system is commonly employed, often consisting of an aqueous mobile phase with a pH modifier like ammonium hydroxide and an organic mobile phase such as acetonitrile.[5][7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[2][7]

  • Detection Mode: Quantification is achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][7] This involves monitoring the transition from the precursor ion of this compound to a specific product ion.[2]

Table 2: Example SRM Transitions for Long-Chain Acyl-CoAs

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)
C16:0-CoA[M+H]+Specific fragment
C18:1-CoA[M+H]+Specific fragment
This compound[M+H]+Specific fragment
(Note: Specific m/z values for the target molecule need to be determined empirically or from literature.)
Enzymatic Assay (Fluorometric)

This method provides a high-throughput alternative for the quantification of total long-chain fatty acyl-CoAs.

1. Principle

The assay is based on a series of coupled enzymatic reactions. Acyl-CoA oxidase acts on long-chain fatty acyl-CoAs to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe to generate a highly fluorescent product. The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration in the sample.[2][3]

2. Assay Protocol

  • Sample and Standard Preparation: Prepare samples (cell or tissue lysates) and a standard curve of a known long-chain acyl-CoA in a 96-well plate.[2][3]

  • Reaction Mixture: Add the reaction mixture containing acyl-CoA oxidase, HRP, and a fluorescent probe to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 40 minutes), protected from light.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) using a fluorescence plate reader.[3]

  • Calculation: Calculate the concentration of fatty acyl-CoA in the samples based on the standard curve.[2]

Visualizations

experimental_workflow LC-MS/MS Quantification Workflow for Acyl-CoAs cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization sample->homogenization extraction Solvent Extraction & Internal Standard Addition homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Drying & Reconstitution spe->reconstitution lc UPLC Separation reconstitution->lc ms Tandem Mass Spectrometry (ESI+) lc->ms detection SRM/MRM Detection ms->detection integration Peak Integration detection->integration quantification Quantification vs. Standard Curve integration->quantification results Concentration Results quantification->results

Caption: Workflow for acyl-CoA quantification using LC-MS/MS.

enzymatic_assay_workflow Enzymatic (Fluorometric) Assay Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate Prepare Samples & Standards in 96-well Plate reagents Add Reaction Mix (Enzymes + Probe) plate->reagents incubation Incubate at Room Temperature reagents->incubation measurement Measure Fluorescence incubation->measurement std_curve Generate Standard Curve measurement->std_curve calculation Calculate Sample Concentrations std_curve->calculation

Caption: Workflow for a fluorometric enzymatic assay for acyl-CoAs.

pathway Simplified Biosynthesis of n-3 PUFA-CoA ala α-Linolenic Acid (ALA) acs Acyl-CoA Synthetase ala->acs ala_coa ALA-CoA acs->ala_coa elongases Elongases & Desaturases ala_coa->elongases epa_coa Eicosapentaenoyl-CoA (EPA-CoA) elongases->epa_coa dpa_coa Docosapentaenoyl-CoA (DPA-CoA) elongases->dpa_coa target_coa (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA elongases->target_coa epa_coa->elongases dpa_coa->elongases beta_ox Peroxisomal β-oxidation target_coa->beta_ox dha_coa Docosahexaenoyl-CoA (DHA-CoA) beta_ox->dha_coa

Caption: Simplified metabolic pathway of n-3 PUFA-CoA biosynthesis.

References

The Emerging Role of Very-Long-Chain Polyunsaturated Fatty Acids in Retinal Disease: A Biomarker Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is paramount in the early diagnosis and therapeutic monitoring of retinal diseases. While established markers offer valuable insights, the lipid landscape of the retina, particularly the role of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), presents a promising new frontier. This guide provides a comparative analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a representative VLC-PUFA intermediate, and its potential as a biomarker against established markers for age-related macular degeneration (AMD) and diabetic retinopathy (DR).

While this compound itself is not yet an established biomarker, its parent class of molecules, VLC-PUFAs, are gaining significant attention. These unique lipids are almost exclusively found in the retina and are crucial for its structure and function.[1][2] Research has demonstrated a significant depletion of VLC-PUFAs in the retinas of patients with AMD and diabetic retinopathy, suggesting their potential as indicators of disease presence and progression.[1][2][3]

Comparative Analysis of Retinal Disease Biomarkers

This section compares the potential of VLC-PUFAs as biomarkers with currently utilized and researched markers for AMD and diabetic retinopathy.

Biomarker CategorySpecific Biomarker/AnalyteRetinal Disease AssociationAdvantagesDisadvantages
Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) Total VLC-PUFAs, n-3/n-6 VLC-PUFA ratioAMD & DR: Depleted levels in retinal tissue.[1][2][3][4] Mutations in the key synthesis enzyme, ELOVL4, cause Stargardt-like macular dystrophy.[1][5][6]Highly specific to the retina. Directly reflects retinal health at a molecular level. May represent an early indicator of metabolic dysfunction.Quantification requires specialized and sensitive techniques (GC-MS, LC-MS/MS).[3][7] Not yet established for routine clinical use.
Inflammatory Markers C-reactive protein (CRP), Tumor Necrosis Factor-alpha (TNF-α), Interleukins (e.g., IL-6, IL-8)AMD & DR: Elevated levels in plasma, aqueous humor, and vitreous humor are associated with disease activity and progression.[8][9]Well-established assays (ELISA, multiplex assays). Reflects the systemic inflammatory component of these diseases.Lack of specificity to the retina; elevated levels can be due to other systemic conditions. May not be sensitive in early, localized retinal disease.
Lipid & Lipoprotein Markers High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL), ApolipoproteinsAMD: Associations between systemic lipid profiles and AMD risk are being investigated, though with some conflicting results.[8]Standardized and widely available clinical tests. May offer insights into systemic risk factors.The direct link to retinal pathology is not as clear-cut as with VLC-PUFAs. Systemic levels may not accurately reflect the retinal lipid environment.
Genetic Markers Complement Factor H (CFH), ARMS2/HTRA1 single nucleotide polymorphisms (SNPs)AMD: Strong association with increased risk of developing AMD.[10]Excellent for risk stratification in susceptible individuals. A one-time test can provide lifelong risk information.Not a dynamic biomarker; does not reflect disease activity or response to treatment. Does not confirm the presence of the disease.
Imaging Biomarkers Drusen volume and characteristics (OCT), Geographic Atrophy (Fundus Autofluorescence), Retinal thickness (OCT)AMD & DR: Directly visualizes and quantifies pathological changes in the retina.[8]Non-invasive and provides direct structural information about the retina. Widely used in clinical practice for diagnosis and monitoring.May only detect changes once structural damage has occurred. Can be less sensitive for detecting early molecular and cellular changes.

Experimental Protocols

Quantification of VLC-PUFAs in Retinal Tissue

The analysis of VLC-PUFAs requires highly sensitive analytical techniques due to their low abundance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed.

1. Sample Preparation (from retinal tissue):

  • Lipid Extraction: Total lipids are extracted from retinal tissue homogenates using a solvent system, typically the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water mixture.

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their glycerol backbone. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., HCl in methanol or boron trifluoride).[7]

  • Purification: The FAMEs are purified to remove contaminants that could interfere with the analysis. This can be achieved through thin-layer chromatography (TLC) or solid-phase extraction (SPE).[3][7]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column with a suitable stationary phase (e.g., Rxi-5MS) is employed for the separation of FAMEs.[7]

  • Ionization: Both electron ionization (EI) and liquid chemical ionization (LCI) can be used. LCI mode has been shown to be more sensitive for VLC-PUFA detection.[7]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific VLC-PUFAs. Characteristic fragment ions are monitored for identification and quantification.[3]

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer.

  • Analysis of Intact Phospholipids: A key advantage of LC-MS/MS is the ability to analyze intact phospholipids containing VLC-PUFAs, providing information on their specific molecular species.[11]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: Multiple reaction monitoring (MRM) is used for targeted quantification of specific VLC-PUFA-containing phospholipids.

Signaling Pathways and Experimental Workflows

VLC-PUFA Synthesis Pathway in the Retina

VLC_PUFA_Synthesis cluster_precursors Dietary Precursors cluster_elongation_desaturation Elongation & Desaturation cluster_vlc_synthesis VLC-PUFA Synthesis (in Photoreceptors) cluster_retinal_components Incorporation into Retinal Lipids cluster_function Retinal Health & Function Linoleic_Acid Linoleic Acid (n-6) LC_PUFA Long-Chain PUFAs (e.g., Arachidonic Acid, DHA) Linoleic_Acid->LC_PUFA Alpha_Linolenic_Acid α-Linolenic Acid (n-3) Alpha_Linolenic_Acid->LC_PUFA ELOVL4 ELOVL4 Enzyme LC_PUFA->ELOVL4 Substrate VLC_PUFA_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA & other VLC-PUFA-CoAs ELOVL4->VLC_PUFA_CoA Elongation Phospholipids Phospholipids in Photoreceptor Membranes VLC_PUFA_CoA->Phospholipids Retinal_Health Structural Integrity & Function of Retina Phospholipids->Retinal_Health

Caption: VLC-PUFA synthesis pathway in the retina.

Experimental Workflow for VLC-PUFA Analysis

Experimental_Workflow Retinal_Tissue Retinal Tissue Sample Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Retinal_Tissue->Lipid_Extraction Saponification_Methylation Saponification & Methylation to FAMEs Lipid_Extraction->Saponification_Methylation LC_MS LC-MS/MS Analysis (of intact lipids) Lipid_Extraction->LC_MS Purification Purification of FAMEs (TLC or SPE) Saponification_Methylation->Purification GC_MS GC-MS Analysis Purification->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

References

Comparative Abundance of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Key Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the relative abundance of the very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a C24:7n-3 acyl-CoA, across different mammalian tissues. This document is intended for researchers, scientists, and drug development professionals investigating the roles of VLC-PUFAs in health and disease.

Very long-chain polyunsaturated fatty acids are a unique class of lipids that are not typically obtained from the diet but are synthesized endogenously.[1] Their synthesis is primarily localized to specific tissues, including the retina, brain, testes, and skin.[1] The enzyme Elongation of Very Long-Chain Fatty Acids 4 (ELOVL4) is a key catalyst in the elongation of fatty acid chains beyond 24 carbons, playing a crucial role in the production of these specialized lipids.[2][3]

Relative Abundance in Different Tissues

Direct quantitative data for the specific molecule this compound is limited in publicly available literature. However, the relative abundance can be inferred from studies on the tissue distribution of VLC-PUFAs and the expression of the ELOVL4 enzyme. The following table summarizes the expected relative abundance based on current research.

TissueExpected Relative Abundance of C24:7n-3 acyl-CoASupporting Evidence
Retina HighThe retina is exceptionally rich in VLC-PUFAs, which are crucial for normal visual function.[4][5] ELOVL4 is highly expressed in photoreceptor cells, driving the synthesis of these lipids.[2] Studies have shown that the retina can synthesize VLC-PUFAs up to 38 carbons long from precursors like eicosapentaenoic acid (20:5n-3).[2][6]
Testis & Spermatozoa Moderate to HighTestes and spermatozoa are known sites of VLC-PUFA synthesis, where these molecules are important for spermatogenesis.[1][6] The composition of VLC-PUFAs in the testis includes both n-3 and n-6 species.
Brain ModerateThe brain contains a diverse profile of VLC-PUFAs, with species such as 34:4n-6 and 34:5n-6 being prominent in humans.[1] The concentration of these lipids changes during development and aging.[1]
Skin Low to ModerateWhile ELOVL4 is expressed in the skin, it is primarily involved in the synthesis of very long-chain saturated fatty acids (VLC-SFAs) that are essential for the skin's barrier function. The abundance of VLC-PUFAs is expected to be lower compared to the retina and testis.
Liver Very Low / UndetectableThe liver is not a primary site for the synthesis of VLC-PUFAs with chain lengths beyond C24.[1]

Biosynthesis and Potential Signaling Pathways

The biosynthesis of this compound is an intracellular process occurring in the endoplasmic reticulum. It involves a series of elongation and desaturation reactions starting from shorter-chain polyunsaturated fatty acids. The key enzyme, ELOVL4, catalyzes the initial and rate-limiting step of elongation beyond C24.

VLC-PUFA Biosynthesis cluster_ER Endoplasmic Reticulum cluster_signaling Potential Cellular Roles Precursor_PUFA_CoA C20-C24 PUFA-CoA (e.g., EPA-CoA) ELOVL4 ELOVL4 (Elongase) Precursor_PUFA_CoA->ELOVL4 Substrate C24:7_acyl_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA ELOVL4->C24:7_acyl_CoA Product Further_Elongation_Desaturation Further Elongation & Desaturation Steps C24:7_acyl_CoA->Further_Elongation_Desaturation Substrate Membrane_Incorporation Incorporation into Phospholipids & Sphingolipids C24:7_acyl_CoA->Membrane_Incorporation Signaling_Precursor Precursor for Bioactive Mediators C24:7_acyl_CoA->Signaling_Precursor VLC_PUFA_Products C26-C38 VLC-PUFA-CoA Further_Elongation_Desaturation->VLC_PUFA_Products Products

Biosynthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA.

While specific signaling pathways involving this C24:7n-3 acyl-CoA are not yet fully elucidated, VLC-PUFAs are known to be incorporated into complex lipids like phospholipids and sphingolipids, where they can modulate membrane properties and protein function. They are also precursors to bioactive lipid mediators that may play roles in cellular signaling, inflammation, and neuroprotection.

Experimental Protocols

Quantification of this compound by LC-MS/MS

The following protocol is a generalized approach for the quantification of VLC-PUFA-CoAs and should be optimized for the specific molecule of interest.

1. Tissue Homogenization and Lipid Extraction:

  • Flash-freeze fresh tissue samples in liquid nitrogen and store at -80°C.

  • Homogenize the frozen tissue in a suitable solvent mixture (e.g., acetonitrile/methanol/water) containing an appropriate internal standard (e.g., a deuterated or odd-chain VLC-PUFA-CoA).

  • Perform lipid extraction using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

2. Sample Preparation:

  • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).

  • Centrifuge the sample to pellet any insoluble material.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for lipidomics.

    • Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole or a high-resolution mass spectrometer.

    • Operate in negative ion mode for the detection of fatty acyl-CoAs.

    • Develop a Multiple Reaction Monitoring (MRM) method for quantitative analysis, using specific precursor-to-product ion transitions for the target analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a standard curve using known concentrations of a synthetic standard of this compound.

  • Calculate the concentration of the analyte in the tissue samples based on the standard curve and the internal standard response.

LC-MS/MS Workflow Tissue_Sample Tissue Sample (Retina, Testis, Brain, Skin) Homogenization Homogenization & Lipid Extraction Tissue_Sample->Homogenization Sample_Prep Sample Preparation (Reconstitution) Homogenization->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for VLC-PUFA-CoA Quantification.

Concluding Remarks

The study of this compound and other VLC-PUFAs is a rapidly evolving field. While direct quantitative data for this specific molecule remains to be extensively documented, the established tissue-specific expression of ELOVL4 provides a strong basis for inferring its relative abundance. The methodologies outlined in this guide offer a robust framework for researchers to pursue quantitative analysis and further elucidate the physiological and pathological roles of this intriguing class of lipids. Further research is warranted to precisely quantify the levels of this acyl-CoA in different tissues and to unravel its specific functions in cellular signaling and membrane biology.

References

A Comparative Analysis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid and its Acyl-CoA Derivative in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the distinct biological roles and effects of the very-long-chain polyunsaturated fatty acid, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid, and its activated form, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. Understanding the differential activities of a free fatty acid versus its acyl-coenzyme A (acyl-CoA) ester is fundamental to elucidating its metabolic fate, signaling functions, and potential as a therapeutic target. While direct comparative experimental data for this specific molecule is limited, this guide extrapolates from well-established principles of fatty acid biochemistry and metabolism to provide a robust comparative framework.

Key Distinctions at a Glance

Feature(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid (Free Fatty Acid)This compound (Acyl-CoA)
Primary Role Signaling molecule, metabolic precursorActivated metabolic intermediate
Cellular Mobility Can cross cell membranes (facilitated diffusion)Largely confined to intracellular compartments (e.g., cytoplasm, mitochondria, ER)
Metabolic Activity Must be activated to its acyl-CoA form to enter metabolic pathwaysDirect substrate for β-oxidation, lipid synthesis, and protein acylation
Signaling Function Can activate cell surface and nuclear receptors (e.g., GPR120, PPARs)Allosteric regulator of intracellular enzymes
Intracellular Concentration Generally lower, transientHigher, metabolically partitioned

I. Cellular Uptake and Metabolic Activation

Free fatty acids (FFAs) are transported across the plasma membrane by fatty acid transport proteins (FATPs) and other membrane-associated proteins like CD36. Upon entry into the cytosol, the FFA is rapidly esterified to coenzyme A by acyl-CoA synthetases (ACS), a process that "traps" the molecule within the cell and commits it to metabolic pathways.[1][2] This activation is a critical control point in fatty acid metabolism.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) FFA_ext (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid FATP Fatty Acid Transport Protein (FATP/CD36) FFA_ext->FATP FFA_int (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic Acid FATP->FFA_int ACS Acyl-CoA Synthetase (ACS) FFA_int->ACS + CoA + ATP AcylCoA This compound Metabolism Metabolic Fates (β-oxidation, Lipid Synthesis) AcylCoA->Metabolism ACS->AcylCoA

Cellular uptake and activation of a free fatty acid.

II. Comparative Biological Effects

The distinct physicochemical properties and cellular localizations of the free fatty acid and its acyl-CoA derivative dictate their different biological effects.

A. Signaling Pathways

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoic acid, as a free fatty acid, can act as a signaling molecule by binding to specific receptors. Very-long-chain polyunsaturated fatty acids are known ligands for G-protein coupled receptors like GPR120 (also known as FFA4), which upon activation can initiate downstream signaling cascades that modulate inflammation and metabolic homeostasis.[3]

In contrast, this compound is not known to directly activate cell surface receptors. Its signaling roles are primarily intracellular, acting as an allosteric regulator of enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase 1.[4]

cluster_FFA_signaling Free Fatty Acid Signaling FFA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoic Acid GPR120 GPR120 FFA->GPR120 G_protein Gαq/11 GPR120->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Anti-inflammatory effects, Insulin sensitization) Ca_PKC->Response

References

A Guide to Structural Analogs of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of structural analogs for the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. Due to the limited commercial availability of this specific molecule, this guide focuses on commercially available analogs, synthetic approaches to the parent compound's precursor, and detailed experimental protocols for functional characterization.

Introduction to this compound and its Analogs

This compound is a highly unsaturated, very-long-chain fatty acyl-CoA. Its precursor fatty acid, with an all-cis configuration, is known as nisinic acid (24:6, n-3).[1] These molecules are of interest for their potential roles in various physiological processes, particularly in the brain and retina where VLC-PUFAs are enriched.[2] Functional studies of such molecules and their analogs are crucial for understanding lipid metabolism and developing therapeutic agents for related disorders.

Commercially Available Structural Analogs

Direct commercial sources for this compound are not readily identifiable. However, several companies specialize in lipids and can provide either closely related VLC-PUFA-CoAs or the precursors for their synthesis. Researchers can also consider custom synthesis services from these suppliers.

Table 1: Commercially Available Very-Long-Chain Unsaturated Acyl-CoA Analogs

Compound NameStructureChain Length: UnsaturationSupplierCatalog Number
Lignoceroyl-CoAC24:0-CoA24:0Cayman Chemical-
Nervonoyl-CoAC24:1(n-9)-CoA24:1Avanti Polar Lipids870725
Docosahexaenoyl-CoAC22:6(n-3)-CoA22:6Avanti Polar Lipids870728
Arachidonoyl-CoAC20:4(n-6)-CoA20:4Avanti Polar Lipids870721
Eicosapentaenoyl-CoAC20:5(n-3)-CoA20:5Avanti Polar Lipids870744

Note: The availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of the Precursor Fatty Acid (Nisinic Acid)

The precursor fatty acid for the target molecule, all-cis-6,9,12,15,18,21-tetracosahexaenoic acid (nisinic acid), can be synthesized. A modified malonic ester procedure has been described for the C2-elongation of natural polyunsaturated fatty acid precursors to yield nisinic acid.[2] This synthetic route provides a viable option for obtaining the necessary precursor for the subsequent enzymatic or chemical synthesis of the corresponding acyl-CoA.

Experimental Protocols for Functional Studies

The functional characterization of this compound and its analogs typically involves a variety of enzymatic assays to assess their roles as substrates or inhibitors of key enzymes in lipid metabolism. Below are detailed protocols for several relevant assays that can be adapted for these novel molecules.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the enzymatic conversion of a free fatty acid to its corresponding acyl-CoA.

Principle: A radiolabeled fatty acid is incubated with a source of ACS (e.g., cell lysate or purified enzyme), ATP, and Coenzyme A. The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid and quantified by scintillation counting.[3]

Materials:

  • Enzyme source (cell lysate, tissue homogenate, or purified ACS)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C] or [9,10-³H]-fatty acid)

  • ATP solution

  • Coenzyme A (CoA) solution

  • Magnesium chloride (MgCl₂) solution

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Extraction solvent (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, MgCl₂, ATP, CoA, and BSA-bound radiolabeled fatty acid.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source.

  • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the extraction solvent.

  • Separate the aqueous and organic phases by centrifugation. The acyl-CoA remains in the aqueous phase while the unreacted fatty acid partitions into the organic phase.

  • Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Calculate the specific activity of the enzyme based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the activity of the first enzyme in the peroxisomal β-oxidation pathway.

Principle: ACOX catalyzes the oxidation of an acyl-CoA, producing H₂O₂. The rate of H₂O₂ production is measured spectrophotometrically or fluorometrically using a coupled enzyme reaction with horseradish peroxidase (HRP).[4][5]

Materials:

  • Enzyme source (e.g., purified ACOX or peroxisomal fraction)

  • Acyl-CoA substrate

  • Horseradish peroxidase (HRP)

  • A chromogenic or fluorogenic substrate for HRP (e.g., 4-hydroxyphenylacetic acid for fluorescence[4] or leuco-dichlorofluorescein for absorbance[5])

  • Flavin adenine dinucleotide (FAD)

  • Reaction buffer (e.g., MES buffer, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, FAD, HRP, and the chromogenic/fluorogenic substrate.

  • Add the acyl-CoA substrate to the mixture.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the enzyme activity based on the rate of change in signal, using a standard curve for H₂O₂.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the final step in the synthesis of triacylglycerols.

Principle: DGAT catalyzes the transfer of an acyl group from an acyl-CoA to diacylglycerol (DAG) to form triacylglycerol (TAG). The activity can be measured using a fluorescently labeled acyl-CoA substrate.[6]

Materials:

  • Enzyme source (e.g., microsomal preparations)

  • Fluorescent acyl-CoA (e.g., NBD-palmitoyl-CoA)

  • Diacylglycerol (DAG)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing reaction buffer and DAG.

  • Add the fluorescent acyl-CoA substrate.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at the desired temperature (e.g., 37°C).

  • Stop the reaction by adding a solvent to extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the fluorescent TAG from the unreacted fluorescent acyl-CoA.

  • Visualize the TLC plate using a fluorescence imager and quantify the amount of fluorescent TAG formed.

Data Presentation

Table 2: Hypothetical Comparative Data for Functional Studies of Acyl-CoA Analogs

ParameterThis compoundNervonoyl-CoA (24:1)Docosahexaenoyl-CoA (22:6)
Acyl-CoA Synthetase Activity
Km (µM)Data not availableData not availableData not available
Vmax (nmol/min/mg)Data not availableData not availableData not available
Acyl-CoA Oxidase Activity
Relative Activity (%)Data not availableData not availableData not available
DGAT Activity
Substrate SpecificityData not availableData not availableData not available

This table serves as a template for organizing experimental data. The lack of available data highlights the need for further research in this area.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Activation_and_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Fatty Acid_in Fatty Acid Fatty Acid->Fatty Acid_in Transport Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid_in->Acyl-CoA Synthetase Substrate Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA Product DGAT Diacylglycerol Acyltransferase Acyl-CoA->DGAT Substrate Peroxisome_import Peroxisomal Transport Acyl-CoA->Peroxisome_import Triacylglycerol Triacylglycerol DGAT->Triacylglycerol DAG Diacylglycerol DAG->DGAT Acyl-CoA_perox Acyl-CoA Peroxisome_import->Acyl-CoA_perox Acyl-CoA Oxidase Acyl-CoA Oxidase Acyl-CoA_perox->Acyl-CoA Oxidase Substrate Beta-Oxidation Beta-Oxidation Acyl-CoA Oxidase->Beta-Oxidation Initiates

Caption: Overview of fatty acid activation and subsequent metabolic fates.

Acyl_CoA_Synthetase_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2, BSA-Radiolabeled FA) Start->Prepare Reaction Mix Add Enzyme Add Enzyme Source (e.g., Cell Lysate) Prepare Reaction Mix->Add Enzyme Incubate Incubate at 37°C Add Enzyme->Incubate Stop Reaction Stop Reaction (Add Extraction Solvent) Incubate->Stop Reaction Phase Separation Phase Separation Stop Reaction->Phase Separation Quantify Quantify Radioactivity in Aqueous Phase Phase Separation->Quantify End End Quantify->End

Caption: Experimental workflow for the Acyl-CoA Synthetase activity assay.

This guide provides a starting point for researchers interested in the functional analysis of this compound and its structural analogs. The provided protocols and information on available compounds should facilitate the design and execution of experiments to elucidate the biological roles of these unique lipid molecules.

References

Safety Operating Guide

Safe Disposal of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Handling and Storage Precautions

Proper handling and storage are critical to maintain the integrity of long-chain acyl-CoA esters and to ensure the safety of laboratory personnel.[1] It is highly recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1] When preparing solutions, it is best practice to work quickly, keep all materials on ice, and use high-purity solvents to prevent thermal and catalytic degradation.[1] For unsaturated acyl-CoAs, handling under an inert atmosphere, such as in a glove box, is advisable to prevent oxidation.[1]

Chemical Waste Disposal Procedures

The disposal of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA should be managed through an approved hazardous waste program. It is crucial to adhere to local, state, and federal regulations regarding chemical waste.

Key Disposal Considerations:

ConsiderationGuideline
Waste Classification Assume the compound is a hazardous chemical waste.[2] It should not be disposed of in regular trash or down the drain.[3]
Segregation Chemical wastes should be segregated based on their chemical properties. This compound should be collected in a dedicated container for non-halogenated organic waste.[4][5] Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[4]
Containerization Use a designated, properly labeled, and compatible waste container.[2][4] The container must have a tightly fitting cap and be kept closed except when adding waste.[4] Ensure the container is not overfilled to allow for expansion.[4]
Labeling All waste containers must be clearly labeled with their contents and approximate concentrations.[4] Follow the specific labeling requirements of your institution's environmental health and safety (EHS) office.
Disposal Route Arrange for pickup and disposal by a licensed hazardous waste management company, coordinated through your institution's EHS department.[2][6]

Experimental Protocol: General Procedure for Waste Collection

While a specific protocol for the disposal of this compound is not available, the following general steps for collecting chemical waste in a laboratory setting are applicable:

  • Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Container Preparation: Obtain a designated chemical waste container from your institution's EHS office. Ensure it is clean, dry, and made of a compatible material.

  • Labeling: Immediately label the container as "Hazardous Waste" and list the full chemical name: "this compound". Include the concentration and solvent if it is in solution.

  • Waste Transfer: Carefully transfer the waste into the prepared container, avoiding spills. If the compound is a solid, use a spatula. If it is in solution, pour it carefully.

  • Container Sealing: Securely close the container cap.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the hazardous waste management team.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Identify Waste ((2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta- 2,6,9,12,15,18,21-enoyl-CoA) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Hazardous Waste Pickup F->G

Figure 1. General workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines before handling or disposing of any chemical waste.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA
Reactant of Route 2
Reactant of Route 2
(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

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